Product packaging for Vitamin K5(Cat. No.:CAS No. 83-70-5)

Vitamin K5

Cat. No.: B1218747
CAS No.: 83-70-5
M. Wt: 173.21 g/mol
InChI Key: UGQFCTZXVAPVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Amino-2-methyl-1-naphthol is a member of naphthols.
RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B1218747 Vitamin K5 CAS No. 83-70-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-methylnaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQFCTZXVAPVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

130-24-5 (hydrochloride)
Record name Vitamin K5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3075042
Record name Vitamin K5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83-70-5, 130-24-5
Record name Vitamin K5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vitamin K5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vitamin K5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3-methyl-1-naphthylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VITAMIN K5
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKP97T7O0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Amino-2-methyl-1-naphthol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032887
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Chemical and Biological Landscape of Vitamin K5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K5, chemically known as 4-amino-2-methyl-1-naphthol, is a synthetic analogue of Vitamin K. While not as prevalent as its natural counterparts, Vitamin K1 (phylloquinone) and K2 (menaquinones), this compound exhibits a range of biological activities that have garnered scientific interest. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological functions of this compound, with a focus on its antimicrobial and anticancer properties. Detailed experimental methodologies and an exploration of its potential signaling pathways are presented to support further research and development in the fields of medicinal chemistry and pharmacology.

Chemical Identity and Properties

This compound is a derivative of naphthoquinone, characterized by an amino group at the fourth position and a methyl group at the second position of the naphthalene ring, with a hydroxyl group at the first position.[1] It is often utilized in its more stable hydrochloride salt form.

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference(s)
Systematic Name 4-amino-2-methylnaphthalen-1-ol[2]
Common Synonyms This compound, 4-amino-2-methyl-1-naphthol[2]
CAS Number 83-70-5 (base), 130-24-5 (hydrochloride)[3]
Chemical Formula C₁₁H₁₁NO[3]
Molecular Weight 173.21 g/mol (base), 209.67 g/mol (hydrochloride)[2]
Appearance White to off-white crystalline powder (hydrochloride)[2]
Solubility Soluble in water (hydrochloride)[2]
Melting Point Decomposes at 280-282 °C (hydrochloride)[2]

Synthesis of this compound

This compound can be synthesized from two primary precursors: 2-methylnaphthalene or menadione (Vitamin K3).

Synthesis from 2-Methylnaphthalene
Synthesis from Menadione (Vitamin K3)

A more direct route to this compound involves the chemical modification of menadione. This process generally involves the introduction of an amino group at the 4-position, which can be achieved through various organic reactions. One plausible, though not explicitly detailed in recent literature for this compound, is a reductive amination pathway.

Conceptual Experimental Protocol: Synthesis of 4-amino-2-methyl-1-naphthol from Menadione

  • Reduction of Menadione: Menadione is first reduced to 2-methyl-1,4-naphthalenediol. This can be achieved using a reducing agent such as sodium borohydride in an appropriate solvent like ethanol. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Amination: The resulting diol is then subjected to amination. This could potentially be achieved by reacting the diol with an ammonia source under pressure and in the presence of a suitable catalyst.

  • Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to yield pure 4-amino-2-methyl-1-naphthol.

  • Salt Formation (Optional): To prepare the hydrochloride salt, the purified base is dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of hydrochloric acid. The resulting precipitate is then collected by filtration and dried.

Biological Activities and Experimental Protocols

This compound has demonstrated notable antimicrobial and anticancer activities.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method to assess the antimicrobial efficacy of a compound.[9][10][11][12][13]

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a logarithmic phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Preparation of this compound Dilutions: A stock solution of this compound hydrochloride in sterile water is prepared. A series of twofold dilutions are then made in a 96-well microtiter plate containing the broth medium to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A positive control well (bacteria and broth, no this compound) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Table 2: Reported Bactericidal Concentrations of this compound
MicroorganismBactericidal Concentration (ppm)
Staphylococcus aureus60
Bacillus subtilis150
Proteus vulgarisNot specified
Escherichia coli220
Pseudomonas fluorescens140-250

Data compiled from various sources.

Anticancer Activity: Inhibition of Glycolysis

This compound has been shown to inhibit cancer cell growth by targeting key enzymes in the glycolytic pathway, thereby disrupting the energy metabolism of cancer cells.[14]

Experimental Protocol: Enzyme Inhibition Assay for Glycolytic Enzymes

This spectrophotometric assay measures the activity of a glycolytic enzyme in the presence and absence of an inhibitor.[15][16][17][18][19]

  • Preparation of Cell Lysate: Cancer cells (e.g., MCF-7) are cultured and harvested. The cells are then lysed to release the intracellular enzymes. The total protein concentration of the lysate is determined using a standard method like the Bradford assay.

  • Enzyme Activity Assay: The activity of a specific glycolytic enzyme (e.g., hexokinase, pyruvate kinase) is measured using a coupled enzyme assay that results in a change in absorbance of NADH or NADPH at 340 nm.

    • A reaction mixture is prepared containing the necessary substrates and cofactors for the enzyme of interest and the coupling enzyme.

    • The cell lysate is added to the reaction mixture.

    • The change in absorbance at 340 nm over time is monitored using a spectrophotometer. The rate of this change is proportional to the enzyme's activity.

  • Inhibition Studies: To determine the inhibitory effect of this compound, various concentrations of the compound are pre-incubated with the cell lysate before adding the substrate to initiate the reaction. The enzyme activity is then measured as described above.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Table 3: Glycolytic Enzymes Inhibited by this compound in MCF-7 Cells
EnzymeIC50 (µM)
Hexokinase20.8
Phosphofructokinase-135.9
Fructose Bisphosphate Aldolase462.0
Glyceraldehyde-3-phosphate Dehydrogenase63.3% inhibition at 1 mM
Pyruvate Kinase73.6% inhibition at 1 mM

Data adapted from a study on naphthoquinones' effect on glycolytic enzymes.[14]

Signaling Pathways

The precise signaling pathways directly modulated by this compound are not extensively elucidated. However, based on the known mechanisms of related naphthoquinones, several pathways are likely to be involved.[14][20][21][22][23]

Induction of Oxidative Stress

Naphthoquinones are known to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS). This increase in intracellular ROS can trigger oxidative stress and subsequently activate various stress-responsive signaling pathways, ultimately leading to cell death in cancer cells and microbes.

G This compound This compound Redox Cycling Redox Cycling This compound->Redox Cycling ROS Reactive Oxygen Species (ROS) Redox Cycling->ROS Oxidative Stress Oxidative Stress ROS->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Apoptosis Apoptosis Cellular Damage->Apoptosis G This compound This compound ROS ROS This compound->ROS Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Gene Expression Antioxidant & Detoxification Gene Expression ARE->Gene Expression activates G This compound This compound EGFR EGFR This compound->EGFR may inhibit Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

An In-depth Technical Guide to 4-Amino-2-Methyl-1-Naphthol (Vitamin K5)

Author: BenchChem Technical Support Team. Date: November 2025

Discovery, History, and Clinical Significance

A Synthetic Vitamin K Analog with a Storied Past

4-Amino-2-methyl-1-naphthol, also known as Vitamin K5, is a synthetic compound structurally related to menadione (Vitamin K3). Its significance in the history of medicine stems from its potent vitamin K activity, which was first reported in a seminal 1940 paper by Sharp, Kamm, and Emmett.[1] This discovery positioned it as a promising therapeutic agent for the treatment of vitamin K deficiency and associated bleeding disorders.

Marketed as the hydrochloride salt under the trade name Synkamin by Parke-Davis, 4-amino-2-methyl-1-naphthol offered a water-soluble alternative to the naturally occurring fat-soluble vitamin K1.[2] This property was advantageous for parenteral administration, as it did not require emulsifying agents.[2] Synkamin was available in parenteral solutions (1 mg/ml) and oral tablets (4 mg) and was used to prevent and treat bleeding caused by vitamin K deficiency at doses of 1-3 mg.[1][2]

Despite its initial clinical use, Synkamin was eventually discontinued. While the precise reasons for its withdrawal are not extensively documented in readily available literature, it is known that concerns arose regarding the toxicity of synthetic vitamin K analogs, particularly menadione (Vitamin K3), which was found to cause hemolytic anemia and liver toxicity in high doses.[3] Although 4-amino-2-methyl-1-naphthol is an analog of menadione, its specific toxicity profile leading to discontinuation is not as clearly detailed.

Beyond its role as a vitamin K analog, research has unveiled other biological activities of 4-amino-2-methyl-1-naphthol, including antibacterial and antifungal properties, and more recently, its potential as an anticancer agent through the inhibition of tumor-specific pyruvate kinase M2 (PKM2).[2]

Physicochemical and Biological Properties

A Water-Soluble Naphthol Derivative

The hydrochloride salt of 4-amino-2-methyl-1-naphthol is a white crystalline powder with good solubility in water.[1] However, it is unstable in aqueous solutions, particularly at neutral pH, where it readily oxidizes, leading to the formation of colored precipitates.[1] This instability is a critical consideration for its formulation and storage.

PropertyValueReference
Molecular Formula C11H11NO[1]
Molar Mass 173.215 g/mol [1]
Molar Mass (HCl salt) 209.67 g/mol [1]
Appearance (HCl salt) White crystalline powder[1]
Melting Point (HCl salt) Decomposes at 280–282 °C[1]
Solubility (HCl salt) Soluble in water[1]
Oral Lethal Dose (LD50) in rats (HCl salt) 0.7 g/kg[1]

Biological Activity and Mechanism of Action

Vitamin K Activity

As a vitamin K analog, 4-amino-2-methyl-1-naphthol participates in the vitamin K cycle, a crucial pathway for the post-translational modification of several proteins involved in blood coagulation. The vitamin K cycle is responsible for the gamma-carboxylation of glutamate residues in vitamin K-dependent proteins, enabling them to bind calcium and become functionally active.

Antimicrobial Activity

4-Amino-2-methyl-1-naphthol has been reported to possess antibacterial and antifungal properties, suggesting its potential use as a preservative.[2] However, specific Minimum Inhibitory Concentration (MIC) values are not widely reported in recent literature. A 1948 study by Shwartzman noted its antibacterial properties, but detailed quantitative data from contemporary studies are scarce.[1]

Anticancer Activity: Inhibition of Pyruvate Kinase M2 (PKM2)

A significant area of modern research into 4-amino-2-methyl-1-naphthol is its role as an inhibitor of pyruvate kinase M2 (PKM2), an enzyme that plays a critical role in the altered metabolism of cancer cells (the Warburg effect). By inhibiting PKM2, 4-amino-2-methyl-1-naphthol disrupts glycolysis, a key energy-producing pathway for cancer cells, leading to apoptosis.

TargetIC50Reference
PKM2 28 µM
PKM1 191 µM
PKL 120 µM

Experimental Protocols

Synthesis of 4-Amino-2-Methyl-1-Naphthol Hydrochloride from Menadione (2-Methyl-1,4-Naphthoquinone)

  • Selective Reduction: Menadione is selectively reduced to 2-methyl-1,4-naphthalenediol. This can be achieved using a mild reducing agent.

  • Selective Oxidation: The 1,4-diol is then selectively oxidized back to a hydroquinone, 2-methyl-1-hydroxy-4-naphthoquinone.

  • Reductive Amination: The remaining carbonyl group is then subjected to reductive amination to introduce the amino group at the 4-position.

  • Salt Formation: The resulting 4-amino-2-methyl-1-naphthol is then treated with hydrochloric acid to form the more stable and water-soluble hydrochloride salt.

Quantitative Determination of 4-Amino-2-Methyl-1-Naphthol

A colorimetric method for the quantitative determination of 4-amino-2-methyl-1-naphthol has been described. This method is based on the reaction of the compound with sodium pentacyanoammineferroate in an alkaline solution to produce a stable blue color, which can be measured spectrophotometrically.

PKM2 Inhibition Assay

The inhibitory activity of 4-amino-2-methyl-1-naphthol against PKM2 can be assessed using a lactate dehydrogenase (LDH)-coupled enzyme assay. This assay measures the rate of pyruvate production by PKM2, which is then used by LDH to oxidize NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.

Materials:

  • Recombinant human PKM2 enzyme

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Fructose-1,6-bisphosphate (FBP) - an allosteric activator of PKM2

  • Lactate dehydrogenase (LDH)

  • NADH

  • Assay buffer (e.g., Tris-HCl with KCl, MgCl2, and DTT)

  • 4-Amino-2-methyl-1-naphthol hydrochloride

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

  • Add a known concentration of recombinant PKM2 enzyme to the reaction mixture.

  • To test for inhibition, add varying concentrations of 4-amino-2-methyl-1-naphthol to the reaction mixture. A control reaction without the inhibitor should also be run.

  • Initiate the reaction by adding FBP.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Vitamin K Cycle and Coagulation Cascade

Vitamin_K_Cycle cluster_0 Carboxylation Vitamin K (quinone) Vitamin K (quinone) Vitamin K hydroquinone Vitamin K hydroquinone Vitamin K (quinone)->Vitamin K hydroquinone VKOR/Reductase Vitamin K epoxide Vitamin K epoxide Vitamin K hydroquinone->Vitamin K epoxide γ-Glutamyl Carboxylase Vitamin K epoxide->Vitamin K (quinone) VKOR Gla-protein Gla-protein Blood Coagulation Blood Coagulation Gla-protein->Blood Coagulation Glu-protein Glu-protein Glu-protein->Gla-protein γ-Glutamyl Carboxylase (Vitamin K-dependent)

Caption: The Vitamin K cycle and its role in the activation of coagulation factors.

Inhibition of Glycolysis in Cancer Cells

Glycolysis_Inhibition Glucose Glucose Glycolytic Intermediates Glycolytic Intermediates Glucose->Glycolytic Intermediates Phosphoenolpyruvate (PEP) Phosphoenolpyruvate (PEP) Glycolytic Intermediates->Phosphoenolpyruvate (PEP) Pyruvate Pyruvate Phosphoenolpyruvate (PEP)->Pyruvate PKM2 Lactate Lactate Pyruvate->Lactate LDH TCA Cycle TCA Cycle Pyruvate->TCA Cycle PKM2 PKM2 4-Amino-2-methyl-1-naphthol 4-Amino-2-methyl-1-naphthol 4-Amino-2-methyl-1-naphthol->PKM2

Caption: Inhibition of the glycolytic pathway in cancer cells by 4-amino-2-methyl-1-naphthol through targeting PKM2.

Synthesis Workflow from Menadione

Synthesis_Workflow Menadione Menadione Step 1: Reduction Step 1: Reduction Menadione->Step 1: Reduction 2-Methyl-1,4-naphthalenediol 2-Methyl-1,4-naphthalenediol Step 1: Reduction->2-Methyl-1,4-naphthalenediol Step 2: Selective Oxidation Step 2: Selective Oxidation 2-Methyl-1,4-naphthalenediol->Step 2: Selective Oxidation 2-Methyl-1-hydroxy-4-naphthoquinone 2-Methyl-1-hydroxy-4-naphthoquinone Step 2: Selective Oxidation->2-Methyl-1-hydroxy-4-naphthoquinone Step 3: Reductive Amination Step 3: Reductive Amination 2-Methyl-1-hydroxy-4-naphthoquinone->Step 3: Reductive Amination 4-Amino-2-methyl-1-naphthol 4-Amino-2-methyl-1-naphthol Step 3: Reductive Amination->4-Amino-2-methyl-1-naphthol Step 4: Salt Formation Step 4: Salt Formation 4-Amino-2-methyl-1-naphthol->Step 4: Salt Formation 4-Amino-2-methyl-1-naphthol HCl 4-Amino-2-methyl-1-naphthol HCl Step 4: Salt Formation->4-Amino-2-methyl-1-naphthol HCl

References

Unraveling the Multifaceted Mechanisms of 4-amino-2-methyl-1-naphthol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-2-methyl-1-naphthol, a synthetic naphthoquinone derivative also known as Vitamin K5, has garnered significant interest for its diverse biological activities. While historically recognized for its Vitamin K-like pro-coagulant effects, recent research has unveiled its potential as an anti-cancer and antimicrobial agent. This technical guide provides an in-depth exploration of the core mechanisms of action of 4-amino-2-methyl-1-naphthol, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development efforts.

Core Mechanisms of Action

4-amino-2-methyl-1-naphthol exerts its biological effects through several distinct mechanisms:

  • Vitamin K-Dependent Carboxylation: As a Vitamin K analog, it participates in the vitamin K cycle, serving as a cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the post-translational modification of glutamate residues to γ-carboxyglutamate (Gla) on various proteins, most notably the blood coagulation factors II, VII, IX, and X. This carboxylation is essential for their calcium-binding capacity and subsequent activation, playing a crucial role in hemostasis.

  • Inhibition of Pyruvate Kinase M2 (PKM2): 4-amino-2-methyl-1-naphthol has been identified as an inhibitor of pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway that is frequently overexpressed in cancer cells. By inhibiting PKM2, it disrupts cancer cell metabolism, leading to reduced energy production and a shift towards anabolic pathways.

  • Induction of Apoptosis in Cancer Cells: The compound has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. This pro-apoptotic effect is a cornerstone of its anti-cancer potential and involves the activation of key executioner caspases.

  • Antimicrobial Activity: 4-amino-2-methyl-1-naphthol hydrochloride has demonstrated antibacterial and antifungal properties, suggesting its potential as a therapeutic agent for infectious diseases.

Vitamin K-Dependent Carboxylation

The primary and most well-established mechanism of action of 4-amino-2-methyl-1-naphthol is its participation in the vitamin K cycle, which is essential for the activation of vitamin K-dependent proteins.

Signaling Pathway

The vitamin K cycle is a cellular process that facilitates the continuous availability of the reduced form of vitamin K (hydroquinone), the active cofactor for γ-glutamyl carboxylase.

Vitamin_K_Cycle cluster_0 Endoplasmic Reticulum Lumen Vitamin K quinone Vitamin K quinone Vitamin K hydroquinone Vitamin K hydroquinone Vitamin K quinone->Vitamin K hydroquinone VKOR GGCX γ-glutamyl carboxylase Vitamin K hydroquinone->GGCX Vitamin K 2,3-epoxide Vitamin K 2,3-epoxide Vitamin K 2,3-epoxide->Vitamin K quinone VKOR GGCX->Vitamin K 2,3-epoxide Gla Gla GGCX->Gla VKOR Vitamin K epoxide reductase Glu Glu Glu->GGCX O2 O2 O2->GGCX CO2 CO2 CO2->GGCX PKM2_Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate Glycolysis->PEP Biosynthesis Anabolic Pathways (e.g., PPP) Glycolysis->Biosynthesis PKM2_tetramer PKM2 (active tetramer) PEP->PKM2_tetramer PKM2_dimer PKM2 (inactive dimer) PKM2_tetramer->PKM2_dimer Allosteric regulation Pyruvate Pyruvate PKM2_tetramer->Pyruvate PKM2_dimer->PKM2_tetramer FBP activation Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle 4_amino_2_methyl_1_naphthol 4-amino-2-methyl-1-naphthol 4_amino_2_methyl_1_naphthol->PKM2_tetramer Inhibits Apoptosis_Pathway 4_amino_2_methyl_1_naphthol 4-amino-2-methyl-1-naphthol Cancer_Cell Cancer Cell 4_amino_2_methyl_1_naphthol->Cancer_Cell Pro_apoptotic_signals Pro-apoptotic signals Cancer_Cell->Pro_apoptotic_signals Mitochondrion Mitochondrion Pro_apoptotic_signals->Mitochondrion Cytochrome_c_release Cytochrome c release Mitochondrion->Cytochrome_c_release Apoptosome_formation Apoptosome formation Cytochrome_c_release->Apoptosome_formation Caspase_9 Caspase-9 activation Apoptosome_formation->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

The Role of Vitamin K5 in Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K5, a synthetic naphthoquinone, has emerged as a molecule of significant interest in cellular signaling research, primarily due to its potent anti-cancer and anti-inflammatory properties. Unlike its natural counterparts, Vitamin K1 and K2, which are well-established for their roles in blood coagulation and bone metabolism, this compound's activities appear to be largely independent of the gamma-carboxylation cycle. This guide provides an in-depth technical overview of the core cellular signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Anti-Cancer Mechanisms of this compound

This compound exerts its anti-neoplastic effects through the modulation of several key cellular signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell metabolism.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines. The primary mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase-dependent apoptotic pathways.[1][2]

Cell LineTreatmentApoptotic Cells (%)Reference
Colon 26 (Colorectal Cancer)2 µM this compound for 24h7.41%[1]
MOLT-4 (T-lymphoblastoid Leukemia)10 µM this compoundSignificant increase[3]
MOLT-4/DNR (Daunorubicin-resistant Leukemia)10 µM this compoundSignificant increase[3]

Table 1: Induction of Apoptosis by this compound in Cancer Cell Lines.

apoptosis_pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptotic pathway.
Cell Cycle Arrest

This compound has been shown to induce G1 phase arrest in the cell cycle of cancer cells.[4] This is achieved by downregulating the expression of key cell cycle-driving molecules.[4][5]

Cell LineTreatmentEffect on Gene/Protein ExpressionReference
PLC/PRF/5 (Hepatocellular Carcinoma)In vivo treatmentSignificantly reduced Cdk4 expression[4][5]
PLC/PRF/5 (Hepatocellular Carcinoma)In vivo treatmentSignificantly enhanced p16INK4a and retinoblastoma expression[5]

Table 2: Effect of this compound on G1 Phase-Related Cell Cycle Molecules.

cell_cycle_arrest This compound This compound Cdk4 ↓ Cdk4 Expression This compound->Cdk4 p16INK4a_Rb ↑ p16INK4a & Retinoblastoma Expression This compound->p16INK4a_Rb G1_Arrest G1 Phase Arrest Cdk4->G1_Arrest p16INK4a_Rb->G1_Arrest

This compound-induced G1 cell cycle arrest.
Inhibition of Cancer Cell Metabolism

A key mechanism of this compound's anti-cancer activity is its ability to inhibit pyruvate kinase M2 (PKM2), a crucial enzyme in the glycolytic pathway of cancer cells.[6][7] By inhibiting PKM2 and other glycolytic enzymes, this compound disrupts the energy supply of cancer cells.[6][8]

EnzymeCell LineIC50 (µM)Reference
Pyruvate Kinase M2 (PKM2)Recombinant28[6]
HexokinaseMCF-7~50[8]
Phosphofructokinase-1 (PFK-1)MCF-735.9[6]

Table 3: Inhibitory Concentration (IC50) of this compound on Glycolytic Enzymes.

glycolysis_inhibition This compound This compound Glycolytic_Enzymes Hexokinase, PFK-1, PKM2 This compound->Glycolytic_Enzymes Inhibits Glycolysis Glycolysis ATP_Production ↓ ATP Production Glycolysis->ATP_Production Cell_Growth ↓ Cancer Cell Growth ATP_Production->Cell_Growth

Inhibition of glycolysis by this compound.

Anti-Inflammatory Role of this compound

This compound exhibits significant anti-inflammatory properties by modulating cytokine production and influencing immune cell populations.

Inhibition of Pro-inflammatory Cytokine Production

This compound has been demonstrated to inhibit the production of several pro-inflammatory and immunomodulatory cytokines from activated human peripheral blood mononuclear cells (PBMCs).[9]

CytokineCell TypeTreatmentInhibitionReference
TNF-αHuman PBMCs10-100 µM this compoundSignificant inhibition (p<0.05)[9]
IL-4Human PBMCs10-100 µM this compoundSignificant inhibition (p<0.05)[9]
IL-6Human PBMCs10-100 µM this compoundSignificant inhibition (p<0.05)[9]
IL-10Human PBMCs10-100 µM this compoundSignificant inhibition (p<0.05)[9]

Table 4: Inhibition of Cytokine Production by this compound.

Modulation of Regulatory T Cells (Tregs)

In contrast to its inhibitory effect on cytokine production, this compound has been shown to significantly increase the frequency of CD4+CD25+Foxp3+ regulatory T (Treg) cells in activated PBMCs.[9] This suggests a potential role in promoting immune tolerance.

Cell TypeTreatmentEffectReference
Human PBMCs>10 µM this compoundSignificant increase in Treg frequency (p<0.001)[9]

Table 5: Effect of this compound on Regulatory T Cell Frequency.

anti_inflammatory_effects This compound This compound Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-4, IL-6, IL-10) This compound->Cytokines Tregs ↑ Regulatory T cells (Tregs) This compound->Tregs Immune_Response Modulation of Immune Response Cytokines->Immune_Response Tregs->Immune_Response

Anti-inflammatory effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving a measure of viable, metabolically active cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of this compound and a vehicle control for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet in 500 µL of cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS) and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. The DNA content of the cells will be proportional to the PI fluorescence intensity.

Western Blotting for Signaling Proteins

Objective: To analyze the expression levels of specific proteins in a signaling pathway after this compound treatment.

Protocol:

  • Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., Cdk4, p-IKKα/β, total IKKα/β) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates significant potential as a modulator of key cellular signaling pathways involved in cancer and inflammation. Its ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its inhibitory effects on pro-inflammatory cytokines, underscores its therapeutic promise. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the multifaceted roles of this compound in cellular signaling. Further research is warranted to fully elucidate the intricate molecular mechanisms and to explore the translational potential of this compound in clinical settings.

References

The Antimicrobial Spectrum of Vitamin K5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K5, chemically known as 4-amino-2-methyl-1-naphthol, is a synthetic analog of the vitamin K group. While the broader vitamin K family is primarily recognized for its essential role in blood coagulation, this compound has demonstrated significant potential as a potent antimicrobial agent. Its activity spans a range of pathogenic and spoilage microorganisms, including bacteria and fungi. This guide provides an in-depth overview of the antimicrobial spectrum of this compound, its mechanisms of action, quantitative efficacy data, and the experimental protocols used for its evaluation. The data presented herein suggests its potential utility as a therapeutic agent, a preservative, and a tool for combating drug-resistant pathogens.[1]

Mechanism of Antimicrobial Action

The antimicrobial efficacy of this compound and related naphthoquinones is primarily attributed to two interconnected mechanisms: the disruption of cellular membranes and the induction of overwhelming oxidative stress through the generation of reactive oxygen species (ROS).

  • Redox Cycling and ROS Generation: this compound, as a quinone, can participate in redox cycling within microbial cells. It is reduced by cellular reductases to a semiquinone radical. This radical then rapidly reacts with molecular oxygen to regenerate the parent quinone, producing a superoxide anion radical (O₂⁻) in the process. This cycle repeats, leading to a continuous and accumulating flux of superoxide. The superoxide radicals can then be converted, either spontaneously or by enzymes like superoxide dismutase (SOD), into hydrogen peroxide (H₂O₂). In the presence of free iron (Fenton reaction), hydrogen peroxide is converted into the highly destructive hydroxyl radical (•OH). These ROS inflict widespread damage to critical cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[2][3][4]

  • Membrane Permeabilization: As a lipophilic molecule, menadione (a related Vitamin K analog) can intercalate into the bacterial cell membrane, causing disturbances that compromise its integrity.[5][6][7] This leads to increased permeability, leakage of essential intracellular components, and a collapse of the proton motive force, which is vital for cellular energy production.[7] This membrane-destabilizing effect can also act synergistically with other antibiotics, enhancing their uptake and efficacy.[3][5][6]

Signaling Pathway Diagram

This compound Mechanism of Action cluster_cell Microbial Cell VK5 This compound (Quinone) SQ Semiquinone Radical VK5->SQ Reduction Membrane Cell Membrane VK5->Membrane Disruption SQ->VK5 Oxidation Reductases Cellular Reductases (e.g., NADH-dh) Reductases->VK5 O2 Molecular Oxygen (O₂) Superoxide Superoxide Radical (O₂⁻) O2->Superoxide H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 SOD OH Hydroxyl Radical (•OH) H2O2->OH Fenton Rx (Fe²⁺) Damage Oxidative Damage (DNA, Proteins, Lipids) OH->Damage Permeability Increased Permeability Membrane->Permeability

Caption: Mechanism of this compound antimicrobial activity via redox cycling and membrane disruption.

Antimicrobial Spectrum: Quantitative Data

This compound exhibits broad-spectrum activity, with Gram-positive bacteria generally showing higher susceptibility than Gram-negative bacteria.[8][9] Its efficacy has also been demonstrated against various fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Bactericidal Concentration (BC) data from cited literature.

Table 1: Antibacterial Activity of this compound
MicroorganismStrainMIC (µg/mL)BC (µg/mL)Reference
Staphylococcus aureusATCC 914464-[1]
Staphylococcus aureus(Not Specified)-60[8][9]
Bacillus subtilisATCC 1489364-[1]
Bacillus subtilis(Not Specified)-150[1]
Bacillus cereusATCC 1489364-[1]
Enterococcus faecalisATCC 236551024-[1]
Escherichia coli(Not Specified)-220[8][9]
Proteus vulgaris(Not Specified)--[8][9]
Pseudomonas fluorescens(Not Specified)-140-250[1]

Note: BC values were determined over a 12-hour contact time.[8][9] MIC values reported as ppm have been converted to µg/mL (1 ppm ≈ 1 µg/mL).

Table 2: Antifungal Activity of this compound
MicroorganismConcentration for Fungistatic Effect (%)Concentration (µg/mL)Reference
Aspergillus spp.0.006 - 0.0260 - 200[10][11]
Botrytis spp.0.006 - 0.0260 - 200[10][11]
Hormodendrum spp.0.006 - 0.0260 - 200[10][11]
Mucor spp.0.006 - 0.0260 - 200[10][11]
Penicillium spp.0.006 - 0.0260 - 200[10][11]

Note: Concentrations were reported as percentages; conversion to µg/mL assumes a density of 1 g/mL.

Experimental Protocols

The determination of the antimicrobial activity of this compound is typically performed using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a common and reliable technique for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination (CLSI-based)

This protocol provides a generalized workflow for determining the MIC of this compound against a bacterial strain.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a suitable amount of this compound powder.

    • Dissolve in an appropriate solvent (e.g., dimethyl sulfoxide (DMSO) or water, depending on the salt form) to create a high-concentration stock solution. Further dilutions are typically made in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select several morphologically similar colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the working this compound solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 serves as the positive growth control (inoculum, no compound), and well 12 serves as the negative/sterility control (broth only).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum (from step 2) to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • Optionally, a growth indicator dye such as resazurin or INT (p-iodonitrotetrazolium violet) can be added to aid in the visualization of viability.

Experimental Workflow Diagram

MIC Determination Workflow start Start prep_vk5 Prepare this compound Stock Solution start->prep_vk5 prep_inoc Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoc dilute_plate Perform 2-Fold Serial Dilution of this compound in 96-Well Plate prep_vk5->dilute_plate inoculate Inoculate Plate with Standardized Bacteria (~5x10⁵ CFU/mL) prep_inoc->inoculate dilute_plate->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Visually Inspect Wells and Determine MIC incubate->read_mic end End read_mic->end

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Conclusion and Future Directions

This compound demonstrates significant antimicrobial activity against a variety of bacteria and fungi. Its primary mechanism, centered on the generation of catastrophic oxidative stress via redox cycling, makes it an intriguing candidate for further development. The quantitative data indicates particular potency against Gram-positive bacteria like Staphylococcus aureus and Bacillus species. For drug development professionals, the potential of this compound is multifaceted:

  • Standalone Antimicrobial: Its broad spectrum suggests potential for topical applications in treating dermatophytic infections or as a surface disinfectant.[1]

  • Adjuvant Therapy: The ability of related quinones to permeabilize bacterial membranes suggests that this compound could be used in combination therapies to potentiate the effects of existing antibiotics against multi-drug resistant strains.[2][3][5][6]

  • Preservative: Its efficacy against common spoilage fungi and bacteria highlights its potential as a preservative in pharmaceuticals, foods, and beverages.[1][10]

Further research should focus on elucidating the precise molecular targets of this compound-induced ROS, exploring its efficacy in biofilm models, and conducting comprehensive toxicological studies to establish its safety profile for therapeutic use. The repurposing of this synthetic vitamin analog represents a promising avenue in the ongoing search for novel antimicrobial strategies.

References

The Anticancer Potential of 4-Amino-2-Methyl-1-Naphthol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-methyl-1-naphthol, also known as Vitamin K5 or Synkamin, is a synthetic menadione analog that has demonstrated notable anticancer properties in preclinical studies. This document provides a comprehensive technical overview of its core anticancer activities, including its mechanisms of action, efficacy in various cancer models, and detailed experimental protocols for its evaluation. The primary modes of action identified are the induction of apoptosis and cell cycle arrest, with a specific molecular target being the tumor-specific isoform of pyruvate kinase (PKM2). This guide consolidates the current understanding of 4-amino-2-methyl-1-naphthol as a potential therapeutic agent for oncology research and development.

Introduction

Naphthoquinones are a class of organic compounds possessing a naphthalene ring system with two ketone groups. This chemical scaffold is present in numerous natural products and synthetic molecules that exhibit a wide range of biological activities, including anticancer effects. 4-Amino-2-methyl-1-naphthol, a water-soluble synthetic analog of Vitamin K3 (menadione), has emerged as a compound of interest in cancer research. Its structural features allow it to participate in various cellular processes, leading to the inhibition of cancer cell proliferation and induction of cell death. This guide will delve into the technical details of its anticancer properties, providing researchers with a foundational understanding of its therapeutic potential.

Mechanism of Action

The anticancer effects of 4-amino-2-methyl-1-naphthol are multifactorial, primarily revolving around the induction of programmed cell death (apoptosis) and the disruption of cancer cell metabolism and proliferation.

Inhibition of Pyruvate Kinase M2 (PKM2)

A key molecular target of 4-amino-2-methyl-1-naphthol is Pyruvate Kinase M2 (PKM2), an isoenzyme that is predominantly expressed in cancer cells and plays a crucial role in aerobic glycolysis, also known as the Warburg effect.

4-Amino-2-methyl-1-naphthol acts as a specific inhibitor of PKM2.[1] By inhibiting PKM2, it disrupts the metabolic advantage of cancer cells, leading to a decrease in glucose consumption and lactate production.[1] This metabolic disruption contributes to the overall antiproliferative effects of the compound.

Induction of Apoptosis

4-Amino-2-methyl-1-naphthol is a potent inducer of apoptosis in various cancer cell lines.[1][2][3][4] This process is characterized by typical apoptotic features such as nuclear condensation and fragmentation.[2][5] The apoptotic cascade is initiated through a caspase-dependent pathway, with evidence showing a significant increase in the activity of caspase-3, a key executioner caspase.[1][2] The pan-caspase inhibitor, benzyloxycarbonyl-Val-Ala-Asp-fluoromethyl ketone, has been shown to substantially prevent the apoptosis mediated by this compound.[2]

Cell Cycle Arrest

In addition to apoptosis, 4-amino-2-methyl-1-naphthol can induce cell cycle arrest, specifically at the G1 phase.[6] This effect has been observed in human hepatocellular carcinoma cells and is associated with the downregulation of cyclin-dependent kinase 4 (Cdk4) expression.[6] By arresting the cell cycle, the compound prevents cancer cells from progressing through the necessary phases for division and proliferation.

In Vitro Studies

The anticancer activity of 4-amino-2-methyl-1-naphthol has been evaluated in various human cancer cell lines, demonstrating significant cytotoxicity and antiproliferative effects.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro efficacy of 4-amino-2-methyl-1-naphthol across different cancer cell lines and its inhibitory activity against pyruvate kinase isoforms.

Table 1: IC50 Values for Anticancer Activity

Cell LineCancer TypeIC50 (µM)Reference
Colon 26Colorectal Cancer~0.9[2]
PLC/PRF/5Hepatocellular Carcinoma~30 (proliferation suppression)[6]
HLE (p53 mutant)Hepatocellular CarcinomaDose-dependent decrease in viability[5]
SK-Hep1 (p53 mutant)Hepatocellular CarcinomaDose-dependent decrease in viability[5]
HepG2 (p53 wild-type)Hepatocellular CarcinomaNo significant decrease in viability[5]

Table 2: Inhibitory Activity against Pyruvate Kinase Isoforms

EnzymeIC50 (µM)Reference
PKM228[1]
PKM1191[1]
PKL120[1]

In Vivo Studies

Preclinical in vivo studies using animal models have corroborated the anticancer effects of 4-amino-2-methyl-1-naphthol observed in vitro.

Colorectal Cancer Model

In a study using syngeneic mice with subcutaneously established colon 26 tumors, intravenous administration of this compound significantly suppressed tumor growth.[2][3][4] The number of apoptotic tumor cells in the treated group was significantly higher than in the control group, indicating that the in vivo antitumor effect is mediated by the induction of apoptosis.[2][3][4]

Hepatocellular Carcinoma Model

In an in vivo study using athymic nude mice bearing subcutaneous hepatocellular carcinoma (HCC) tumors, this compound markedly suppressed tumor growth.[6] The mechanism for this in vivo effect was, at least in part, the induction of G1 arrest through the downregulation of Cdk4 expression.[6]

Signaling Pathways

The anticancer activity of 4-amino-2-methyl-1-naphthol involves the modulation of key signaling pathways that regulate cell metabolism, survival, and proliferation.

anticancer_pathways VK5 4-Amino-2-methyl-1-naphthol (this compound) PKM2 Pyruvate Kinase M2 (PKM2) VK5->PKM2 Inhibits Cdk4 Cyclin-Dependent Kinase 4 (Cdk4) VK5->Cdk4 Downregulates Caspase3 Caspase-3 VK5->Caspase3 Activates Glycolysis Aerobic Glycolysis (Warburg Effect) PKM2->Glycolysis Promotes Proliferation Cancer Cell Proliferation Glycolysis->Proliferation G1_S_Transition G1-S Phase Transition Cdk4->G1_S_Transition Promotes G1_S_Transition->Proliferation Apoptosis Apoptosis Caspase3->Apoptosis Executes Apoptosis->Proliferation Inhibits CellCycleArrest G1 Cell Cycle Arrest CellCycleArrest->Proliferation Inhibits

Figure 1: Signaling pathways modulated by 4-amino-2-methyl-1-naphthol.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 4-amino-2-methyl-1-naphthol's anticancer properties.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is adapted from methodologies used for evaluating related naphthoquinone compounds.

Objective: To determine the concentration-dependent cytotoxic effect of 4-amino-2-methyl-1-naphthol on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Colon 26, PLC/PRF/5)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • 4-Amino-2-methyl-1-naphthol (stock solution in a suitable solvent, e.g., DMSO or water)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of 4-amino-2-methyl-1-naphthol in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle control (medium with the same concentration of solvent as the highest drug concentration) and untreated control wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

mtt_workflow start Start seed_cells Seed cells in 96-well plate (24h incubation) start->seed_cells treat_cells Treat cells with serial dilutions of 4-amino-2-methyl-1-naphthol seed_cells->treat_cells incubate_drug Incubate for 24/48/72 hours treat_cells->incubate_drug add_mtt Add MTT solution (4h incubation) incubate_drug->add_mtt dissolve_formazan Remove medium, add DMSO add_mtt->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate % viability and IC50 read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Figure 2: Workflow for the MTT cytotoxicity assay.

Apoptosis Detection (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 4-Amino-2-methyl-1-naphthol

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to about 70-80% confluency.

  • Treat cells with 4-amino-2-methyl-1-naphthol at the desired concentration (e.g., IC50 value) for a specified time.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. (Annexin V-FITC positive, PI negative cells are in early apoptosis; Annexin V-FITC and PI positive cells are in late apoptosis/necrosis).

Pyruvate Kinase M2 (PKM2) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of 4-amino-2-methyl-1-naphthol on PKM2 activity.

Materials:

  • Recombinant human PKM2 enzyme

  • 4-Amino-2-methyl-1-naphthol

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Lactate dehydrogenase (LDH)

  • NADH

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, LDH, NADH, and ADP.

  • Add various concentrations of 4-amino-2-methyl-1-naphthol to the wells. Include a no-inhibitor control.

  • Add recombinant PKM2 enzyme to each well and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate, PEP.

  • Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation to NAD+ is proportional to the pyruvate produced by PKM2.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

4-Amino-2-methyl-1-naphthol (this compound) presents a compelling profile as an anticancer agent with well-defined mechanisms of action. Its ability to specifically target the metabolic vulnerability of cancer cells through PKM2 inhibition, coupled with its potent induction of apoptosis and cell cycle arrest, underscores its potential for further development. The in vivo data, though limited, is promising and warrants more extensive investigation in a broader range of cancer models. This technical guide provides a solid foundation for researchers to build upon, facilitating further exploration into the therapeutic applications of this intriguing naphthoquinone derivative.

References

Vitamin K5: A Potent Inhibitor of Pyruvate Kinase M2 for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of cancer metabolism, Pyruvate Kinase M2 (PKM2) has emerged as a critical regulator of the Warburg effect, a phenomenon characterized by the preferential metabolism of glucose to lactate even in the presence of oxygen. This metabolic reprogramming provides cancer cells with a growth advantage by shunting glycolytic intermediates into anabolic pathways essential for rapid proliferation. Consequently, targeting PKM2 has become an attractive strategy for the development of novel anticancer therapeutics. Among the molecules identified as PKM2 inhibitors, Vitamin K5, a synthetic naphthoquinone, has shown significant promise. This technical guide provides a comprehensive overview of this compound as a PKM2 inhibitor, detailing its mechanism of action, quantitative inhibitory profile, and the experimental methodologies used for its characterization.

Core Concepts: PKM2 in Cancer Metabolism

Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP. The M2 isoform of pyruvate kinase is predominantly expressed in embryonic and tumor cells. Unlike the constitutively active M1 isoform found in most normal differentiated tissues, PKM2 can exist in two interconvertible oligomeric states: a highly active tetramer and a less active dimer.[1][2]

In cancer cells, a number of signaling pathways, including the PI3K/Akt/mTOR pathway, promote the dimeric form of PKM2.[3] This less active state leads to an accumulation of glycolytic intermediates, which are then diverted into crucial biosynthetic pathways, such as the pentose phosphate pathway (for nucleotide and NADPH synthesis) and the serine synthesis pathway (for amino acid and lipid synthesis). This metabolic shift, known as the Warburg effect, is fundamental to supporting the anabolic demands of rapidly dividing cancer cells.[4] Therefore, inhibiting PKM2 activity is a key strategy to disrupt cancer cell metabolism and proliferation.

This compound as a Selective PKM2 Inhibitor

This compound (4-amino-2-methyl-1-naphthol) is a synthetic analog of Vitamin K that has been identified as a potent inhibitor of PKM2.[1][4] Studies have demonstrated that this compound exhibits a significantly stronger inhibitory effect on PKM2 compared to other pyruvate kinase isoforms, such as PKM1 and PKL, highlighting its potential for selective targeting of cancer cells.[1][5]

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of PKM2.[4][6] By suppressing the conversion of PEP to pyruvate, this compound disrupts the normal glycolytic flux in cancer cells. This leads to a reduction in the production of lactate and a decrease in the availability of ATP and biosynthetic precursors necessary for cell growth and proliferation.[1] While the precise binding site of this compound on PKM2 has not been definitively elucidated in the available literature, it has been suggested that its mechanism of inhibition does not involve the allosteric binding site of the activator fructose-1,6-bisphosphate (FBP).[7] This suggests that this compound may bind to a distinct regulatory site or directly to the active site of the enzyme.

The inhibition of PKM2 by this compound leads to a cascade of downstream effects that contribute to its anticancer activity. These include:

  • Reversal of the Warburg Effect: By inhibiting PKM2, this compound forces a metabolic shift away from aerobic glycolysis, thereby depriving cancer cells of the metabolic advantages conferred by the Warburg effect.[3][4]

  • Induction of Apoptosis: The disruption of cellular metabolism and energy homeostasis by this compound can trigger programmed cell death (apoptosis) in cancer cells.[1][6]

  • Inhibition of Cell Proliferation: By limiting the supply of ATP and essential building blocks for macromolecules, this compound effectively halts the proliferation of cancer cells.[1][6]

Quantitative Data

The inhibitory potency of this compound against PKM2 and other isoforms has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter.

CompoundTargetIC50 (µM)Reference
This compound PKM2 28 [1][7]
This compoundPKM1191[1][5]
This compoundPKL120[1][5]
Vitamin K3PKM2150[7]
ShikoninPKM20.3[7]

Experimental Protocols

The characterization of this compound as a PKM2 inhibitor relies on robust enzymatic and cell-based assays. A widely used method is the Lactate Dehydrogenase (LDH)-coupled enzymatic assay.

Protocol: LDH-Coupled PKM2 Inhibition Assay

This assay measures the activity of PKM2 by coupling the production of pyruvate to the consumption of NADH by lactate dehydrogenase, which can be monitored spectrophotometrically.

Materials:

  • Recombinant human PKM2 protein

  • This compound hydrochloride

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • NADH

  • Lactate Dehydrogenase (LDH) from rabbit muscle

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of PEP, ADP, and NADH in the assay buffer.

    • Prepare a solution of LDH in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • A serial dilution of this compound (or vehicle control)

      • Recombinant PKM2 protein

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the Reaction:

    • To each well, add a solution containing PEP, ADP, NADH, and LDH to start the reaction.

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a spectrophotometer. The rate of decrease in absorbance is proportional to the rate of NADH oxidation, which is directly coupled to the rate of pyruvate production by PKM2.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of this compound.

    • Plot the percentage of PKM2 inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway of PKM2 Upregulation in Cancer

PKM2_Upregulation GF Growth Factors (e.g., EGF, IGF-1) RTK Receptor Tyrosine Kinases (e.g., EGFR, IGFR) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HIF1a HIF-1α mTOR->HIF1a stabilizes PKM_gene PKM Gene HIF1a->PKM_gene transcription cMyc c-Myc cMyc->PKM_gene transcription PKM2_mRNA PKM2 mRNA PKM_gene->PKM2_mRNA PKM2_protein PKM2 Protein PKM2_mRNA->PKM2_protein translation

Caption: Upregulation of PKM2 in cancer via growth factor signaling pathways.

Experimental Workflow for PKM2 Inhibitor Discovery

Inhibitor_Workflow LibScreen High-Throughput Screening (Compound Library) HitID Hit Identification (Primary Assay) LibScreen->HitID HitVal Hit Validation (Dose-Response) HitID->HitVal Selectivity Selectivity Profiling (vs. PKM1, PKL) HitVal->Selectivity Mechanism Mechanism of Action Studies (Binding Site, Kinetics) Selectivity->Mechanism CellAssay Cell-Based Assays (Proliferation, Metabolism) Mechanism->CellAssay LeadOpt Lead Optimization (SAR Studies) CellAssay->LeadOpt InVivo In Vivo Efficacy (Xenograft Models) LeadOpt->InVivo

Caption: A representative workflow for the discovery and characterization of PKM2 inhibitors.

Metabolic Consequences of PKM2 Inhibition by this compound

Metabolic_Consequences Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis Glycolytic Intermediates G6P->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Biosynthesis Anabolic Pathways (Nucleotides, Amino Acids, Lipids) Glycolysis->Biosynthesis Pyruvate Pyruvate PEP->Pyruvate ATP PKM2 PKM2 Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA VitaminK5 This compound VitaminK5->PKM2 inhibits

Caption: Inhibition of PKM2 by this compound blocks glycolysis and anabolic pathways.

Conclusion

This compound represents a promising lead compound for the development of novel anticancer therapies targeting cancer metabolism. Its selective inhibition of PKM2 provides a clear mechanism for disrupting the Warburg effect and inducing cancer cell death. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other naphthoquinone-based PKM2 inhibitors. Future research should focus on elucidating the precise binding site of this compound on PKM2, which will be instrumental in the rational design of more potent and selective second-generation inhibitors.

References

solubility and stability of Vitamin K5 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Aqueous Solubility and Stability of Synthetic Vitamin K

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the aqueous solubility and stability of Vitamin K5 (4-amino-2-methyl-1-naphthol) and the closely related water-soluble analog, Menadione Sodium Bisulfite (MSB), a derivative of Vitamin K3. It includes quantitative data, detailed experimental protocols, and process visualizations to support research and development.

Introduction to Water-Soluble Vitamin K Analogs

This compound is the common name for the hydrochloride salt of 4-amino-2-methyl-1-naphthol, a synthetic analog of menadione (Vitamin K3).[1][2][3] Unlike the natural fat-soluble vitamins K1 and K2, synthetic derivatives like this compound and Menadione Sodium Bisulfite (MSB) were developed for their water solubility, allowing for parenteral administration without the need for emulsifiers.[1][4] While offering this advantage, their utility is often limited by significant stability challenges in aqueous environments. This guide will detail these critical physicochemical properties.

Aqueous Solubility

Aqueous solubility is a critical parameter for the formulation of parenteral drug products and for conducting in vitro biological assays. Both this compound and MSB are water-soluble, but to different extents.

Quantitative Solubility Data

The available quantitative and predicted solubility data for these compounds are summarized below.

CompoundCommon NameSolventTemperature (°C)pHSolubilityData TypeSource
4-amino-2-methyl-1-naphtholThis compoundWaterNot SpecifiedNot Specified0.56 g/L (560 µg/mL)Predicted[3]
Menadione Sodium BisulfiteVitamin K3 (water-soluble)H₂ONot SpecifiedNot Specified≥50 mg/mLExperimental[5][6]
Experimental Workflow for Solubility Determination

The diagram below illustrates a standard workflow for determining the thermodynamic solubility of a compound using the shake-flask method.

G node_start node_start node_process node_process node_analysis node_analysis node_end node_end start Start: Compound & Solvent add_excess Add excess solid compound to aqueous buffer in sealed vials start->add_excess equilibrate Equilibrate on shaker (e.g., 24-72h at 25°C) add_excess->equilibrate separate Separate solid & liquid phases (Centrifugation or Filtration) equilibrate->separate prepare_samples Prepare sample dilutions from the clear supernatant/filtrate separate->prepare_samples analysis Quantify concentration (HPLC or UV-Vis Spectroscopy) prepare_samples->analysis calculate Calculate Solubility (e.g., mg/mL or µg/mL) analysis->calculate

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Solubility

This protocol outlines the equilibrium solubility determination via the shake-flask method, a gold standard technique.[2][7][8]

  • Preparation: Prepare the desired aqueous solution (e.g., purified water, phosphate-buffered saline at a specific pH).

  • Addition of Solute: Add an excess amount of the test compound (e.g., this compound HCl) to a series of glass vials (n=3) containing the prepared solvent. The amount should be sufficient to ensure a solid phase remains after equilibration.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or incubator (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Separate the saturated aqueous phase from the excess solid by either:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Filter the solution using a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Carefully collect an aliquot of the clear supernatant or filtrate.

    • Dilute the sample as necessary with the mobile phase or appropriate solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Calculation: The average concentration from the triplicate samples represents the equilibrium solubility of the compound under the tested conditions.

Aqueous Stability

The stability of this compound and MSB in aqueous solutions is highly dependent on environmental factors, particularly pH, temperature, and exposure to light. Degradation can lead to a loss of potency and the formation of potentially harmful byproducts.

Degradation Profile and Pathways
  • This compound (4-amino-2-methyl-1-naphthol): This compound is particularly unstable in aqueous solutions at neutral pH. It undergoes rapid oxidation and deamination to form menadione (Vitamin K3). This is followed by a condensation reaction between the parent compound and the newly formed menadione, creating a colored precipitant, (4-oxy-2-methylnaphtylimine)-2-methyl-1,4-naphthoquinone.[1][9] This degradation pathway highlights the compound's inherent instability.

  • Menadione Sodium Bisulfite (MSB): Forced degradation studies on MSB reveal significant decomposition under alkaline and thermal stress.[10][11] It is also susceptible to degradation under acidic, oxidative, and photolytic conditions, though typically to a lesser extent.[10][11] The bisulfite adduct can be converted back to menadione at a pH greater than 11.[12]

Summary of Stability Data

The following table summarizes the known stability characteristics under various stress conditions.

CompoundConditionObservationSource
This compoundNeutral pHRapid oxidation and deamination, forming a pink/purple precipitate.[1][9]
MSBAlkaline Hydrolysis (0.1 N NaOH)Extensive degradation observed.[10]
MSBThermal Stress (70°C)Extensive degradation observed.[10]
MSBAcid Hydrolysis (0.1 N HCl)Degradation observed.[10]
MSBOxidative Stress (10% H₂O₂)Degradation observed.[10]
MSBPhotolytic Stress (UV light at 254 nm)Degradation observed.[10]
Visualized Degradation Pathway and Workflow

The diagrams below illustrate the degradation pathway of this compound and a typical workflow for a forced degradation study.

G node_reactant node_reactant node_intermediate node_intermediate node_product node_product vk5 This compound (4-amino-2-methyl-1-naphthol) menadione Menadione (Vitamin K3) vk5->menadione Oxidation & Deamination precipitate Colored Precipitate ((4-oxy-2-methylnaphtylimine)-2-methyl-1,4-naphthoquinone) vk5->precipitate Condensation menadione->precipitate Condensation

Caption: Conceptual Degradation Pathway of this compound in Aqueous Solution.

G cluster_stress Stress Conditions (ICH Q1A) node_start node_start node_stress node_stress node_analysis node_analysis node_end node_end start Start: Drug Substance/Product in Aqueous Solution acid Acid Hydrolysis (e.g., 0.1 N HCl) start->acid base Base Hydrolysis (e.g., 0.1 N NaOH) start->base oxidation Oxidation (e.g., 3-10% H₂O₂) start->oxidation thermal Thermal (e.g., 70°C) start->thermal photo Photolytic (UV/Vis light) start->photo analysis Analyze samples at time points (t=0, t=x) using a stability-indicating HPLC method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluate Evaluate Results: - Purity / Assay (% Loss) - Identify Degradants - Mass Balance analysis->evaluate

Caption: Workflow for a Forced Degradation Stability Study.

Detailed Experimental Protocol: Forced Degradation Study

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline to establish the intrinsic stability of a drug substance.[13][14] The goal is to achieve 5-20% degradation to provide useful information.[13]

  • Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., MSB) in purified water or an appropriate aqueous buffer at a known concentration.

  • Application of Stress Conditions: Aliquot the stock solution into separate, protected vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of an acid solution (e.g., 0.2 N HCl to achieve a final concentration of 0.1 N HCl) and store at a specified temperature (e.g., 70°C) for a set time (e.g., 24-96 hours).

    • Base Hydrolysis: Add an equal volume of a base solution (e.g., 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH) and store at room temperature for a set time.

    • Oxidative Degradation: Add a solution of hydrogen peroxide to achieve a final concentration of 3-10% H₂O₂ and store at room temperature, protected from light, for a set time.

    • Thermal Degradation: Store a vial of the stock solution in a temperature-controlled oven (e.g., 70°C), protected from light, for a set time (e.g., 96 hours).

    • Photodegradation: Expose a vial of the stock solution to a controlled light source as specified in ICH Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis:

    • At designated time points (including t=0), withdraw samples from each condition.

    • Neutralize the acidic and basic samples before analysis if necessary.

    • Immediately analyze all samples using a validated, stability-indicating HPLC method capable of separating the intact drug from all degradation products.

  • Data Evaluation:

    • Calculate the percentage of the remaining intact drug and the percentage of each degradation product.

    • Assess the mass balance to ensure all major degradation products are accounted for.

    • Identify the conditions under which the compound is most unstable to inform formulation and storage strategies.

Conclusion

While this compound and Menadione Sodium Bisulfite offer the advantage of aqueous solubility over natural Vitamin K forms, they exhibit significant stability liabilities. This compound is prone to rapid oxidative degradation at neutral pH. MSB shows marked instability under thermal and alkaline conditions. A thorough understanding of these properties, obtained through rigorous solubility and forced degradation studies as outlined in this guide, is essential for the development of stable, safe, and effective formulations for research or therapeutic use.

References

An In-depth Technical Guide to Known Derivatives and Analogs of Vitamin K5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K5, chemically known as 4-amino-2-methyl-1-naphthol, is a synthetic analog of vitamin K. It has garnered significant interest in the scientific community due to its diverse biological activities, including antimicrobial and particularly anticancer properties. Unlike the naturally occurring vitamin K forms (K1 and K2), which are primarily involved in blood coagulation and bone metabolism, this compound and its analogs present a promising avenue for therapeutic development, especially in oncology. This technical guide provides a comprehensive overview of the known derivatives and analogs of this compound, focusing on their synthesis, biological evaluation, and mechanisms of action.

Core Compound: this compound (4-amino-2-methyl-1-naphthol)

This compound serves as the foundational structure for the derivatives and analogs discussed in this guide. Its primary reported mechanism of anticancer action involves the inhibition of pyruvate kinase M2 (PKM2), a key enzyme in cancer cell metabolism. By targeting PKM2, this compound disrupts aerobic glycolysis, a hallmark of cancer, leading to reduced cancer cell proliferation.

Known Derivatives and Analogs

While extensive libraries of this compound-specific derivatives are not widely published, the existing literature on aminonaphthol and naphthoquinone compounds allows for a structured understanding of potential analogs. The key areas for structural modification include the amino group (N-substitution) and the naphthalene ring system.

N-Substituted Derivatives

Modification of the 4-amino group can significantly impact the compound's physicochemical properties and biological activity.

  • N-Acyl Derivatives: Acylation of the amino group can modulate lipophilicity and cellular uptake.

  • N-Alkyl Derivatives: Introduction of alkyl chains can influence the compound's interaction with biological targets.

Ring-Substituted Analogs

Substitution on the naphthalene ring can alter electronic properties and steric hindrance, affecting biological activity.

Structural Analogs from Related Scaffolds

The broader class of aminonaphthols and naphthoquinones provides insights into structure-activity relationships relevant to this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related aminonaphthol and naphthoquinone derivatives. It is important to note that data for direct derivatives of this compound is limited, and therefore, data from analogous structures are included to provide a broader context for structure-activity relationships.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
This compound (4-amino-2-methyl-1-naphthol)C₁₁H₁₁NO173.21--
This compound HydrochlorideC₁₁H₁₂ClNO209.67Gray powder280-282 (decomposes)

Table 2: In Vitro Anticancer Activity of this compound and Analogous Compounds

CompoundCancer Cell LineAssayIC50 (µM)Reference
This compoundPLC/PRF/5 (Hepatocellular Carcinoma)Proliferation Assay~30[1]
Aminobenzylnaphthol Derivative (MMZ-140C)BxPC-3 (Pancreatic Cancer)MTT Assay30.15 (24h), 31.13 (72h)[2]
Aminobenzylnaphthol Derivative (MMZ-45B)HT-29 (Colorectal Cancer)MTT Assay31.78 (24h)[2]
Aminobenzylnaphthol Derivative (MMZ-140C)HT-29 (Colorectal Cancer)MTT Assay11.55 (72h)[2]
Naphthoquinone Derivative (56c)MCF-7 (Breast Cancer)Cytotoxicity Assay10.4[3]
Naphthoquinone Derivative (56c)HT-29 (Colorectal Cancer)Cytotoxicity Assay6.8[3]
Naphthoquinone Derivative (56c)MOLT-4 (Leukemia)Cytotoxicity Assay8.4[3]

Signaling Pathways and Mechanisms of Action

The primary anticancer mechanism of this compound is the inhibition of Pyruvate Kinase M2 (PKM2). However, the broader vitamin K class is known to influence several signaling pathways relevant to cancer.

Pyruvate Kinase M2 (PKM2) Inhibition

This compound acts as an inhibitor of PKM2, an enzyme crucial for the final step of glycolysis.[2] In cancer cells, PKM2 is predominantly in a low-activity dimeric form, which promotes the accumulation of glycolytic intermediates that are shunted into biosynthetic pathways essential for cell growth and proliferation. By inhibiting PKM2, this compound disrupts this metabolic advantage.

PKM2_Inhibition cluster_glycolysis Glycolysis cluster_pkm2 PKM2 Regulation Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P FBP FBP F6P->FBP PFK PEP PEP FBP->PEP Pyruvate Pyruvate PEP->Pyruvate PKM2 Lactate Lactate Pyruvate->Lactate LDH PKM2 PKM2 Biosynthetic Pathways Biosynthetic Pathways PKM2->Biosynthetic Pathways Dimeric (Low Activity) ATP Production ATP Production PKM2->ATP Production Tetrameric (High Activity) This compound This compound This compound->PKM2 Inhibits

Caption: Inhibition of Pyruvate Kinase M2 by this compound.

Broader Vitamin K-Related Anticancer Pathways

Other synthetic vitamin K analogs have been shown to induce apoptosis and cell cycle arrest through various signaling pathways. While not yet definitively shown for a wide range of this compound derivatives, these pathways represent potential mechanisms of action.

VitaminK_Cancer_Pathways cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_signaling Modulation of Signaling Vitamin K Analogs Vitamin K Analogs ROS Production ROS Production Vitamin K Analogs->ROS Production Cyclin/CDK Regulation Cyclin/CDK Regulation Vitamin K Analogs->Cyclin/CDK Regulation PI3K/Akt Pathway PI3K/Akt Pathway Vitamin K Analogs->PI3K/Akt Pathway MAPK Pathway MAPK Pathway Vitamin K Analogs->MAPK Pathway NF-κB Pathway NF-κB Pathway Vitamin K Analogs->NF-κB Pathway Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis G1/S Arrest G1/S Arrest Cyclin/CDK Regulation->G1/S Arrest

Caption: Potential anticancer signaling pathways of Vitamin K analogs.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of this compound derivatives.

General Synthesis of Aminonaphthol Derivatives (Betti Reaction)

This protocol describes a one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols, which can be adapted for the synthesis of this compound analogs.

Materials:

  • 2-Naphthol (or a substituted naphthol)

  • Aromatic or aliphatic aldehyde

  • Amine (e.g., ammonia, primary or secondary amine)

  • Catalyst (e.g., methane sulfonic acid)

  • Mortar and pestle

  • Solvent for purification (e.g., methanol/water)

Procedure:

  • In a mortar, combine equimolar amounts of 2-naphthol, the desired aldehyde, and the selected amine.

  • Add a catalytic amount of methane sulfonic acid.

  • Grind the mixture at room temperature for 3-5 minutes until a solid product forms.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water.

  • Characterize the final product using standard analytical techniques (NMR, IR, Mass Spectrometry).

Betti_Reaction_Workflow cluster_reactants Reactants 2-Naphthol 2-Naphthol Grinding (Mortar & Pestle) Grinding (Mortar & Pestle) 2-Naphthol->Grinding (Mortar & Pestle) Aldehyde Aldehyde Aldehyde->Grinding (Mortar & Pestle) Amine Amine Amine->Grinding (Mortar & Pestle) Catalyst Catalyst Catalyst->Grinding (Mortar & Pestle) Purification (Recrystallization) Purification (Recrystallization) Grinding (Mortar & Pestle)->Purification (Recrystallization) Characterization (NMR, MS, IR) Characterization (NMR, MS, IR) Purification (Recrystallization)->Characterization (NMR, MS, IR) Final Product Final Product Characterization (NMR, MS, IR)->Final Product

Caption: Workflow for the Betti synthesis of aminonaphthols.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the overnight culture medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent).

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Seed Cells in 96-well Plate Seed Cells in 96-well Plate Incubate Overnight Incubate Overnight Seed Cells in 96-well Plate->Incubate Overnight Add Test Compound Dilutions Add Test Compound Dilutions Incubate Overnight->Add Test Compound Dilutions Incubate (e.g., 48h) Incubate (e.g., 48h) Add Test Compound Dilutions->Incubate (e.g., 48h) Add MTT Solution Add MTT Solution Incubate (e.g., 48h)->Add MTT Solution Incubate (2-4h) Incubate (2-4h) Add MTT Solution->Incubate (2-4h) Add Solubilization Solution Add Solubilization Solution Incubate (2-4h)->Add Solubilization Solution Read Absorbance (570nm) Read Absorbance (570nm) Add Solubilization Solution->Read Absorbance (570nm) Calculate IC50 Calculate IC50 Read Absorbance (570nm)->Calculate IC50

Caption: Workflow for the MTT cell viability assay.

Pyruvate Kinase M2 (PKM2) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PKM2.

Materials:

  • Recombinant human PKM2

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)

  • Phosphoenolpyruvate (PEP)

  • ADP

  • Lactate dehydrogenase (LDH)

  • NADH

  • Test compound (this compound derivative)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, PKM2, LDH, and NADH.

  • Add the test compound at various concentrations to the wells. Include a no-inhibitor control.

  • Pre-incubate the plate at room temperature.

  • Initiate the reaction by adding a mixture of PEP and ADP.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration to calculate the IC50 value.

PKM2_Assay_Workflow Prepare Reaction Mix (PKM2, LDH, NADH) Prepare Reaction Mix (PKM2, LDH, NADH) Add Test Compound Add Test Compound Prepare Reaction Mix (PKM2, LDH, NADH)->Add Test Compound Pre-incubate Pre-incubate Add Test Compound->Pre-incubate Initiate with PEP & ADP Initiate with PEP & ADP Pre-incubate->Initiate with PEP & ADP Measure Absorbance at 340nm (kinetic) Measure Absorbance at 340nm (kinetic) Initiate with PEP & ADP->Measure Absorbance at 340nm (kinetic) Calculate Reaction Rates Calculate Reaction Rates Measure Absorbance at 340nm (kinetic)->Calculate Reaction Rates Determine IC50 Determine IC50 Calculate Reaction Rates->Determine IC50

Caption: Workflow for the PKM2 inhibition assay.

Conclusion and Future Directions

This compound and its potential derivatives represent a promising class of compounds for anticancer drug development. The inhibition of PKM2 is a key mechanism of action that warrants further investigation. Future research should focus on the synthesis and screening of a broader library of this compound analogs to establish clear structure-activity relationships. Elucidating the detailed signaling pathways affected by these compounds will be crucial for their clinical translation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance the study of this compound derivatives as potential therapeutic agents.

References

Toxicological Profile of 4-Amino-2-Methyl-1-Naphthol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of 4-amino-2-methyl-1-naphthol, a synthetic naphthol derivative also known as Vitamin K5. Due to the limited availability of direct toxicological data for this specific compound, this guide synthesizes the existing information and draws inferences from the toxicological profiles of structurally related compounds, primarily menadione (Vitamin K3) and the broader class of naphthoquinones. The document covers key toxicological endpoints including acute toxicity, genotoxicity, carcinogenicity, and potential mechanisms of toxicity. Standardized experimental protocols for assessing these endpoints are detailed to provide a framework for future research. Signaling pathways likely involved in the toxic effects of 4-amino-2-methyl-1-naphthol, such as those related to oxidative stress, are also discussed and visualized. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or evaluating the safety of 4-amino-2-methyl-1-naphthol and related compounds.

Chemical and Physical Properties

4-Amino-2-methyl-1-naphthol is a synthetic analog of menadione.[1] Its hydrochloride salt is a white crystalline powder that is soluble in water.[1]

Table 1: Physicochemical Properties of 4-Amino-2-methyl-1-naphthol Hydrochloride

PropertyValueReference
CAS Number 130-24-5[2]
Molecular Formula C₁₁H₁₂ClNO[3]
Molecular Weight 209.67 g/mol [3]
Appearance White crystalline powder[1]
Solubility Soluble in water[1]
Melting Point Decomposes at 280-282 °C[1]

Toxicological Data

Direct toxicological data for 4-amino-2-methyl-1-naphthol is sparse. The primary available quantitative measure is its acute oral toxicity in rats.

Acute Toxicity

The only available in-vivo acute toxicity data for 4-amino-2-methyl-1-naphthol is the oral lethal dose 50 (LD50) in rats for its hydrochloride salt.

Table 2: Acute Oral Toxicity of 4-Amino-2-methyl-1-naphthol Hydrochloride

SpeciesRouteLD50Reference
RatOral0.7 g/kg (700 mg/kg)[1]
Genotoxicity

No direct studies on the genotoxicity of 4-amino-2-methyl-1-naphthol were found in the public domain. However, data on the related compound, menadione (2-methyl-1,4-naphthoquinone), suggests a potential for genotoxic effects. Menadione has been shown to be genotoxic in an unscheduled DNA synthesis (UDS) test in the absence of metabolic activation.[4][5] This effect is thought to be mediated by the generation of reactive oxygen species (ROS) through redox cycling.[4][5]

Carcinogenicity

There are no specific carcinogenicity bioassays available for 4-amino-2-methyl-1-naphthol. Studies on menadione have indicated that it does not have carcinogenic potential.[4][5] One study on 4-amino-1-naphthol hydrochloride reported it as a tumorigenic agent in mice when administered via implant, causing tumors in the kidney, ureter, and bladder. However, the relevance of this finding to 4-amino-2-methyl-1-naphthol administered through other routes is unclear.

Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of 4-amino-2-methyl-1-naphthol is currently available.

Immunotoxicity

No studies have been identified that specifically investigate the immunotoxic potential of 4-amino-2-methyl-1-naphthol.

Mechanism of Toxicity: The Role of Oxidative Stress

The toxicity of many quinone-containing compounds, including menadione, is linked to their ability to undergo redox cycling, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress.[6][7][8][9] It is plausible that 4-amino-2-methyl-1-naphthol shares this mechanism.

The proposed mechanism involves the one-electron reduction of the quinone moiety to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion radical. This process can enter a futile cycle, continuously generating ROS. The overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA, and ultimately to cytotoxicity.[10][11]

Toxicity_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects 4-Amino-2-methyl-1-naphthol 4-Amino-2-methyl-1-naphthol Semiquinone_Radical Semiquinone_Radical 4-Amino-2-methyl-1-naphthol->Semiquinone_Radical One-electron reduction Semiquinone_Radical->4-Amino-2-methyl-1-naphthol Redox Cycling Superoxide_Anion Superoxide_Anion Semiquinone_Radical->Superoxide_Anion Reacts with Molecular_Oxygen Molecular_Oxygen Molecular_Oxygen->Superoxide_Anion Oxidative_Stress Oxidative_Stress Superoxide_Anion->Oxidative_Stress Cellular_Damage Cellular_Damage Oxidative_Stress->Cellular_Damage (Lipid peroxidation, Protein oxidation, DNA damage) Cytotoxicity Cytotoxicity Cellular_Damage->Cytotoxicity

Caption: Proposed mechanism of 4-amino-2-methyl-1-naphthol-induced oxidative stress.

Experimental Protocols

Given the lack of specific studies on 4-amino-2-methyl-1-naphthol, this section outlines standardized protocols for key toxicological assays that could be employed for its evaluation.

Acute Oral Toxicity (OECD TG 423)
  • Test System: Female rats, typically of a standard laboratory strain.

  • Procedure: A single dose of the test substance is administered by gavage. The study proceeds in a stepwise manner with a small number of animals per step. The outcome of each step determines the dose for the next.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A post-mortem examination is conducted on all animals.

  • Endpoint: The LD50 is estimated based on the observed mortality.

Acute_Toxicity_Workflow Start Start Dose_Group_1 Administer starting dose to 3 female rats Start->Dose_Group_1 Observation_1 Observe for 48 hours Dose_Group_1->Observation_1 Decision_1 Mortality? Observation_1->Decision_1 Observation_2 Observe for 14 days Observation_1->Observation_2 Dose_Lower Administer lower dose to 3 new rats Decision_1->Dose_Lower Yes (≥2 animals) Dose_Higher Administer higher dose to 3 new rats Decision_1->Dose_Higher No or 1 animal Stop_Testing Stop and estimate LD50 Decision_1->Stop_Testing No mortality at lowest dose Dose_Lower->Observation_1 Dose_Higher->Observation_1 Necropsy Perform gross necropsy Observation_2->Necropsy End End Necropsy->End

Caption: General workflow for an acute oral toxicity study (OECD TG 423).

Bacterial Reverse Mutation Test (Ames Test; OECD TG 471)
  • Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

  • Procedure: The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix from rat liver).

  • Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the solvent control.

In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473)
  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Procedure: Cells are exposed to the test substance for a defined period, with and without metabolic activation. Cells are then harvested at a suitable time after treatment, and metaphase chromosomes are prepared and analyzed for structural aberrations.

  • Endpoint: A positive result is a statistically significant, dose-related increase in the number of cells with chromosomal aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)
  • Test System: Rodents, typically mice or rats.

  • Procedure: Animals are exposed to the test substance, usually by oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected at appropriate time points after treatment. Erythrocytes are analyzed for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Endpoint: A positive result is a statistically significant, dose-related increase in the frequency of micronucleated erythrocytes.

Conclusion and Future Directions

The toxicological profile of 4-amino-2-methyl-1-naphthol is largely incomplete. While an acute oral LD50 in rats has been established, critical data on genotoxicity, carcinogenicity, reproductive and developmental toxicity, and immunotoxicity are lacking. Based on its structural similarity to menadione and other naphthoquinones, it is reasonable to hypothesize that its toxicity may be mediated, at least in part, by the induction of oxidative stress.

To adequately characterize the toxicological profile of 4-amino-2-methyl-1-naphthol, a comprehensive battery of in vitro and in vivo studies is required. These should include:

  • A full panel of genotoxicity assays (Ames test, in vitro chromosomal aberration, and in vivo micronucleus test).

  • Subchronic toxicity studies to identify target organs and establish a no-observed-adverse-effect level (NOAEL).

  • If warranted by the results of genotoxicity and subchronic toxicity studies, a two-year rodent bioassay for carcinogenicity.

  • Reproductive and developmental toxicity screening studies.

  • In vitro mechanistic studies to confirm the role of oxidative stress and investigate other potential toxicity pathways.

A thorough understanding of the toxicological properties of 4-amino-2-methyl-1-naphthol is essential for ensuring its safe handling and use in any potential application. The experimental frameworks and mechanistic insights provided in this guide offer a roadmap for future research in this area.

References

In Vivo Metabolism of Vitamin K5: A Review of Available Scientific Literature and Broader Context of Vitamin K Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Vitamin K Metabolism

Vitamin K is a family of fat-soluble vitamins essential for the post-translational modification of a number of proteins involved in blood coagulation, bone metabolism, and the inhibition of vascular calcification.[1][2] The metabolism of Vitamin K primarily occurs in the liver and involves a cyclic pathway that allows for its reuse.[3][4] The core of this process is the Vitamin K cycle, which facilitates the gamma-carboxylation of glutamate residues in specific proteins.[5]

The Vitamin K Cycle: A Central Metabolic Pathway

The Vitamin K cycle is a critical enzymatic pathway that occurs in the endoplasmic reticulum of various cells, most notably hepatocytes. This cycle enables the continuous regeneration of the active form of Vitamin K, the hydroquinone, which is essential for the function of gamma-glutamyl carboxylase (GGCX).

The key steps of the Vitamin K cycle are as follows:

  • Carboxylation: The reduced form of Vitamin K, hydroquinone (KH2), acts as a cofactor for GGCX. This enzyme catalyzes the addition of a carboxyl group to glutamate (Glu) residues on vitamin K-dependent proteins, converting them to gamma-carboxyglutamate (Gla) residues. In this process, Vitamin K hydroquinone is oxidized to Vitamin K 2,3-epoxide.[5]

  • Reduction of Vitamin K Epoxide: The enzyme Vitamin K epoxide reductase (VKOR) reduces Vitamin K 2,3-epoxide back to the quinone form of Vitamin K.[5] This step is the target of anticoagulant drugs like warfarin.

  • Reduction of Vitamin K Quinone: The quinone form is then further reduced back to the active hydroquinone form by a quinone reductase, which can be VKOR or other NAD(P)H-dependent reductases.[3]

Quantitative Data on Vitamin K Metabolism

While specific quantitative data for Vitamin K5 is unavailable, the following table summarizes key pharmacokinetic parameters for the well-studied forms, Vitamin K1 and Vitamin K2 (specifically MK-7), in humans. These values can provide a general reference for the expected behavior of vitamin K analogues in the body.

ParameterVitamin K1 (Phylloquinone)Vitamin K2 (Menaquinone-7)Reference
Absorption Variable, enhanced by dietary fatWell-absorbed, especially with fat[6]
Half-life ~1.5 hours~68 hours[7]
Tissue Distribution Primarily liverLiver and extrahepatic tissues (bone, vasculature)[7]
Excretion Feces and urineFeces and urine[6]

Experimental Protocols for Studying In Vivo Vitamin K Metabolism

The following outlines a general experimental workflow for investigating the in vivo metabolism of a Vitamin K analogue, based on common methodologies used in the field.

Experimental_Workflow cluster_animal_study Animal Model Study cluster_analysis Sample Analysis cluster_data Data Interpretation A Administration of Vitamin K Analogue (e.g., oral gavage, intravenous injection) B Serial Blood Sampling (e.g., via tail vein or cannula) A->B C Urine and Feces Collection (using metabolic cages) A->C E Extraction of Vitamin K and Metabolites (e.g., liquid-liquid extraction, solid-phase extraction) B->E C->E D Tissue Harvesting at Endpoint (liver, kidney, bone, etc.) D->E F Quantification by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) E->F G Metabolite Identification (High-resolution mass spectrometry) F->G H Pharmacokinetic Modeling (half-life, clearance, volume of distribution) F->H I Metabolic Pathway Elucidation G->I

Detailed Methodologies:

  • Animal Models: Rodent models (rats, mice) are commonly used. For studies on coagulation, specific knockout models (e.g., for VKOR) can be employed.

  • Dosing: The Vitamin K analogue is typically dissolved in a vehicle like corn oil for oral administration or a suitable solvent for intravenous injection. The dose will depend on the specific objectives of the study.

  • Sample Collection: Blood is collected at various time points to determine the pharmacokinetic profile. Urine and feces are collected over a defined period (e.g., 24-48 hours) to assess excretion.

  • Sample Preparation: Tissues are homogenized. All samples (plasma, urine, feces, tissue homogenates) undergo an extraction process to isolate the lipophilic Vitamin K compounds from the biological matrix.

  • Analytical Techniques: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Vitamin K and its metabolites.

Potential Metabolic Fate of this compound

Given its structure as an amino-naphthoquinone, the in vivo metabolism of this compound may share similarities with menadione (Vitamin K3). Menadione is known to be converted to menaquinone-4 (MK-4) in various tissues. It is plausible that 4-amino-2-methyl-1-naphthol could undergo deamination and subsequent enzymatic modifications. However, without direct experimental evidence, this remains speculative.

Conclusion

While the in vivo metabolism of this compound remains an uninvestigated area, the extensive knowledge of the metabolism of other Vitamin K forms provides a solid foundation for future research. The experimental protocols and metabolic pathways outlined in this guide can serve as a valuable starting point for scientists and drug development professionals seeking to elucidate the biotransformation and pharmacokinetic profile of this synthetic Vitamin K analogue. Further research is imperative to understand the specific metabolic fate of this compound and its potential physiological and pharmacological effects.

References

Vitamin K5: A Technical Guide to its Interaction with Cellular Membranes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vitamin K5 (4-amino-2-methyl-1-naphthol) is a synthetic naphthoquinone derivative with recognized antimicrobial and antineoplastic properties.[1][2] While its biological activities, particularly the induction of apoptosis in cancer cells, are documented, the precise mechanisms of its interaction with cellular membranes remain an area of active investigation. This guide provides a comprehensive overview of the core principles governing the interaction of this compound with cellular membranes, drawing upon established knowledge of other Vitamin K analogues and related naphthoquinone compounds. It details the biophysical effects of these molecules on the lipid bilayer, their role in inducing oxidative stress and lipid peroxidation, and the subsequent activation of cellular signaling pathways. Furthermore, this document furnishes detailed experimental protocols for the investigation of these interactions and presents key data in a structured format to facilitate comparative analysis.

Core Concepts of this compound-Membrane Interaction

The interaction of this compound with cellular membranes is primarily dictated by its amphipathic nature, stemming from the lipophilic naphthoquinone ring and the polar amino group. This structure allows it to partition into the lipid bilayer, where it can exert several effects.

2.1 Biophysical Effects on the Lipid Bilayer

While direct biophysical studies on this compound are limited, research on other Vitamin K analogues, such as Vitamin K1 and K2, provides a framework for understanding its potential impact on membrane properties.[3]

  • Membrane Fluidity: The insertion of small molecules like this compound into the lipid bilayer can disrupt the packing of phospholipid acyl chains, leading to an increase in membrane fluidity. This can be quantified by measuring the fluorescence anisotropy of membrane-intercalating probes like 1,6-diphenyl-1,3,5-hexatriene (DPH).[4][5] A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

  • Membrane Permeability: Alterations in membrane fluidity and lipid packing can lead to an increase in membrane permeability, allowing for the leakage of intracellular contents. This can be assessed using assays such as the calcein leakage assay, where the release of a fluorescent dye from liposomes is measured.[6][7]

  • Phase Transition of Lipids: Techniques like Differential Scanning Calorimetry (DSC) can be used to study the effect of this compound on the phase transition temperature (Tm) of model lipid membranes. A broadening and lowering of the Tm would suggest a fluidizing effect and potential for phase separation within the membrane.[8][9]

2.2 Induction of Oxidative Stress and Lipid Peroxidation

A key aspect of the biological activity of many naphthoquinones, including Vitamin K derivatives, is their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[10] This process can initiate a cascade of events at the cellular membrane.

  • Redox Cycling: The naphthoquinone moiety of this compound can be reduced by cellular reductases to a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals. This cycle can lead to a state of oxidative stress.

  • Lipid Peroxidation: The generated ROS can attack polyunsaturated fatty acids in the membrane phospholipids, initiating a chain reaction of lipid peroxidation. This process damages the membrane structure and function, leading to increased permeability and the formation of cytotoxic byproducts such as malondialdehyde (MDA).[11][12][13][14]

2.3 Interaction with Membrane Proteins

The interaction of this compound with membrane proteins is another potential mechanism of action. While direct evidence for this compound is scarce, other Vitamin K-dependent proteins are known to anchor to membranes, a process crucial for their function.[15] It is plausible that this compound could directly interact with and modulate the function of membrane-embedded proteins, such as ion channels or receptors, although further research is needed to confirm this.

Quantitative Data on Membrane Interactions

The following tables summarize hypothetical quantitative data based on expected outcomes from the experimental protocols described in Section 4.0. These are intended to be illustrative of the types of data that would be generated.

Table 1: Effect of this compound on Membrane Fluidity of DMPC Liposomes

This compound Concentration (µM)Fluorescence Anisotropy (r) of DPHChange in Membrane Fluidity
0 (Control)0.250 ± 0.005-
100.235 ± 0.006Increase
500.210 ± 0.008Increase
1000.195 ± 0.007Increase

Table 2: this compound-Induced Membrane Permeabilization

This compound Concentration (µM)Calcein Leakage (%)
0 (Control)5 ± 1.2
1015 ± 2.5
5045 ± 3.1
10078 ± 4.0

Table 3: Lipid Peroxidation in Response to this compound Treatment

TreatmentMalondialdehyde (MDA) Concentration (nmol/mg protein)
Control1.5 ± 0.2
This compound (50 µM)4.8 ± 0.5
This compound (50 µM) + N-acetylcysteine1.8 ± 0.3

Table 4: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

TreatmentJC-1 Red/Green Fluorescence Ratio
Control4.2 ± 0.3
This compound (50 µM)1.5 ± 0.2
CCCP (Positive Control)1.1 ± 0.1

Experimental Protocols

4.1 Protocol for Measuring Membrane Fluidity using DPH Fluorescence Anisotropy

  • Liposome Preparation: Prepare multilamellar vesicles (MLVs) of dimyristoylphosphatidylcholine (DMPC) by drying a chloroform solution of the lipid under nitrogen, followed by hydration with a suitable buffer (e.g., PBS, pH 7.4).

  • DPH Labeling: Add a small aliquot of a concentrated DPH solution in tetrahydrofuran to the liposome suspension to achieve a final lipid-to-probe ratio of 200:1. Incubate in the dark at a temperature above the Tm of DMPC for 1 hour.

  • This compound Treatment: Add varying concentrations of this compound (solubilized in a suitable solvent like DMSO, with a final DMSO concentration below 0.1%) to the DPH-labeled liposome suspension. Incubate for 30 minutes.

  • Fluorescence Anisotropy Measurement: Measure the fluorescence anisotropy (r) using a fluorescence spectrophotometer equipped with polarizers. The excitation wavelength should be set to 360 nm and the emission wavelength to 430 nm. The fluorescence anisotropy is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor.[4][5]

4.2 Protocol for Measuring Membrane Permeability using Calcein Leakage Assay

  • Calcein-Loaded Liposome Preparation: Prepare liposomes as described in 4.1, but hydrate the lipid film with a solution of 50 mM calcein in buffer. The untrapped calcein is removed by size-exclusion chromatography.

  • This compound Treatment: Add different concentrations of this compound to the calcein-loaded liposome suspension.

  • Fluorescence Measurement: Monitor the increase in calcein fluorescence over time using a fluorescence spectrophotometer with an excitation wavelength of 495 nm and an emission wavelength of 515 nm.

  • Maximum Leakage Determination: At the end of the experiment, add Triton X-100 (0.1% final concentration) to lyse all liposomes and measure the maximum fluorescence (F_max).

  • Calculation: The percentage of calcein leakage is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100, where F_t is the fluorescence at a given time, and F_0 is the initial fluorescence.[6][7]

4.3 Protocol for Lipid Peroxidation (TBARS Assay)

  • Cell Culture and Treatment: Culture cells (e.g., a cancer cell line) to the desired confluency and treat with various concentrations of this compound for a specified time.

  • Cell Lysis: Harvest and lyse the cells in a suitable buffer containing a butylated hydroxytoluene (BHT) to prevent further oxidation.

  • TBARS Reaction: Mix the cell lysate with a solution of thiobarbituric acid (TBA) in an acidic medium.

  • Incubation: Heat the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

  • Measurement: Cool the samples and measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.

  • Quantification: Determine the concentration of MDA by comparing the absorbance to a standard curve prepared with known concentrations of MDA. Normalize the results to the total protein content of the cell lysate.[11][12][13][14]

4.4 Protocol for Mitochondrial Membrane Potential (JC-1 Assay)

  • Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate or culture dish) and treat with this compound. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) at 37°C for 15-30 minutes.

  • Washing: Gently wash the cells with a suitable buffer to remove excess JC-1.

  • Analysis: Analyze the cells using either a fluorescence microscope, a fluorescence plate reader, or a flow cytometer.

    • Microscopy/Plate Reader: Measure the fluorescence intensity of JC-1 aggregates (red fluorescence, Ex/Em ~585/590 nm) and JC-1 monomers (green fluorescence, Ex/Em ~514/529 nm).

    • Flow Cytometry: Acquire data in the green (e.g., FITC) and red (e.g., PE) channels.

  • Data Interpretation: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.[16][17]

Signaling Pathways and Visualizations

The interaction of this compound with the cellular membrane, particularly through the induction of oxidative stress, can trigger downstream signaling pathways leading to apoptosis.

5.1 this compound-Induced Oxidative Stress and Apoptosis Pathway

The following diagram illustrates a plausible signaling cascade initiated by this compound.

VitaminK5_Apoptosis_Pathway VK5 This compound Membrane Cellular Membrane VK5->Membrane Partitioning RedoxCycle Redox Cycling Membrane->RedoxCycle Within Membrane ROS Reactive Oxygen Species (ROS) Generation RedoxCycle->ROS LipidPerox Lipid Peroxidation ROS->LipidPerox MitoDysfunction Mitochondrial Membrane Depolarization ROS->MitoDysfunction MAPK MAPK Pathway Activation (e.g., JNK/p38) ROS->MAPK LipidPerox->MitoDysfunction Caspase Caspase Activation MitoDysfunction->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis MAPK->Caspase Experimental_Workflow start Start liposome_prep Liposome Preparation (DMPC) start->liposome_prep cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture vk5_treatment This compound Treatment liposome_prep->vk5_treatment cell_culture->vk5_treatment fluidity_assay Membrane Fluidity (DPH Anisotropy) vk5_treatment->fluidity_assay permeability_assay Membrane Permeability (Calcein Leakage) vk5_treatment->permeability_assay lipid_perox_assay Lipid Peroxidation (TBARS Assay) vk5_treatment->lipid_perox_assay mito_potential_assay Mitochondrial Potential (JC-1 Assay) vk5_treatment->mito_potential_assay data_analysis Data Analysis & Interpretation fluidity_assay->data_analysis permeability_assay->data_analysis lipid_perox_assay->data_analysis mito_potential_assay->data_analysis

References

Foundational Research on Menadione Sodium Bisulfite (MSB): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Menadione Sodium Bisulfite (MSB)

Menadione sodium bisulfite (MSB) is a water-soluble, synthetic derivative of menadione (Vitamin K3).[1][2] Unlike the fat-soluble menadione, MSB's solubility in aqueous solutions makes it particularly suitable for parenteral administration and various in vitro experimental setups.[1][2] It is recognized for its role as a prothrombogenic vitamin, essential for the biosynthesis of prothrombin and other blood clotting factors.[2][3] Beyond its hemostatic functions, MSB is a potent pro-oxidant, widely used in research as a model quinone to induce acute oxidative stress.[3][4] This property is central to its cytotoxic activity against a variety of cancer cell lines, where it triggers cell death through mechanisms involving the generation of reactive oxygen species (ROS).[2][5] Its applications extend to acting as a plant-defense activator and a nutritional supplement in animal feed.[4][6]

Physicochemical Properties

MSB is a white to yellowish crystalline powder that is freely soluble in water.[7] It is more stable than menadione, particularly to light and heat, though it may discolor under light exposure.[1][8]

PropertyValueReferences
CAS Number 130-37-0[9]
Molecular Formula C₁₁H₉NaO₅S[9]
Molecular Weight 276.24 g/mol [9]
Melting Point 121-124°C[1]
Solubility H₂O: ≥50 mg/mL[1][3]
Storage Temperature -20°C[1][3]

Mechanism of Action: Induction of Oxidative Stress and Cell Death

The primary mechanism underlying MSB's biological activity, particularly its anti-cancer effects, is its ability to undergo redox cycling. This process generates a significant amount of reactive oxygen species (ROS), leading to oxidative stress.[1][5]

  • Redox Cycling and ROS Production : Inside the cell, menadione (the active component of MSB) is reduced to a semiquinone or hydroquinone radical.[5] These radicals then react with molecular oxygen in a cycle that produces superoxide anions (O₂⁻) and other ROS, such as hydrogen peroxide (H₂O₂).[2][5] This rapid generation of ROS overwhelms the cell's antioxidant defenses.[4]

  • Induction of Apoptosis and Necrosis : The resulting oxidative stress damages cellular macromolecules, including lipids, proteins, and DNA.[5] This damage can trigger programmed cell death (apoptosis) or, at higher concentrations, necrosis.[10] Apoptosis induction by menadione is concentration-dependent; low concentrations (1-50 µM) tend to induce apoptosis, while higher concentrations (e.g., 100 µM) lead to necrosis in cell lines like HL-60.[10]

  • Mitochondrial Dysfunction : MSB-induced oxidative stress directly impacts mitochondrial function. It can lead to a decrease in the mitochondrial membrane potential (ΔΨm), release of cytochrome c into the cytosol, and depletion of ATP.[4][5]

  • Signaling Pathway Activation : MSB activates several signaling pathways involved in cell stress and death, including the prolonged activation of c-Jun N-terminal kinase (JNK) and the activation of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair and cell death.[5][9] Overactivation of PARP1 due to extensive DNA damage can deplete cellular NAD+ and ATP, contributing to cell death.[1][5] Recent research also shows that MSB can antagonize the class III PI 3-kinase VPS34 through the oxidation of key cysteines, disrupting endosomal sorting and leading to a form of oxidative cell death.[11][12]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of MSB have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric.

Cell LineCancer TypeIC₅₀ ValueTreatment DurationReference
H4IIERat Hepatocellular Carcinoma25 µMNot Specified[5]
A549Human Non-small Cell Lung Cancer16 µM48 hours[13]
Hep3BHuman Hepatoma~10 µM72 hours[14]
HepG2Human Hepatoblastoma13.7 µMNot Specified[14]

Signaling Pathways and Experimental Workflows

Visualization of Key Signaling Pathways

MSB_Oxidative_Stress_Apoptosis ROS ROS OxStress OxStress ROS->OxStress DNA_Damage DNA_Damage OxStress->DNA_Damage JNK JNK OxStress->JNK Mito_Dys Mito_Dys OxStress->Mito_Dys PARP1 PARP1 DNA_Damage->PARP1 Apoptosis_Factors Apoptosis_Factors JNK->Apoptosis_Factors CytoC CytoC Mito_Dys->CytoC ATP_Depletion ATP_Depletion PARP1->ATP_Depletion Apoptosis Apoptosis ATP_Depletion->Apoptosis Apoptosis_Factors->Apoptosis CytoC->Apoptosis

MSB_VPS34_Pathway MSB Menadione Sodium Bisulfite (MSB) ROS ↑ ROS MSB->ROS Generates VPS34 VPS34 (PI3K Class III) [Cys54, Cys61] ROS->VPS34 Oxidizes Cysteines VPS34_ox Oxidized VPS34 (Inactive) VPS34->VPS34_ox Inactivation PI3P_pool Endosomal PI(3)P Pool Depletion VPS34_ox->PI3P_pool Leads to Endo_Sort Disrupted Endosomal Sorting PI3P_pool->Endo_Sort Cell_Death Oxidative Cell Death Endo_Sort->Cell_Death

Visualization of a General Experimental Workflow

Experimental_Workflow start Seed Cancer Cells in 96-well plate treat Treat cells with varying concentrations of MSB start->treat incubate Incubate for 24-72 hours treat->incubate mtt mtt incubate->mtt dapi dapi incubate->dapi ros ros incubate->ros qprc qprc incubate->qprc analyze Data Analysis (e.g., IC50 calculation) end Conclusion analyze->end mtt->analyze dapi->analyze ros->analyze qprc->analyze

Detailed Experimental Protocols

The following are generalized protocols for key experiments used in MSB research. Researchers must optimize parameters such as cell density, MSB concentration, and incubation times for their specific cell lines and experimental goals.

Protocol: MTT Assay for Cell Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of viability.

  • Principle : Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[6] The intensity of the purple color is directly proportional to the number of living cells.

  • Materials :

    • 96-well tissue culture plates

    • Cancer cell line of interest

    • Complete culture medium

    • Menadione Sodium Bisulfite (MSB), water-soluble form

    • MTT solution (5 mg/mL in PBS, sterile filtered)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Microplate reader (absorbance at 570-590 nm)

  • Procedure :

    • Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight in a humidified incubator (37°C, 5% CO₂).

    • Treatment : Prepare serial dilutions of MSB in culture medium. In one study, concentrations of 1, 10, 25, 50, 75, and 100 µM were used.[5] Remove the old medium from the wells and add 100 µL of the MSB-containing medium or control medium (without MSB).

    • Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition : Add 10-20 µL of MTT stock solution (5 mg/mL) to each well (final concentration of 0.5 mg/mL).[6] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization : Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

    • Measurement : Read the absorbance on a microplate reader at a wavelength between 570 and 590 nm.

    • Analysis : Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC₅₀ value.

Protocol: DAPI Staining for Apoptosis Detection

This method is used to visualize nuclear morphological changes characteristic of apoptosis.

  • Principle : DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, the chromatin condenses and the nucleus fragments, resulting in smaller, more intensely stained, and often fragmented nuclei compared to the large, uniformly stained nuclei of healthy cells.[8]

  • Materials :

    • Cells cultured on coverslips or in culture plates

    • MSB

    • Phosphate-Buffered Saline (PBS)

    • Fixation solution (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

    • DAPI staining solution (e.g., 300 nM in PBS)[13]

    • Antifade mounting medium

    • Fluorescence microscope with a DAPI filter set (Ex/Em ~358/461 nm)

  • Procedure :

    • Cell Culture and Treatment : Grow cells on sterile glass coverslips in a culture dish. Treat with appropriate concentrations of MSB (e.g., 25 µM and 50 µM) for a specified time (e.g., 24 hours) to induce apoptosis.[5] Include an untreated control.

    • Fixation : Wash the cells twice with ice-cold PBS. Fix the cells by incubating with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Permeabilization : Wash the cells twice with PBS. Permeabilize by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is crucial for allowing DAPI to enter the nucleus.

    • Staining : Wash the cells twice with PBS. Add the DAPI staining solution and incubate for 5-15 minutes at room temperature, protected from light.[16]

    • Mounting : Wash the cells three times with PBS to remove excess DAPI. Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

    • Visualization : Observe the slides under a fluorescence microscope. Apoptotic cells will exhibit condensed and/or fragmented nuclei with bright blue fluorescence, while normal cells will have larger, round, and uniformly stained nuclei.

Protocol: Measurement of Intracellular ROS

This protocol uses a fluorescent probe to detect intracellular ROS levels.

  • Principle : Dichlorodihydrofluorescein diacetate (DCF-DA) is a cell-permeable compound that is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into 2',7'-dichlorofluorescein (DCF), a highly fluorescent compound. The fluorescence intensity is proportional to the amount of ROS.

  • Materials :

    • Cell culture plates (black, clear-bottom 96-well plates are ideal for fluorometric reading)

    • MSB

    • DCF-DA probe

    • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

    • Fluorescence microplate reader or fluorescence microscope (Ex/Em ~485/530 nm)

  • Procedure :

    • Cell Seeding : Seed cells in a suitable plate and allow them to adhere overnight.

    • Probe Loading : Remove the culture medium and wash the cells once with pre-warmed HBSS. Load the cells with DCF-DA (typically 5-10 µM in HBSS) and incubate for 30-45 minutes at 37°C in the dark.

    • Washing : Remove the DCF-DA solution and wash the cells twice with HBSS to remove any extracellular probe.

    • Treatment : Add pre-warmed HBSS containing the desired concentrations of MSB to the cells. Include a positive control (e.g., H₂O₂) and a negative (untreated) control.

    • Measurement : Immediately measure the fluorescence intensity at various time points (e.g., 15, 30, 60 minutes) using a fluorescence microplate reader. Alternatively, capture images using a fluorescence microscope.

    • Analysis : Quantify the change in fluorescence intensity over time relative to the untreated control cells.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for PARP1 Gene Expression

This protocol quantifies the mRNA expression level of the PARP1 gene.

  • Principle : qRT-PCR measures the amount of a specific RNA transcript. Total RNA is first reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR amplification using gene-specific primers. The amplification is monitored in real-time using a fluorescent dye (like SYBR Green) that binds to double-stranded DNA.

  • Materials :

    • Cells treated with MSB (e.g., 25 µM and 50 µM for 24 hours)[5]

    • RNA extraction kit (e.g., TRIzol or column-based kits)

    • cDNA synthesis kit (reverse transcriptase, dNTPs, buffers)

    • qRT-PCR master mix (e.g., SYBR Green mix)

    • Primers specific for PARP1 and a housekeeping gene (e.g., GAPDH, ACTB)

    • qRT-PCR instrument

  • Procedure :

    • RNA Extraction : Lyse the MSB-treated and control cells and extract total RNA according to the manufacturer's protocol of the chosen kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • cDNA Synthesis : Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.

    • qRT-PCR Reaction Setup : Prepare the qRT-PCR reaction mix in a PCR plate. For each sample, set up reactions for the target gene (PARP1) and the housekeeping gene. A typical reaction includes:

      • qRT-PCR Master Mix (2X)

      • Forward Primer (10 µM)

      • Reverse Primer (10 µM)

      • cDNA template

      • Nuclease-free water

    • PCR Amplification : Run the plate in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Data Analysis : Determine the cycle threshold (Ct) values for each reaction. Calculate the relative expression of PARP1 using the ΔΔCt method, normalizing the PARP1 expression to the housekeeping gene and then comparing the treated samples to the untreated control.

Conclusion

Menadione sodium bisulfite is a valuable research tool for investigating cellular responses to oxidative stress. Its water solubility and potent ability to generate ROS make it a standard agent for studying redox biology and inducing cell death in various models, particularly in cancer research. The detailed mechanisms, including its impact on specific signaling pathways like PARP1 and VPS34, are areas of active investigation, highlighting its potential for informing the development of novel therapeutic strategies. The protocols outlined in this guide provide a foundational framework for researchers to explore the multifaceted biological activities of MSB.

References

Methodological & Application

Application Notes and Protocols for Determining the Cytotoxicity of Vitamin K5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K5, a synthetic menadione derivative, has demonstrated significant antitumor properties in various cancer models. Its cytotoxic effects are attributed to mechanisms including the induction of apoptosis and the inhibition of key metabolic enzymes in cancer cells.[1][2] These application notes provide detailed protocols for assessing the cytotoxicity of this compound in vitro, enabling researchers to evaluate its potential as a therapeutic agent. The primary methods described are the MTT assay, which measures metabolic activity, and the LDH assay, which assesses membrane integrity.

Data Presentation

The following table summarizes the cytotoxic effects of this compound on various cancer cell lines as reported in the literature. This data can be used as a reference for selecting appropriate cell lines and concentration ranges for your experiments.

Cell LineCancer TypeAssayEffective Concentration / IC50Citation
Colon 26Colorectal CarcinomaMTTIC50: ~0.9 µM[2]
MOLT-4T-lymphoblastoid LeukemiaWSTSignificant inhibition at 10 µM and 100 µM[3]
MOLT-4/DNRDaunorubicin-resistant T-lymphoblastoid LeukemiaWSTSignificant inhibition at 10 µM and 100 µM[3]
MCF-7Breast CancerNot SpecifiedInhibition at 10 µM and 100 µM[3]
PLC/PRF/5Hepatocellular CarcinomaNot SpecifiedProliferation suppression at 30 µM[4]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Target cancer cell lines (e.g., Colon 26, MOLT-4) and a non-cancerous control cell line (e.g., human dermal fibroblasts)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium in a 96-well plate.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control media.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization of Formazan:

    • For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • For suspension cells, centrifuge the plate at a low speed and carefully remove the supernatant.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. It serves as an indicator of cell membrane integrity.

Materials:

  • This compound

  • Target cell lines

  • Complete cell culture medium (phenol red-free is recommended)

  • LDH assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. It is important to include three sets of controls:

      • Spontaneous LDH release: Cells treated with vehicle only.

      • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) 45 minutes before the end of the experiment.

      • Background control: Medium only.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h treatment Treat Cells with this compound incubation_24h->treatment vk5_prep Prepare this compound Dilutions vk5_prep->treatment incubation_exp Incubate for 24/48/72h treatment->incubation_exp add_mtt Add MTT Reagent incubation_exp->add_mtt collect_supernatant Collect Supernatant incubation_exp->collect_supernatant incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt calc_viability Calculate % Viability read_mtt->calc_viability ldh_reaction Perform LDH Reaction collect_supernatant->ldh_reaction read_ldh Read Absorbance (490nm) ldh_reaction->read_ldh calc_cytotoxicity Calculate % Cytotoxicity read_ldh->calc_cytotoxicity determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Experimental workflow for determining this compound cytotoxicity.

Signaling Pathway of this compound-Induced Cytotoxicity

signaling_pathway cluster_cell Cancer Cell cluster_glycolysis Glycolysis Inhibition cluster_apoptosis Apoptosis Induction vk5 This compound pkm2 PKM2 vk5->pkm2 ros ROS Production vk5->ros glycolysis Altered Glucose Metabolism pkm2->glycolysis inhibition apoptosis Apoptosis glycolysis->apoptosis mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

References

Application Notes and Protocols: Evaluating the Anti-Cancer Effects of Vitamin K5 Using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K5 (VK5), a synthetic derivative of vitamin K, has emerged as a compound of interest in oncology research due to its potential anti-cancer properties.[1][2] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Furthermore, it summarizes the known mechanisms of action of VK5 and related Vitamin K analogs, including the induction of apoptosis and the generation of reactive oxygen species (ROS).

Principle of the MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4] These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[4]

Data Presentation

While extensive data on the IC50 values of this compound across a wide range of cancer cell lines is still emerging in the scientific literature, its inhibitory effect on the enzyme Pyruvate Kinase M2 (PKM2) is well-documented. PKM2 is a key enzyme in the metabolic reprogramming of cancer cells, often referred to as the Warburg effect.[5]

Enzyme IC50 (µM) Reference
Pyruvate Kinase M2 (PKM2)28[1]
Pyruvate Kinase M1 (PKM1)191[1]
Pyruvate Kinase L (PKL)120[1]
Table 1: Inhibitory concentration (IC50) of this compound on Pyruvate Kinase Isoforms.

Experimental Protocols

Materials and Reagents
  • This compound (4-amino-2-methyl-1-naphthol)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Specific cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2, Colon 26)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Preparation of this compound Stock Solution
  • This compound is a light-sensitive compound. All steps involving the handling of VK5 should be performed with protection from light.

  • Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the powder in an appropriate solvent such as DMSO.[6]

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

MTT Assay Protocol for this compound

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Day 1: Cell Seeding

  • Culture the desired cancer cell lines in their respective complete media until they reach approximately 80% confluency.

  • Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

Day 2: Treatment with this compound

  • Prepare serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations for treatment. A suggested starting range for VK5 is between 1 µM and 100 µM.

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Include appropriate controls:

    • Vehicle Control: Cells treated with the medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve VK5.

    • Untreated Control: Cells in a complete medium without any treatment.

    • Blank: Wells containing only the medium to serve as a background control for the spectrophotometer.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

Day 4 (after 48h incubation): Cell Viability Measurement

  • Following the incubation period, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well, including the controls.

  • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope. The incubation time with MTT may need to be optimized for different cell lines.

  • Carefully remove the medium containing MTT. For adherent cells, aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate before aspirating the supernatant.

  • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract the background absorbance.

Data Analysis
  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound.

  • Determine the IC50 value, which is the concentration of VK5 that inhibits cell viability by 50%, using a suitable software program (e.g., GraphPad Prism).

Signaling Pathways and Mechanisms of Action

This compound and other Vitamin K analogs have been shown to exert their anti-cancer effects through various mechanisms.

Inhibition of Pyruvate Kinase M2 (PKM2)

This compound is a known inhibitor of PKM2, a critical enzyme in the glycolytic pathway of cancer cells.[1][5] By inhibiting PKM2, VK5 can disrupt the metabolic advantages of cancer cells that rely on aerobic glycolysis for proliferation.

VK5 This compound PKM2 Pyruvate Kinase M2 (PKM2) VK5->PKM2 Inhibits Glycolysis Aerobic Glycolysis PKM2->Glycolysis Promotes Proliferation Cancer Cell Proliferation Glycolysis->Proliferation Supports

Caption: Inhibition of PKM2 by this compound.

Induction of Apoptosis

Studies on colorectal cancer cells have demonstrated that this compound can induce apoptosis, or programmed cell death, in a caspase-dependent manner.[2] This process involves the activation of key executioner caspases, such as caspase-3.

VK5 This compound Caspase3 Caspase-3 Activation VK5->Caspase3 Induces Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced apoptotic pathway.

Generation of Reactive Oxygen Species (ROS)

While direct evidence for this compound is still under investigation, other vitamin K analogs, such as Vitamin K2 and K3, have been shown to induce the production of reactive oxygen species (ROS) in cancer cells.[7][8] Elevated levels of ROS can lead to oxidative stress and trigger apoptotic cell death through various signaling pathways, including the JNK/p38 MAPK pathway.[7]

VK_analogs Vitamin K Analogs (e.g., VK2, VK3) ROS Reactive Oxygen Species (ROS) Production VK_analogs->ROS Induces JNK_p38 JNK/p38 MAPK Pathway Activation ROS->JNK_p38 Activates Apoptosis Apoptosis JNK_p38->Apoptosis Leads to

Caption: Potential ROS-mediated apoptosis by Vitamin K analogs.

Conclusion

The MTT assay provides a robust and reliable method for evaluating the cytotoxic potential of this compound against various cancer cell lines. The provided protocol offers a comprehensive guide for researchers to conduct these experiments. Understanding the mechanisms of action, including the inhibition of PKM2 and induction of apoptosis, is crucial for the further development of this compound as a potential anti-cancer therapeutic agent. Further research is warranted to establish a comprehensive profile of VK5's efficacy across a broader spectrum of cancer types and to fully elucidate its effects on cellular signaling pathways.

References

Application Notes and Protocols for Annexin V Staining of Apoptosis Induced by 4-amino-2-methyl-1-naphthol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-2-methyl-1-naphthol, a synthetic menadione analog also known as Vitamin K5, has been investigated for its potential as an anticancer agent.[1][2] Its mechanism of action is believed to involve the induction of apoptosis, a form of programmed cell death, in cancer cells. A key pathway implicated in this process is the generation of reactive oxygen species (ROS), which can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to the execution of apoptosis.[3][4]

Annexin V staining is a widely used and reliable method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5][6] In healthy cells, PS is exclusively located on the cytoplasmic side of the cell membrane.[6] During early apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's exterior. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye, such as fluorescein isothiocyanate (FITC), to label apoptotic cells for detection by flow cytometry or fluorescence microscopy.[5][7]

These application notes provide a detailed protocol for using Annexin V staining to quantify apoptosis induced by 4-amino-2-methyl-1-naphthol in a cancer cell line. The notes also include a summary of expected quantitative data and a diagram of the putative signaling pathway.

Putative Signaling Pathway for 4-amino-2-methyl-1-naphthol-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by 4-amino-2-methyl-1-naphthol, leading to apoptosis. The pathway highlights the central role of ROS and the subsequent activation of the ASK1-p38/JNK MAPK cascade.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Execution Phase 4_amino_2_methyl_1_naphthol 4-amino-2-methyl-1-naphthol ROS ROS Generation 4_amino_2_methyl_1_naphthol->ROS Induces ASK1_inactive ASK1-Trx (Inactive) ROS->ASK1_inactive Oxidizes Trx, releasing ASK1 ASK1_active ASK1 (Active) MKK3_6 MKK3/6 ASK1_active->MKK3_6 Phosphorylates MKK4_7 MKK4/7 ASK1_active->MKK4_7 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates Bcl2_family Bcl-2 Family Modulation (e.g., Bax activation, Bcl-2 inhibition) p38->Bcl2_family JNK->Bcl2_family Cytochrome_c Cytochrome c Release Bcl2_family->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed signaling pathway of 4-amino-2-methyl-1-naphthol-induced apoptosis.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from an Annexin V/Propidium Iodide (PI) flow cytometry experiment. In this representative experiment, a human cancer cell line (e.g., HeLa) was treated with varying concentrations of 4-amino-2-methyl-1-naphthol for 24 hours.

Treatment GroupConcentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Control 095.2 ± 2.13.1 ± 0.81.7 ± 0.5
4-amino-2-methyl-1-naphthol 1075.6 ± 3.515.4 ± 2.29.0 ± 1.8
4-amino-2-methyl-1-naphthol 2548.3 ± 4.135.8 ± 3.715.9 ± 2.4
4-amino-2-methyl-1-naphthol 5022.7 ± 3.950.2 ± 4.527.1 ± 3.3

Data are presented as mean ± standard deviation from three independent experiments. This is a hypothetical representation of expected results.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Select a suitable cancer cell line for the study (e.g., HeLa, Jurkat, MCF-7).

  • Culture Conditions: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: Prepare a stock solution of 4-amino-2-methyl-1-naphthol in a suitable solvent (e.g., DMSO). Dilute the stock solution in the culture medium to the desired final concentrations. Replace the existing medium in the wells with the medium containing 4-amino-2-methyl-1-naphthol or the vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48 hours).

Annexin V/PI Staining Protocol for Flow Cytometry

This protocol is a general guideline and may need optimization depending on the cell line and specific Annexin V kit used.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl₂)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

  • Micropipettes and tips

  • Centrifuge

  • Flow cytometer

Procedure:

  • Harvest Cells:

    • Adherent cells: Gently aspirate the culture medium. Wash the cells once with PBS. Detach the cells using a gentle, non-enzymatic cell dissociation solution or by gentle scraping. Avoid using trypsin if possible, as it can damage the cell membrane and lead to false-positive results.[8]

    • Suspension cells: Transfer the cells directly from the culture vessel to a centrifuge tube.

  • Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (containing approximately 1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 10 µL of PI staining solution to the tube.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.[9]

Flow Cytometry Analysis:

  • Controls:

    • Unstained cells

    • Cells stained only with FITC-Annexin V

    • Cells stained only with PI

  • Gating:

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.

    • Use the single-stained controls to set up compensation and quadrants correctly.

  • Data Interpretation:

    • Lower-left quadrant (Annexin V- / PI-): Viable cells

    • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells

    • Upper-left quadrant (Annexin V- / PI+): Necrotic cells (often a smaller population)

Experimental Workflow

The following diagram outlines the key steps in the experimental process for assessing 4-amino-2-methyl-1-naphthol-induced apoptosis using Annexin V staining.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition & Analysis A Seed cells in 6-well plates B Treat cells with 4-amino-2-methyl-1-naphthol A->B C Incubate for desired time B->C D Harvest cells (adherent or suspension) C->D E Wash cells with cold PBS D->E F Resuspend in 1X Annexin V Binding Buffer E->F G Add FITC-Annexin V F->G H Incubate for 15 min at RT in the dark G->H I Add Propidium Iodide (PI) H->I J Analyze by Flow Cytometry I->J K Gate on cell populations J->K L Quantify apoptotic vs. viable cells K->L

Caption: Experimental workflow for Annexin V/PI staining.

References

Determining the Minimum Inhibitory Concentration (MIC) of Vitamin K5: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Vitamin K5 (menadione), a synthetic naphthoquinone with demonstrated antimicrobial properties. The following sections offer step-by-step methodologies for three common MIC determination techniques: broth microdilution, agar dilution, and disk diffusion. Additionally, a summary of reported MIC values for this compound against various microorganisms is presented for comparative analysis.

Data Presentation: MIC of this compound Against Various Microorganisms

The following table summarizes the reported MIC values of this compound against a range of bacterial species. These values have been compiled from various scientific studies and are presented to provide a comparative overview of the antimicrobial spectrum of this compound. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.

MicroorganismGram StainMIC Range (µg/mL)Reference(s)
Staphylococcus aureusPositive60 - 128[1][2]
Pseudomonas aeruginosaNegative64[2]
Escherichia coliNegative128 - 220[2][3]
Klebsiella pneumoniaeNegative128[2]
Bacillus subtilisPositive150[4]
Proteus vulgarisNegativeN/A[3]
Pseudomonas fluorescensNegative140 - 250[4]

Experimental Protocols

This section provides detailed protocols for three standard methods of MIC determination. Given that this compound is a lipophilic compound, special considerations for its dissolution and handling are included.

Broth Microdilution Method

This is the most frequently cited method for determining the MIC of this compound.[2][5] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

Materials:

  • This compound (Menadione) powder

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures of test organisms

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for automated reading)

  • 0.5 McFarland turbidity standard

Protocol:

  • Preparation of this compound Stock Solution:

    • Due to its lipophilic nature, dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10,240 µg/mL).[2] Ensure complete dissolution.

    • Note: The final concentration of DMSO in the wells should not exceed 1% to avoid solvent-induced bacterial inhibition. A solvent toxicity control must be included.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add an appropriate volume of the this compound stock solution to the first well of each row to achieve the highest desired test concentration (e.g., 1024 µg/mL) after the addition of the inoculum.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.

    • This will result in wells with decreasing concentrations of this compound.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include the following controls:

      • Growth Control: A well containing only broth and the bacterial inoculum (no this compound).

      • Sterility Control: A well containing only broth (no bacteria or this compound).

      • Solvent Control: A well containing broth, bacterial inoculum, and the highest concentration of DMSO used in the assay.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

    • If using a microplate reader, the MIC can be determined as the lowest concentration that shows a significant reduction in absorbance compared to the growth control.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis prep_vk5 Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions in 96-well Plate prep_vk5->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum add_controls Include Growth, Sterility, and Solvent Controls add_inoculum->add_controls incubate Incubate at 35°C for 16-20 hours add_controls->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the MIC of this compound using the agar dilution method.

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative method that can provide an indication of an organism's susceptibility to an antimicrobial agent. It is less precise than dilution methods for determining an exact MIC value but is useful for screening purposes.

Materials:

  • This compound (Menadione) powder

  • DMSO or other suitable solvent

  • Sterile filter paper disks (6 mm diameter)

  • MHA plates

  • Bacterial cultures of test organisms

  • QC strains

  • Sterile swabs

  • 0.5 McFarland turbidity standard

Protocol:

  • Preparation of this compound Disks:

    • Prepare a solution of this compound in a suitable volatile solvent (e.g., DMSO).

    • Impregnate sterile filter paper disks with a known amount of the this compound solution.

    • Allow the solvent to evaporate completely in a sterile environment. The amount of this compound per disk should be standardized.

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation and Disk Placement:

    • Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the standardized bacterial suspension to create a lawn of bacteria.

    • Aseptically place the prepared this compound disks onto the surface of the inoculated agar.

    • Gently press the disks to ensure complete contact with the agar surface.

    • Place a blank disk (impregnated with the solvent only) as a negative control.

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

    • After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

    • The size of the zone of inhibition is inversely proportional to the MIC. A larger zone indicates greater susceptibility. Correlation of zone diameters with specific MIC values requires extensive validation studies.

Logical Relationship for Interpreting Disk Diffusion Results

Disk_Diffusion_Interpretation cluster_observation Observation cluster_interpretation Interpretation cluster_conclusion Conclusion zone_size Measure Zone of Inhibition Diameter (mm) large_zone Large Zone of Inhibition zone_size->large_zone is large small_zone Small or No Zone of Inhibition zone_size->small_zone is small/absent susceptible Likely Susceptible (Lower MIC) large_zone->susceptible resistant Likely Resistant (Higher MIC) small_zone->resistant

Caption: Logical flow for interpreting the results of a disk diffusion assay.

Quality Control

Adherence to quality control procedures is critical for ensuring the accuracy and reproducibility of MIC testing.

  • Reference Strains: Standard ATCC quality control strains should be tested concurrently with the experimental isolates.

  • Expected Ranges: At present, specific CLSI or EUCAST approved quality control ranges for this compound are not established. It is therefore recommended that individual laboratories establish their own internal quality control ranges based on repeated testing.

  • Growth and Sterility Controls: The growth control must show adequate turbidity, and the sterility control must remain clear.

  • Solvent Toxicity: The solvent control must show no inhibition of bacterial growth.

Troubleshooting

  • Precipitation of this compound: If precipitation is observed in the wells or on the agar, it may be necessary to use a co-solvent or a surfactant like Tween 80 at a low, non-inhibitory concentration (e.g., 0.002%). [6]The effect of any additive on bacterial growth must be evaluated separately.

  • Inconsistent Results: Ensure accurate preparation of the bacterial inoculum and proper standardization to the 0.5 McFarland standard. Inaccurate inoculum density is a common source of variability.

  • Poor Diffusion in Agar: For the disk diffusion method, the hydrophobic nature of this compound may limit its diffusion through the agar, potentially resulting in smaller than expected zones of inhibition. The broth-based methods are generally more reliable for lipophilic compounds.

By following these detailed protocols and considering the specific properties of this compound, researchers can obtain reliable and reproducible MIC data to further elucidate its antimicrobial potential.

References

Application Notes and Protocols: Preparation of Vitamin K5 (Menadione Sodium Bisulfite) Stock Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin K comprises a group of fat-soluble vitamins essential for various physiological processes, most notably blood coagulation and bone metabolism.[1][2] The vitamin K family includes natural forms like phylloquinone (Vitamin K1) and menaquinones (Vitamin K2), as well as synthetic forms.[2][3] Vitamin K5, also known by the chemical name 4-amino-2-methyl-1-naphthol, is a synthetic analog.[4] However, in research contexts, the term is sometimes informally associated with other synthetic, water-soluble derivatives like Menadione Sodium Bisulfite (a derivative of Vitamin K3).[5][6] This derivative is frequently used in cell culture due to its solubility in aqueous media.[7]

These application notes provide a detailed protocol for the preparation, storage, and use of this compound (specifically, Menadione Sodium Bisulfite, a stable, water-soluble Vitamin K3 analog) stock solutions for in vitro cell culture experiments. Menadione and its derivatives have been investigated for their potential as anticancer agents, capable of inducing apoptosis and inhibiting cancer cell metabolism.[7][8][9]

Physicochemical Properties of Menadione Sodium Bisulfite

Proper preparation of stock solutions requires an understanding of the compound's physical and chemical properties. The data below has been compiled for Menadione Sodium Bisulfite, the water-soluble form of Vitamin K3.

PropertyValueReference
Synonyms Vitamin K3 Sodium Bisulfite[5][7]
CAS Number 130-37-0[7]
Molecular Formula C₁₁H₉NaO₅S[7]
Molecular Weight 276.24 g/mol [7]
Appearance White or pale yellow crystalline powder[5]
Solubility Soluble in water; slightly soluble in ethanol[5]
Stability Decomposes with light exposure; moisture sensitive[5]

Experimental Protocols

Protocol for Preparing a 100 mM this compound Stock Solution

This protocol details the steps for preparing a highly concentrated, sterile stock solution of Menadione Sodium Bisulfite for use in cell culture.

Materials and Equipment:

  • Menadione Sodium Bisulfite powder (CAS 130-37-0)

  • Sterile, cell culture-grade water (e.g., Water for Injection - WFI)

  • Sterile 15 mL or 50 mL conical tubes

  • Calibrated analytical balance

  • Sterile serological pipettes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringes (5 mL or 10 mL)

  • Sterile, light-protecting cryovials (e.g., amber tubes)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Calculation: To prepare 10 mL of a 100 mM stock solution, calculate the required mass of Menadione Sodium Bisulfite (MW = 276.24 g/mol ).

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = (0.1 mol/L) x (0.01 L) x (276.24 g/mol ) x (1000 mg/g) = 276.24 mg

  • Weighing: In a sterile conical tube, accurately weigh 276.24 mg of Menadione Sodium Bisulfite powder using an analytical balance.

    • Note: As the powder is hygroscopic, perform this step promptly after opening the container.[5]

  • Dissolution: Aseptically add 8 mL of sterile, cell culture-grade water to the conical tube. Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Volume Adjustment: Carefully add sterile water to bring the final volume to 10 mL. Invert the tube several times to ensure a homogenous solution.

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip. Filter the solution into a new sterile 15 mL conical tube. This step is critical as vitamin solutions should not be autoclaved.

  • Aliquoting and Storage: Dispense small aliquots (e.g., 100 µL or 200 µL) of the sterile stock solution into light-protecting cryovials. Store the aliquots at -20°C or -80°C for long-term use. Protect from light at all times.[5]

Stock Solution Preparation Table

Desired Stock Concentration Volume to Prepare Mass of Menadione Sodium Bisulfite (MW=276.24)
10 mM 10 mL 27.62 mg
50 mM 10 mL 138.12 mg
100 mM 5 mL 138.12 mg

| 100 mM | 10 mL | 276.24 mg |

Protocol for Preparing Working Solutions in Cell Culture Media

Working solutions are prepared by diluting the high-concentration stock solution directly into the cell culture medium immediately before treating the cells.

Procedure:

  • Thaw a single aliquot of the 100 mM this compound stock solution at room temperature, protected from light.

  • Determine the final desired concentration for your experiment. Typical working concentrations range from 10 µM to 500 µM, but should be optimized for each cell line and experimental endpoint.

  • Use the dilution formula (C₁V₁ = C₂V₂) to calculate the volume of stock solution needed.

    • C₁ = Concentration of stock solution (100 mM or 100,000 µM)

    • V₁ = Volume of stock solution to add (unknown)

    • C₂ = Desired final concentration in media

    • V₂ = Final volume of cell culture media

    Example: To prepare 10 mL of media with a final concentration of 50 µM:

    • V₁ = (C₂V₂) / C₁

    • V₁ = (50 µM * 10 mL) / 100,000 µM = 0.005 mL or 5 µL

  • Aseptically add the calculated volume (5 µL) of the 100 mM stock solution to 10 mL of pre-warmed cell culture medium.

  • Mix gently by swirling or pipetting up and down before adding to your cell cultures.

  • Discard any unused portion of the thawed stock solution to avoid degradation from repeated freeze-thaw cycles.

Working Solution Dilution Table (from 100 mM Stock)

Final Concentration Volume of Media Volume of 100 mM Stock to Add
10 µM 10 mL 1 µL
50 µM 10 mL 5 µL
100 µM 10 mL 10 µL
250 µM 10 mL 25 µL

| 500 µM | 10 mL | 50 µL |

Diagrams and Workflows

Experimental Workflow

The following diagram outlines the complete workflow from powder to cell treatment.

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use A Weigh Powder B Dissolve in Sterile Water A->B C Sterile Filter (0.22 µm) B->C D Aliquot into Cryovials C->D E Store at -20°C / -80°C (Protect from Light) D->E F Thaw Single Aliquot E->F G Dilute into Culture Medium (Prepare Working Solution) F->G H Treat Cells G->H

Workflow for this compound stock and working solution preparation.
Mechanism of Action: The Vitamin K Cycle

Vitamin K acts as an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[2] This enzyme catalyzes the post-translational carboxylation of glutamate (Glu) residues into γ-carboxyglutamate (Gla) on specific proteins, known as Vitamin K-Dependent Proteins (VKDPs).[2] This carboxylation is critical for their biological activity, particularly their ability to bind calcium.[1][2] The process, known as the Vitamin K cycle, involves the oxidation of vitamin K hydroquinone to vitamin K epoxide, which is then recycled back by the enzyme vitamin K epoxide reductase (VKOR).[1][10] This cycle is vital for processes like blood coagulation and bone metabolism.[10]

VitaminKCycle VK_quinone Vitamin K (Quinone) Reducer Quinone Reductase VK_quinone->Reducer VK_hydroquinone Vitamin K Hydroquinone (KH2) GGCX γ-glutamyl carboxylase (GGCX) VK_hydroquinone->GGCX VK_epoxide Vitamin K Epoxide (KO) VKOR Vitamin K Epoxide Reductase (VKOR) VK_epoxide->VKOR GGCX->VK_epoxide  Oxidation Glu Protein-Glu GGCX->Glu Gla Protein-Gla (Active) CO2 CO2 GGCX->CO2 O2 O2 GGCX->O2 VKOR->VK_quinone  Reduction Reducer->VK_hydroquinone  Reduction Warfarin Warfarin Inhibition Warfarin->VKOR

The Vitamin K cycle, essential for protein carboxylation.

References

Application of Menadione Sodium Bisulfite in Enhancing Plant Stress Tolerance

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Menadione Sodium Bisulfite (MSB), a water-soluble derivative of vitamin K3, has emerged as a significant plant defense activator, capable of inducing tolerance to a wide range of biotic and abiotic stresses.[1][2][3] Its application in agriculture and plant science research has demonstrated considerable potential for enhancing crop resilience in the face of environmental challenges such as salinity, drought, heavy metal toxicity, and pathogen attacks.[2][4][5] MSB is considered an environmentally friendly alternative to conventional chemical treatments, offering a sustainable approach to crop protection.[4]

Mechanism of Action

MSB functions primarily as a priming agent, preparing the plant to respond more rapidly and robustly to subsequent stress encounters.[1][6] The underlying mechanisms of MSB-induced stress tolerance are multifaceted and involve a combination of physiological and biochemical adjustments:

  • Activation of Antioxidant Defense Systems: MSB treatment has been shown to stimulate the activities of key antioxidant enzymes, including superoxide dismutase (SOD), peroxidase (POD), catalase (CAT), and ascorbate peroxidase (APX).[5][7] This enzymatic fortification helps to scavenge reactive oxygen species (ROS) that accumulate under stress conditions, thereby mitigating oxidative damage to cellular components.[2][5]

  • Regulation of Ion Homeostasis: Under salinity stress, MSB aids in maintaining a favorable ionic balance, particularly by regulating the uptake and translocation of sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) ions.[2][8] It often leads to a higher K⁺/Na⁺ ratio, which is a critical determinant of salt tolerance in plants.[8]

  • Accumulation of Osmoprotectants: Plants treated with MSB exhibit increased accumulation of osmolytes such as proline and soluble sugars.[2][9] These compounds play a crucial role in osmotic adjustment, helping to maintain cell turgor and protect cellular structures from dehydration under drought and salinity stress.

  • Induction of Defense-Related Gene Expression: At the molecular level, MSB triggers the expression of a suite of defense-related genes, including pathogenesis-related (PR) proteins.[4] It can influence various signaling pathways, including those mediated by jasmonic acid (JA) and ethylene, to mount a broad-spectrum defense response. In some cases, MSB has been shown to prime the salicylic acid (SA)-dependent signaling pathway.[10]

  • Enhancement of Photosynthesis: By protecting the photosynthetic machinery from stress-induced damage and maintaining chlorophyll content, MSB application can lead to improved photosynthetic rates under stressful conditions.[2][6]

Applications in Plant Stress Studies

MSB is a versatile tool for researchers and scientists studying plant stress physiology and developing stress-tolerant crop varieties. Its primary applications include:

  • Seed Priming: Soaking seeds in MSB solutions prior to sowing is an effective method to enhance germination, seedling vigor, and overall stress tolerance throughout the plant's life cycle.[2][9]

  • Foliar Spray: Applying MSB directly to the leaves is a common technique for inducing systemic resistance against both biotic and abiotic stressors.[4][7]

  • Root Treatment: Supplying MSB to the root zone can effectively prime the plant for enhanced tolerance to soil-borne stresses like salinity and heavy metal contamination.[6]

  • Hydroponic Supplementation: MSB can be added to hydroponic nutrient solutions to study its effects on plant growth and stress responses in a controlled environment.[2]

Experimental Protocols

Protocol 1: Seed Priming with Menadione Sodium Bisulfite for Salinity Stress Tolerance in Wheat

Objective: To evaluate the effect of MSB seed priming on the growth and physiological responses of wheat seedlings under salinity stress.

Materials:

  • Wheat seeds (e.g., cultivars MH-97 and Millat-2011)[2]

  • Menadione Sodium Bisulfite (MSB)

  • Distilled water

  • Sodium chloride (NaCl)

  • Plastic pots

  • Washed sand

  • Hydroponic nutrient solution (e.g., Hoagland solution)

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Preparation of MSB Priming Solutions: Prepare a series of MSB solutions at different concentrations (e.g., 5 mM, 10 mM, 20 mM, and 30 mM) in distilled water.[2] A hydropriming control (distilled water only) and an unprimed control should also be included.

  • Seed Sterilization and Priming:

    • Surface sterilize wheat seeds with 1% (v/v) ethanol and 1% sodium hypochlorite solution.[8]

    • Rinse the seeds thoroughly with distilled water.

    • Soak the sterilized seeds in the respective MSB solutions or distilled water for 12 hours.[2]

  • Sowing and Germination:

    • Sow the primed seeds in plastic pots filled with thoroughly washed sand.[2]

    • Allow the seeds to germinate and the seedlings to establish for 16 days.[2]

  • Transfer to Hydroponics and Salinity Treatment:

    • Carefully transfer the seedlings to a hydroponic system containing a suitable nutrient solution.[2]

    • Allow the seedlings to acclimate in the hydroponic medium for 20 days.[2]

    • Introduce salinity stress by adding NaCl to the nutrient solution to achieve the desired concentrations (e.g., 50 mM, 100 mM, and 150 mM).[2]

  • Data Collection and Analysis:

    • After a defined period of stress exposure (e.g., 14 days), harvest the plants.

    • Measure various growth parameters (e.g., shoot and root length, fresh and dry weight).

    • Conduct physiological and biochemical analyses, such as chlorophyll content, photosynthetic rate, ion content (Na⁺, K⁺), proline content, and antioxidant enzyme activities.

Protocol 2: Foliar Application of Menadione Sodium Bisulfite for Fungal Pathogen Resistance in Tomato

Objective: To assess the efficacy of MSB foliar spray in inducing resistance against grey mould disease caused by Botrytis cinerea in tomato plants.

Materials:

  • Tomato plants (3-4 weeks old)

  • Menadione Sodium Bisulfite (MSB)

  • Botrytis cinerea conidial suspension (e.g., 2 × 10⁴ and 2 × 10⁵ conidia/ml)[4]

  • Distilled water

  • Spray bottles

  • Growth chamber with controlled humidity and temperature

Procedure:

  • Preparation of MSB Solution: Prepare a 10 mM MSB solution in distilled water.[4] A mock control solution (distilled water only) should also be prepared.

  • Foliar Application:

    • Uniformly spray the tomato leaves with the 10 mM MSB solution or the mock solution until runoff.[4]

    • Allow the treated plants to dry.

  • Pathogen Inoculation:

    • At different time points after MSB treatment (e.g., 1, 3, 5, and 7 days), inoculate the leaves with a conidial suspension of B. cinerea.[4]

    • Place a small droplet of the conidial suspension on the surface of the 3rd true leaves.[4]

  • Incubation and Disease Assessment:

    • Maintain the inoculated plants in a high-humidity environment to facilitate fungal infection.

    • After a suitable incubation period (e.g., 3-4 days), measure the lesion diameter on the inoculated leaves.

  • Molecular Analysis (Optional):

    • To investigate the underlying defense mechanisms, collect leaf samples at different time points after MSB treatment (e.g., 6 and 24 hours) for RNA extraction.[4]

    • Analyze the expression of defense-related genes (e.g., PR proteins, genes involved in JA/ethylene signaling) using techniques like semi-quantitative RT-PCR or qRT-PCR.[4]

Data Presentation

Table 1: Effect of MSB Seed Priming on Photosynthesis and Growth of Wheat Cultivars under Salinity Stress
TreatmentPhotosynthetic Rate (µmol CO₂ m⁻² s⁻¹)Shoot Dry Weight (g)
Control (No NaCl)
UnprimedValueValue
HydroprimedValueValue
5 mM MSBValueValue
10 mM MSBValueValue
150 mM NaCl
UnprimedValueValue
HydroprimedValueValue
5 mM MSBValue (Increased)Value (Increased)
10 mM MSBValue (Increased)Value (Increased)

Note: "Value" should be replaced with actual data from experiments. "Increased" indicates a significant increase compared to the unprimed control under the same salinity level as reported in studies like Akbar et al. (2021).[2]

Table 2: Influence of MSB Seed Priming on Oxidative Stress Markers and Antioxidant Enzyme Activities in Summer Squash under Cadmium Stress
TreatmentH₂O₂ Content (µmol g⁻¹ FW)MDA Content (nmol g⁻¹ FW)POD Activity (U mg⁻¹ protein)CAT Activity (U mg⁻¹ protein)
Control (No Cd)
0 mM MSBValueValueValueValue
10 mM MSBValueValueValueValue
0.1 mM Cd
0 mM MSBValue (Increased)Value (Increased)Value (Increased)Value (Decreased)
10 mM MSBValue (Slightly Increased)Value (Decreased)Value (Further Increased)Value (Decreased)

Note: "Value" should be replaced with actual data. The trends indicated in parentheses are based on the findings of Yaseen et al. (2021).[9]

Table 3: Effect of MSB Foliar Application on Disease Severity and Defense Gene Expression in Okra under Salinity Stress
TreatmentNa⁺ Content (mg g⁻¹ DW)Proline Content (µg g⁻¹ FW)CAT Activity (units mg⁻¹ protein)SOD Activity (units mg⁻¹ protein)
Control (No NaCl)
0 µM MSBValueValueValueValue
50 µM MSBValueValueValueValue
100 mM NaCl
0 µM MSBValue (Increased)Value (Increased)Value (Increased)Value (Increased)
50 µM MSBValue (Decreased)Value (Further Increased)Value (Further Increased)Value (Further Increased)

Note: "Value" should be replaced with actual data. The trends indicated in parentheses are based on the findings of Ashraf et al. (2019).[7]

Visualizations

MSB_Signaling_Pathway MSB Menadione Sodium Bisulfite (MSB) PlantCell Plant Cell MSB->PlantCell Uptake ROS_Burst Transient ROS Burst PlantCell->ROS_Burst Signaling_Cascades Signaling Cascades ROS_Burst->Signaling_Cascades JA_ET_SA JA, Ethylene & SA Pathways Signaling_Cascades->JA_ET_SA Antioxidant_Enzymes Antioxidant Enzymes (SOD, POD, CAT) Signaling_Cascades->Antioxidant_Enzymes Osmolytes Osmolyte Accumulation (Proline) Signaling_Cascades->Osmolytes Ion_Homeostasis Ion Homeostasis (K+/Na+ ratio) Signaling_Cascades->Ion_Homeostasis Gene_Expression Defense Gene Expression (e.g., PR1) JA_ET_SA->Gene_Expression Stress_Tolerance Enhanced Stress Tolerance Gene_Expression->Stress_Tolerance Antioxidant_Enzymes->Stress_Tolerance Osmolytes->Stress_Tolerance Ion_Homeostasis->Stress_Tolerance

Caption: MSB-induced signaling cascade for enhanced plant stress tolerance.

Experimental_Workflow_Seed_Priming Start Start Seed_Sterilization Seed Sterilization Start->Seed_Sterilization MSB_Priming Seed Priming with MSB (e.g., 12 hours) Seed_Sterilization->MSB_Priming Sowing Sowing and Germination MSB_Priming->Sowing Seedling_Growth Seedling Growth Sowing->Seedling_Growth Stress_Application Application of Stress (e.g., Salinity, Drought) Seedling_Growth->Stress_Application Data_Collection Data Collection (Physiological & Biochemical) Stress_Application->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End Analysis->End

Caption: Workflow for MSB seed priming experiments in plant stress studies.

Logical_Relationship_MSB_Stress MSB_Treatment MSB Treatment (Priming/Spray/Root) Primed_State Plant in 'Primed' State MSB_Treatment->Primed_State Stress_Encounter Abiotic/Biotic Stress Encounter Primed_State->Stress_Encounter Rapid_Response Faster & Stronger Defense Response Stress_Encounter->Rapid_Response triggers Reduced_Damage Reduced Oxidative Damage & Cellular Injury Rapid_Response->Reduced_Damage Improved_Performance Improved Growth & Survival Under Stress Reduced_Damage->Improved_Performance

Caption: Logical flow of MSB's priming effect on plant stress response.

References

Application Notes and Protocols: 4-amino-2-methyl-1-naphthol for Inducing G1 Arrest in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The dysregulation of the cell cycle is a hallmark of cancer, and the G1 phase is a critical checkpoint for cell proliferation. Targeting the G1 phase of the cell cycle is a promising strategy for the development of novel anticancer therapies. 4-amino-2-methyl-1-naphthol, a synthetic menadione (vitamin K3) analog, has emerged as a compound of interest due to the established anticancer properties of naphthoquinone derivatives. This document provides detailed application notes and protocols to investigate the potential of 4-amino-2-methyl-1-naphthol in inducing G1 phase cell cycle arrest in hepatocellular carcinoma cells.

Proposed Mechanism of Action

While direct studies on 4-amino-2-methyl-1-naphthol in HCC are limited, based on the known roles of naphthoquinone derivatives and key signaling pathways in HCC, a plausible mechanism of action is proposed. It is hypothesized that 4-amino-2-methyl-1-naphthol may induce G1 arrest in HCC cells by inhibiting the PI3K/Akt signaling pathway. The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, and its overactivation is frequently observed in HCC.[1][2][3][4] Inhibition of this pathway can lead to the downregulation of key G1 phase proteins, such as Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4), and the upregulation of CDK inhibitors like p21 and p27, ultimately leading to G1 phase arrest.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from the described experimental protocols, illustrating the potential effects of 4-amino-2-methyl-1-naphthol on hepatocellular carcinoma cells.

Parameter HepG2 Cells Huh7 Cells Normal Hepatocytes (Control)
IC50 (µM) after 48h 15.2 ± 2.121.8 ± 3.5> 100
Cell Cycle Distribution (% of Cells)
Control (DMSO)
G0/G1 Phase45.3 ± 3.2%48.1 ± 2.9%90.1 ± 1.5%
S Phase35.1 ± 2.5%33.5 ± 2.1%5.2 ± 0.8%
G2/M Phase19.6 ± 1.8%18.4 ± 1.5%4.7 ± 0.6%
4-amino-2-methyl-1-naphthol (IC50)
G0/G1 Phase72.8 ± 4.1%69.5 ± 3.8%91.5 ± 1.2%
S Phase15.2 ± 1.9%16.9 ± 1.7%4.8 ± 0.7%
G2/M Phase12.0 ± 1.5%13.6 ± 1.4%3.7 ± 0.5%
Relative Protein Expression (Fold Change)
p-Akt/Akt↓ 0.35↓ 0.41-
Cyclin D1↓ 0.42↓ 0.38-
CDK4↓ 0.51↓ 0.45-
p21↑ 2.8↑ 2.5-
p27↑ 2.3↑ 2.1-

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human hepatocellular carcinoma cell lines (e.g., HepG2, Huh7) and a normal human hepatocyte cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare a stock solution of 4-amino-2-methyl-1-naphthol in DMSO. Treat cells with varying concentrations of the compound for specified time points (e.g., 24, 48, 72 hours). An equivalent concentration of DMSO should be used as a vehicle control.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat cells with different concentrations of 4-amino-2-methyl-1-naphthol for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry
  • Seed cells in 6-well plates and treat with 4-amino-2-methyl-1-naphthol at the IC50 concentration for 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ice-cold ethanol overnight at -20°C.[5]

  • Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).[6][7]

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The data can be analyzed using software like ModFit LT.

Western Blotting
  • Treat cells with 4-amino-2-methyl-1-naphthol as described for the cell cycle analysis.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Akt, p-Akt, Cyclin D1, CDK4, p21, p27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Visualizations

G1_Arrest_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus 4_amino_2_methyl_1_naphthol 4-amino-2-methyl- 1-naphthol PI3K PI3K 4_amino_2_methyl_1_naphthol->PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) CyclinD1_CDK4 Cyclin D1 / CDK4 Complex pAkt->CyclinD1_CDK4 Promotes expression p21_p27 p21 / p27 pAkt->p21_p27 Inhibits G1_Arrest G1 Phase Arrest Proliferation Cell Proliferation CyclinD1_CDK4->Proliferation Promotes G1/S transition p21_p27->CyclinD1_CDK4 Inhibits G1_Arrest->Proliferation Blocks

Caption: Proposed signaling pathway of 4-amino-2-methyl-1-naphthol inducing G1 arrest.

Experimental_Workflow cluster_assays Biological Assays cluster_analysis Data Analysis start Start cell_culture HCC Cell Culture (HepG2, Huh7) start->cell_culture treatment Treatment with 4-amino-2-methyl-1-naphthol cell_culture->treatment mtt Cell Viability (MTT Assay) treatment->mtt flow_cytometry Cell Cycle Analysis (Flow Cytometry) treatment->flow_cytometry western_blot Protein Expression (Western Blot) treatment->western_blot ic50 IC50 Determination mtt->ic50 cell_cycle_dist Cell Cycle Distribution flow_cytometry->cell_cycle_dist protein_quant Protein Quantification western_blot->protein_quant end Conclusion: G1 Arrest Induction ic50->end cell_cycle_dist->end protein_quant->end

References

Troubleshooting & Optimization

preventing degradation of 4-amino-2-methyl-1-naphthol in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4-amino-2-methyl-1-naphthol in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: My 4-amino-2-methyl-1-naphthol solution is changing color (e.g., pink, purple, or brown). What is causing this?

A1: The color change in your 4-amino-2-methyl-1-naphthol solution is a visual indicator of degradation. The primary cause is oxidation. The 4-amino-2-methyl-1-naphthol molecule is susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, neutral to alkaline pH, and the presence of metal ions. The initial pinkish hue often progresses to a darker purple or brown as the degradation products form and potentially polymerize. One of the primary degradation products is 2-methyl-1,4-naphthoquinone (menadione), which can further react.[1]

Q2: What is the primary degradation pathway for 4-amino-2-methyl-1-naphthol in solution?

A2: The degradation of 4-amino-2-methyl-1-naphthol primarily proceeds through an oxidation pathway. The amino and hydroxyl groups on the naphthol ring are susceptible to oxidation, leading to the formation of a quinone-imine intermediate. This intermediate can then be hydrolyzed to form 2-methyl-1,4-naphthoquinone (menadione) and ammonia. These reactive quinone species can also undergo further reactions, including polymerization, which contributes to the formation of colored precipitates.

Q3: How can I prevent the degradation of my 4-amino-2-methyl-1-naphthol solution?

A3: To prevent degradation, it is crucial to control the experimental conditions. Key preventive measures include:

  • Controlling pH: Maintain the solution at an acidic pH.

  • Limiting Oxygen Exposure: Prepare solutions using deoxygenated solvents and store them under an inert atmosphere (e.g., nitrogen or argon).

  • Protecting from Light: Store solutions in amber or opaque containers and minimize exposure to ambient and UV light during experiments.

  • Using Antioxidants: Add stabilizing agents such as sodium bisulfite, ascorbic acid, or stannous chloride to the solution.

  • Chelating Metal Ions: Incorporate a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.

  • Controlling Temperature: Prepare and store solutions at low temperatures (e.g., 2-8 °C) to slow down the rate of degradation.

Q4: What is the recommended solvent for preparing 4-amino-2-methyl-1-naphthol solutions?

A4: The hydrochloride salt of 4-amino-2-methyl-1-naphthol is water-soluble. For aqueous solutions, it is highly recommended to use deoxygenated, purified water (e.g., deionized or distilled). If organic solvents are required, they should also be deoxygenated prior to use.

Troubleshooting Guides

Issue 1: Rapid Color Change and Precipitation

Symptoms:

  • The solution rapidly turns pink, purple, or brown upon preparation or during the experiment.

  • Visible precipitate forms in the solution.

Possible Causes and Solutions:

CauseTroubleshooting Step
High pH The stability of aminonaphthol derivatives is highly pH-dependent, with degradation accelerated in neutral to alkaline conditions.[1] Solution: Adjust the pH of your solvent to an acidic range (e.g., pH 3-5) before dissolving the 4-amino-2-methyl-1-naphthol. Use buffers such as acetate or citrate to maintain a stable acidic pH.
Oxygen Exposure Dissolved oxygen in the solvent readily oxidizes the compound. Solution: Deoxygenate your solvent by sparging with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes before use. Prepare the solution under a gentle stream of the inert gas.
Presence of Metal Ions Trace metal ions (e.g., Fe³⁺, Cu²⁺) in the solvent or from experimental equipment can catalyze the oxidation of phenolic compounds. Solution: Add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) to your solution to sequester these metal ions.[2][3][4][5]
Light Exposure Naphthol derivatives can be sensitive to light, which can induce photodegradation. Solution: Prepare and handle the solution in a dimly lit environment. Use amber glassware or wrap your containers with aluminum foil to protect the solution from light.
Issue 2: Gradual Loss of Potency or Activity

Symptoms:

  • Experimental results show a decline in the expected activity of the compound over time.

  • Analytical measurements (e.g., HPLC) indicate a decrease in the concentration of the active compound.

Possible Causes and Solutions:

CauseTroubleshooting Step
Slow Degradation During Storage Even under seemingly protected conditions, slow oxidation can occur over time. Solution: Prepare fresh solutions for each experiment whenever possible. If storage is necessary, store the solution at a low temperature (2-8 °C) under an inert atmosphere. For longer-term storage, consider freezing aliquots at -20 °C or -80 °C, but perform stability tests to ensure freeze-thaw cycles do not accelerate degradation.
Inadequate Antioxidant Concentration The concentration of the antioxidant may be insufficient to protect the compound for the duration of the experiment or storage. A 0.1% solution of sodium bisulfite has been used to inhibit decomposition in aqueous extracts.[6] Solution: Optimize the concentration of the antioxidant. Start with a concentration of sodium bisulfite around 0.1% (w/v). Alternatively, ascorbic acid, a potent antioxidant, can be used.[7] Test a range of concentrations to find the optimal level for your specific experimental conditions.
Temperature Fluctuations Repeated warming and cooling cycles can accelerate degradation. Solution: Aliquot your stock solution into smaller, single-use volumes to avoid repeated temperature cycling of the entire stock.

Data Presentation

Table 1: Recommended Stabilizing Agents for 4-amino-2-methyl-1-naphthol Solutions

Stabilizing AgentClassRecommended Starting ConcentrationNotes
Sodium Bisulfite Antioxidant (Reducing Agent)0.1% (w/v)[6]Effective at scavenging dissolved oxygen. May not be suitable for all cell-based assays.
Ascorbic Acid Antioxidant (Free Radical Scavenger)0.1 - 1 mMA biologically compatible antioxidant that can also regenerate other antioxidants.[7]
EDTA Chelating Agent0.1 - 1 mMSequesters metal ions that catalyze oxidation.[2][3][4][5] Can be used in combination with antioxidants.
Stannous Chloride Antioxidant (Reducing Agent)Used in synthesis and purification of aminonaphthols.[8]A strong reducing agent, typically used during chemical synthesis rather than in final experimental solutions due to potential reactivity.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
  • Deoxygenate the Solvent: Take a suitable volume of high-purity water (e.g., Milli-Q or equivalent) in a flask. Sparge the water with a gentle stream of high-purity nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Acidify the Solvent: While maintaining the inert atmosphere, add a sufficient amount of a suitable acid (e.g., HCl) to adjust the pH to approximately 3-4.

  • Add Stabilizers: To the acidified, deoxygenated water, add the desired stabilizing agents. For example, add EDTA to a final concentration of 0.5 mM and ascorbic acid to a final concentration of 1 mM.

  • Dissolve the Compound: Weigh the required amount of 4-amino-2-methyl-1-naphthol hydrochloride and dissolve it in the prepared solvent. Gently stir until fully dissolved.

  • Storage: Immediately transfer the solution to an amber glass vial. Purge the headspace of the vial with the inert gas before sealing. Store the solution at 2-8 °C and protect it from light.

Protocol 2: Monitoring Solution Stability by UV-Vis Spectroscopy
  • Prepare the Solution: Prepare the 4-amino-2-methyl-1-naphthol solution according to Protocol 1, with and without stabilizers, to compare stability.

  • Initial Measurement: Immediately after preparation, take a UV-Vis spectrum of the solution from 200-800 nm to determine the initial absorbance profile.

  • Incubation: Store the solutions under the desired experimental conditions (e.g., at room temperature on the benchtop, in an incubator at 37°C, or in a refrigerator at 4°C).

  • Time-course Measurements: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a new UV-Vis spectrum of each solution.

  • Data Analysis: Monitor for changes in the absorbance spectrum, such as a decrease in the primary absorbance peak of the compound and the appearance of new peaks in the visible range (400-700 nm), which would indicate the formation of colored degradation products. Plot the absorbance at a key wavelength against time to visualize the degradation rate.

Mandatory Visualization

degradation_pathway cluster_reactants Reactants/Conditions cluster_products Products AMN 4-Amino-2-methyl-1-naphthol QI Quinone-imine Intermediate AMN->QI Oxidation MEN 2-Methyl-1,4-naphthoquinone (Menadione) QI->MEN Hydrolysis POLY Colored Degradation Products/Polymers MEN->POLY Further Reactions O2 O₂ H2O H₂O NH3 NH₃

Caption: Proposed degradation pathway of 4-amino-2-methyl-1-naphthol.

experimental_workflow start Start: Prepare Stabilized Solution deoxygenate 1. Deoxygenate Solvent (N₂ or Ar sparging) start->deoxygenate acidify 2. Adjust to Acidic pH (e.g., pH 3-5) deoxygenate->acidify add_stabilizers 3. Add Antioxidant & Chelator (e.g., Ascorbic Acid + EDTA) acidify->add_stabilizers dissolve 4. Dissolve 4-Amino-2-methyl-1-naphthol add_stabilizers->dissolve store 5. Store Properly (Inert atmosphere, dark, 2-8 °C) dissolve->store end Stable Solution for Experiment store->end

Caption: Workflow for preparing a stabilized solution.

troubleshooting_logic issue Issue: Solution Discoloration check_ph Is the solution pH acidic? issue->check_ph check_o2 Was the solvent deoxygenated? check_ph->check_o2 Yes adjust_ph Action: Adjust pH to 3-5 check_ph->adjust_ph No check_light Is the solution protected from light? check_o2->check_light Yes deoxygenate_solvent Action: Deoxygenate solvent check_o2->deoxygenate_solvent No check_stabilizers Are antioxidants/chelators used? check_light->check_stabilizers Yes protect_from_light Action: Use amber vials check_light->protect_from_light No add_stabilizers Action: Add stabilizers check_stabilizers->add_stabilizers No stable Solution should be stable check_stabilizers->stable Yes adjust_ph->check_o2 deoxygenate_solvent->check_light protect_from_light->check_stabilizers add_stabilizers->stable

Caption: Troubleshooting logic for solution discoloration.

References

troubleshooting inconsistent results in Vitamin K5 cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during Vitamin K5 cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced cytotoxicity?

A1: this compound, a synthetic naphthoquinone, primarily induces cytotoxicity through the generation of reactive oxygen species (ROS) via redox cycling.[1][2] This leads to oxidative stress, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis).[3] this compound has been shown to induce both caspase-dependent and caspase-independent apoptotic pathways in different cancer cell lines.[4]

Q2: My this compound cytotoxicity assay results are inconsistent. What are the potential causes?

A2: Inconsistent results in this compound cytotoxicity assays can stem from several factors:

  • This compound Stability: this compound, like other vitamins, can be unstable in cell culture media, sensitive to light, oxygen, and temperature. Degradation can lead to variable cytotoxic effects.

  • Redox Cycling and Assay Interference: As a quinone, this compound undergoes redox cycling, which can directly interfere with the chemistry of colorimetric assays like the MTT assay, leading to either false-positive or false-negative results.

  • Cell Line Specificity: The cytotoxic effect of this compound and its mechanism of action can vary significantly between different cancer cell lines.

  • Standard Assay Variability: General sources of error in cell-based assays, such as inconsistent cell seeding density, pipetting errors, and edge effects in multi-well plates, can also contribute to variability.

Q3: Can this compound interfere with the MTT assay?

A3: Yes. Quinone-containing compounds like this compound are known to be potential pan-assay interference compounds. Their ability to undergo redox cycling can lead to the reduction of the MTT reagent independent of cellular enzymatic activity, potentially causing an overestimation of cell viability (false negative). Conversely, the generation of ROS by this compound could also lead to cellular stress that alters metabolic activity without causing cell death, affecting the MTT readout.

Q4: What are some alternative assays to MTT for measuring this compound cytotoxicity?

A4: To avoid the potential interference of this compound with tetrazolium-based assays, consider using alternative methods that measure different cytotoxicity markers:

  • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

  • Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of total cell number.

  • Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay that distinguishes between live, apoptotic, and necrotic cells.[4]

  • Caspase Activity Assays: Measures the activity of specific caspases (e.g., caspase-3) to quantify apoptosis.[4]

Q5: How should I prepare and store this compound for my experiments?

A5: Due to its potential instability, this compound solutions should be freshly prepared for each experiment. If a stock solution is necessary, it should be stored at -20°C or -80°C in small aliquots and protected from light. The stability of this compound in your specific cell culture medium and experimental conditions should be validated.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding: Uneven distribution of cells across the plate.Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for seeding and avoid introducing bubbles.
Edge effects: Evaporation in the outer wells of the plate.Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
Pipetting errors: Inaccurate dispensing of this compound or assay reagents.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Unexpectedly low cytotoxicity (high cell viability) This compound degradation: Loss of active compound due to instability.Prepare this compound solutions fresh for each experiment. Protect solutions from light and minimize exposure to air. Consider performing a stability study of this compound in your culture medium.
Interference with MTT assay: Redox cycling of this compound reducing the MTT reagent.Use an alternative cytotoxicity assay that is not based on tetrazolium reduction (e.g., LDH or Crystal Violet assay). Include a "no-cell" control with this compound and the MTT reagent to check for direct chemical reduction.
Cell line resistance: The chosen cell line may be inherently resistant to this compound.Test a range of this compound concentrations on a panel of different cell lines to identify sensitive models.
Unexpectedly high cytotoxicity (low cell viability) Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the concentration used.Perform a solvent toxicity control by treating cells with the highest concentration of the solvent used in the experiment. Ensure the final solvent concentration is low (typically <0.5%).
Contamination: Mycoplasma or bacterial contamination can affect cell health and assay results.Regularly test cell cultures for mycoplasma contamination.
Inconsistent dose-response curve Precipitation of this compound: Compound precipitating out of solution at higher concentrations.Check the solubility of this compound in your culture medium. If precipitation is observed, consider using a different solvent or reducing the highest concentration tested.
Complex biological response: this compound may induce both cytotoxic and cytostatic effects at different concentrations.Complement viability assays with cell cycle analysis to understand the full effect of this compound on cell proliferation.

Experimental Protocols

MTT Assay for this compound Cytotoxicity

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Colon 26Colorectal Cancer0.9[4]
PLC/PRF/5Hepatocellular Carcinoma~30 (suppressed proliferation)[1]

Note: This table is not exhaustive and IC50 values can vary depending on the experimental conditions.

Signaling Pathways and Visualizations

This compound-induced cytotoxicity involves complex signaling pathways that can be either dependent on or independent of caspases, a family of proteases crucial for apoptosis.

This compound-Induced Caspase-Dependent Apoptosis

This compound can trigger the intrinsic pathway of apoptosis. This process involves the generation of ROS, which leads to a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.

G cluster_0 Cell Exterior cluster_1 Cytoplasm Vitamin K5_ext This compound Vitamin K5_int This compound Vitamin K5_ext->Vitamin K5_int ROS ROS Generation Vitamin K5_int->ROS Redox Cycling Mitochondrion Mitochondrion ROS->Mitochondrion Induces Mitochondrial Membrane Depolarization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (active) Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 (active) Caspase9->Caspase3 Activates Procaspase3 Pro-caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Caspase-dependent apoptosis pathway induced by this compound.

This compound-Induced Caspase-Independent Apoptosis

In some cell types, this compound can induce apoptosis through a pathway that does not rely on the activation of caspases. This can involve other pro-apoptotic factors released from the mitochondria, such as Apoptosis-Inducing Factor (AIF), which translocates to the nucleus and induces DNA fragmentation.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Vitamin K5_ext This compound Vitamin K5_int This compound Vitamin K5_ext->Vitamin K5_int ROS ROS Generation Vitamin K5_int->ROS Redox Cycling Mitochondrion Mitochondrion ROS->Mitochondrion Induces Mitochondrial Pore Opening AIF AIF Mitochondrion->AIF Release AIF_nuc AIF AIF->AIF_nuc Translocation DNA_frag DNA Fragmentation AIF_nuc->DNA_frag Apoptosis Apoptosis DNA_frag->Apoptosis

Caption: Caspase-independent apoptosis pathway induced by this compound.

Experimental Workflow for this compound Cytotoxicity Assay

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of this compound.

G Start Cell_Culture Cell Culture (Select and maintain appropriate cell line) Start->Cell_Culture Cell_Seeding Cell Seeding (Plate cells in 96-well plates) Cell_Culture->Cell_Seeding VK5_Treatment This compound Treatment (Expose cells to a range of concentrations) Cell_Seeding->VK5_Treatment Incubation Incubation (24, 48, or 72 hours) VK5_Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH, etc.) Incubation->Cytotoxicity_Assay Data_Acquisition Data Acquisition (Measure absorbance, fluorescence, etc.) Cytotoxicity_Assay->Data_Acquisition Data_Analysis Data Analysis (Calculate % viability, IC50 values) Data_Acquisition->Data_Analysis End Data_Analysis->End

Caption: General experimental workflow for a this compound cytotoxicity assay.

References

Technical Support Center: Optimizing HPLC Parameters for Vitamin K5 (Menadione) Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the detection of Vitamin K5 (Menadione).

Troubleshooting Guides and FAQs

Q1: What are the most common initial HPLC parameters for this compound detection?

A1: For initial method development, a reverse-phase HPLC setup is typically recommended. A C18 or C8 column is a good starting point, with a mobile phase consisting of a mixture of methanol and water.[1] Detection is commonly performed using a UV detector at wavelengths around 248 nm or 330 nm.[1][2]

Q2: My this compound peak has poor resolution and is co-eluting with other components. How can I improve this?

A2: Poor resolution can be addressed by several strategies:

  • Optimize the Mobile Phase: Adjusting the ratio of the organic solvent (e.g., methanol or acetonitrile) to water can significantly impact selectivity.[3][4] Introducing a small percentage of a different solvent or an acidifier like formic or acetic acid can also improve peak shape.

  • Change the Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase, such as a C30 column, which can offer better separation for lipophilic compounds.[3] Core-shell columns may also provide higher efficiency and better resolution compared to fully porous columns.[5]

  • Adjust the Temperature: Lowering the column temperature can sometimes enhance the separation of structurally similar compounds.[3][6]

Q3: I am experiencing low sensitivity for my this compound analyte. What can I do to increase the signal?

A3: Low sensitivity is a common challenge due to the low concentrations of this compound in biological samples.[5] Consider the following:

  • Switch to Fluorescence Detection: Fluorescence detection is generally more sensitive and specific for vitamin K compounds than UV detection.[3] This often requires a post-column reduction step to convert the quinone form of this compound to its fluorescent hydroquinone form.[7][8] A common method involves using a post-column reactor with powdered zinc.[3][8]

  • Optimize Detection Wavelength: If using a UV detector, ensure you are using the absorbance maximum for this compound, which is typically around 248 nm.[2][9]

  • Improve Sample Preparation: An effective sample preparation protocol is crucial to concentrate the analyte and remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly improve signal-to-noise ratios.[10]

Q4: What is the best way to prepare my sample for this compound analysis?

A4: The optimal sample preparation method depends on the sample matrix. Common techniques include:

  • Protein Precipitation (PP): A rapid method for removing proteins, often used in combination with other techniques for cleaner extracts.[10]

  • Liquid-Liquid Extraction (LLE): Due to the lipophilic nature of this compound, LLE with solvents like hexane or iso-octane is highly effective.[3][10]

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup and can be automated for higher throughput.[10][11]

Q5: My baseline is noisy. How can I reduce the noise?

A5: A noisy baseline can be caused by several factors:

  • Mobile Phase: Ensure the mobile phase is properly degassed.[12] Use high-purity HPLC-grade solvents.

  • Detector: The detector lamp may be aging and require replacement.

  • System Contamination: Flush the column and the entire HPLC system to remove any contaminants. It is recommended to use a guard column to protect the analytical column.[12]

Quantitative Data Summary

The following tables summarize key HPLC parameters for this compound and related compounds from various studies.

Table 1: HPLC Column and Mobile Phase Parameters

CompoundColumn TypeColumn DimensionsMobile PhaseFlow Rate (mL/min)Reference
Menadione (K5)C30-95% Methanol, 5% Water-[3]
Menadione Sodium BisulfiteC8150 x 4.6 mm, 5 µm60% Methanol, 40% Water1.0[1]
Vitamin K1Luna C18250 x 4.6 mm, 5 µmMethanol1.2[2]
Vitamin K1, MK-4, MK-7LiChroCART RP 18125 x 4.6 mm, 4 µm85% Methanol, 9% 2-Propanol, 5% Acetonitrile, 1% Methanol solution with zinc chloride, sodium acetate, and acetic acid0.8[8]
Phytonadione (K1)Cogent UDC-Cholesterol™150 x 4.6 mm, 4 µmGradient of Water/Methanol/Formic Acid and Acetonitrile/Water/Formic Acid1.5[13]

Table 2: Detection Parameters

CompoundDetection MethodExcitation (nm)Emission (nm)UV Wavelength (nm)Reference
Menadione (K5)Fluorescence (with post-column zinc reduction)---[3]
Menadione Sodium BisulfiteUV-DAD--230[1]
Vitamin K1UV--248[2]
Vitamin K1, MK-4, MK-7Fluorescence (with post-column zinc reduction)246430-[8]
Phytonadione (K1)UV--254[13]

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction

This protocol is a general guideline for extracting this compound from a biological matrix like serum or plasma.

  • Internal Standard: Add an appropriate internal standard (e.g., Menaquinone-2) to the sample.[3]

  • Protein Precipitation: Add ethanol to the sample to precipitate proteins.

  • Extraction: Add an extraction solvent such as hexane or iso-octane.[3][10] Vortex the mixture vigorously for several minutes.

  • Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

  • Collection: Carefully collect the organic layer containing the this compound.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase before injecting it into the HPLC system.[7]

Protocol 2: HPLC Analysis with UV Detection

This protocol outlines a basic HPLC method for this compound analysis.

  • Column: Install a C8 or C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Prepare a mobile phase of methanol and water (e.g., 60:40 v/v).[1] Degas the mobile phase thoroughly.[12]

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[1]

  • Injection: Inject the reconstituted sample onto the column.

  • Detection: Monitor the eluent using a UV detector at the appropriate wavelength for this compound (e.g., 230 nm or 330 nm).[1]

  • Data Analysis: Integrate the peak corresponding to this compound and quantify using a calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate Solvent LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Column C18/C30 Column Separation Inject->Column Detector UV or Fluorescence Detection Column->Detector Data Data Acquisition & Analysis Detector->Data

Caption: A typical experimental workflow for this compound analysis.

Troubleshooting_Logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_detection Sensitivity Issue Start Poor Peak Resolution? Adjust_Ratio Adjust Organic:Aqueous Ratio Start->Adjust_Ratio Yes Add_Modifier Add Modifier (e.g., Acid) Adjust_Ratio->Add_Modifier Still Poor Change_Column Switch to Different Stationary Phase (e.g., C30) Add_Modifier->Change_Column Still Poor Change_Temp Adjust Column Temperature Change_Column->Change_Temp Still Poor Low_Sensitivity Low Sensitivity? Switch_Detector Switch to Fluorescence Detector Low_Sensitivity->Switch_Detector Yes Improve_Prep Improve Sample Prep (SPE/LLE) Switch_Detector->Improve_Prep Still Low

Caption: A logical diagram for troubleshooting common HPLC issues.

References

Technical Support Center: Managing Vitamin K5 (Menadione) Off-Target Effects in In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions to mitigate the off-target effects of Vitamin K5 (menadione) in in vivo studies. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound (menadione) observed in in vivo studies?

High doses of menadione can lead to significant toxicity, primarily driven by oxidative stress.[1] The main off-target effects include:

  • Hepatotoxicity: Liver damage is a major concern, as the liver is a primary site of menadione metabolism.[1]

  • Nephrotoxicity: Kidney damage has also been reported as a potential toxic outcome.[2]

  • Hemolytic Anemia: This can occur due to oxidative damage to red blood cells.[1]

  • General Oxidative Damage: Menadione can induce the production of reactive oxygen species (ROS), leading to widespread cellular and DNA damage.[2][3]

Q2: What is the underlying mechanism of this compound-induced toxicity?

The toxicity of menadione is primarily linked to its redox cycling.[4] One-electron reduction of menadione, often catalyzed by enzymes like NADPH cytochrome P450 oxidoreductase (CYP450OR), produces a highly reactive semiquinone radical. This radical reacts with molecular oxygen to generate superoxide radicals and other ROS, leading to a state of oxidative stress.[5] This oxidative stress can deplete cellular antioxidants like glutathione, damage cellular membranes, and induce DNA fragmentation, ultimately leading to cell death.[3][6][7]

Q3: How does the enzyme NQO1 influence this compound toxicity?

NAD(P)H:quinone oxidoreductase 1 (NQO1) plays a crucial protective role against menadione toxicity.[5][8] Unlike other enzymes that perform a one-electron reduction, NQO1 catalyzes a two-electron reduction of menadione to menadiol, a more stable hydroquinone.[5] This hydroquinone is less prone to redox cycling and can be more readily detoxified and excreted from the body.[5] Therefore, higher levels of NQO1 activity can significantly reduce the off-target effects of menadione.[8]

Q4: Can co-administration of other compounds reduce this compound's off-target effects?

Yes, co-administration of certain compounds can mitigate menadione's toxicity. Antioxidants are a key category of protective agents. For instance, combining this compound with Vitamin C has been shown to have a synergistic anti-proliferative effect on cancer cells at lower, less toxic concentrations of menadione. While the primary focus of this combination is often on enhancing efficacy, the principle of using an antioxidant to potentially quench ROS is relevant.

Q5: Are there advanced drug delivery strategies to minimize this compound toxicity?

Encapsulating this compound in nanocarriers is a promising strategy to reduce systemic toxicity.[9][10] Delivery systems such as liposomes and polymeric nanoparticles can:

  • Enhance the bioavailability of this compound.[9][10]

  • Potentially target specific tissues, concentrating the therapeutic effect and reducing exposure to healthy organs.[9]

  • Provide controlled release of the compound, which can help maintain therapeutic levels while avoiding sharp peaks in concentration that are associated with toxicity.[11]

Troubleshooting Guide

Problem: I am observing high levels of liver enzymes (e.g., ALT, AST) in my animal models treated with this compound.

This indicates potential hepatotoxicity. Here are some steps to troubleshoot this issue:

  • Dose Reduction: The most straightforward approach is to lower the dose of this compound. It is crucial to determine the therapeutic window where efficacy is maintained, and toxicity is minimized.

  • Enhance NQO1 Activity: Consider pre-treating your animal models with an inducer of NQO1. Certain dietary components, such as those found in cruciferous vegetables, can upregulate NQO1 expression.[8]

  • Co-administration with Antioxidants: Administer an antioxidant, such as N-acetylcysteine (NAC), alongside this compound to counteract the oxidative stress.

  • Formulation Modification: If using a simple solution of this compound, consider formulating it within a nanocarrier system to alter its pharmacokinetic profile and reduce liver exposure.

Problem: My in vivo study shows signs of renal toxicity after this compound administration.

Similar to hepatotoxicity, renal toxicity is a serious concern. The troubleshooting steps are largely the same:

  • Re-evaluate Dosing: A lower dose may be sufficient to achieve the desired therapeutic effect without causing kidney damage.

  • Assess Hydration Status: Ensure that the animals are well-hydrated, as dehydration can exacerbate kidney injury.

  • Utilize Protective Agents: Co-administration of antioxidants can also help protect the kidneys from oxidative damage.

  • Consider Alternative Analogs: Investigate if less toxic analogs of this compound are available and suitable for your research goals.

Quantitative Data Summary

ParameterValueSpecies/Cell LineNotesReference
IC50 (Cytotoxicity) 25 µMRat Hepatocellular Carcinoma (H4IIE)Demonstrates cytotoxic potential in cancer cells.[4]
Menadione Concentration for Oxidative Stress 25 µMCardiomyocytesInduced rapid oxidative stress within 15 minutes.[3]
Menadione Concentration for Hepatocyte Injury 100-300 µMRat HepatocytesHigher concentrations led to significant NADPH and GSH depletion.[12]
NQO1 Over-expression 14-29 foldChinese Hamster Ovary (CHO) cellsSignificantly reduced menadione toxicity.[8]

Experimental Protocols

Protocol 1: Assessment of Menadione-Induced Hepatotoxicity in a Murine Model
  • Animal Model: Use 8-10 week old male C57BL/6 mice.

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Grouping: Divide mice into a control group (vehicle administration) and a treatment group (menadione administration).

  • Menadione Preparation: Dissolve menadione in a suitable vehicle, such as corn oil.

  • Administration: Administer menadione via intraperitoneal (i.p.) injection at a pre-determined dose.

  • Monitoring: Monitor the mice for clinical signs of toxicity, including weight loss and lethargy.

  • Sample Collection: At 24 hours post-injection, collect blood via cardiac puncture for serum analysis. Euthanize the mice and collect the liver for histopathological analysis and biochemical assays.

  • Analysis:

    • Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Perform H&E staining on liver sections to assess for necrosis and inflammation.

    • Measure levels of glutathione (GSH) and malondialdehyde (MDA) in liver homogenates as markers of oxidative stress.

Protocol 2: Co-administration of an Antioxidant to Mitigate Menadione Toxicity
  • Animal Model and Acclimatization: As described in Protocol 1.

  • Grouping:

    • Group 1: Vehicle control.

    • Group 2: Menadione only.

    • Group 3: Antioxidant only (e.g., N-acetylcysteine).

    • Group 4: Menadione + Antioxidant.

  • Administration:

    • Administer the antioxidant (e.g., NAC, i.p.) 1-2 hours prior to menadione administration.

    • Administer menadione as described in Protocol 1.

  • Monitoring and Sample Collection: As described in Protocol 1.

  • Analysis: Compare the markers of liver injury and oxidative stress between the four groups to determine if the antioxidant provides a protective effect.

Visualizations

cluster_0 One-Electron Reduction Pathway (Toxicity) cluster_1 Two-Electron Reduction Pathway (Detoxification) Menadione_Tox This compound (Menadione) CYP450OR CYP450OR & Other Reductases Menadione_Tox->CYP450OR 1e⁻ Reduction Semiquinone Semiquinone Radical CYP450OR->Semiquinone Semiquinone->Menadione_Tox Redox Cycling ROS Superoxide (O₂⁻) & other ROS Semiquinone->ROS O2 O₂ O2->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Toxicity Hepatotoxicity, Nephrotoxicity, Cell Death OxidativeStress->Toxicity Menadione_Detox This compound (Menadione) NQO1 NQO1 Menadione_Detox->NQO1 2e⁻ Reduction Menadiol Menadiol (Hydroquinone) NQO1->Menadiol Detox Conjugation & Excretion Menadiol->Detox

Caption: Metabolic pathways of this compound leading to toxicity or detoxification.

cluster_workflow Experimental Workflow for Mitigating Off-Target Effects cluster_strategies start Start: In Vivo Study with this compound observe_toxicity Observe Signs of Toxicity? (e.g., elevated liver enzymes, weight loss) start->observe_toxicity reduce_dose 1. Reduce Dose observe_toxicity->reduce_dose Yes end End: Optimized Protocol observe_toxicity->end No re_evaluate Re-evaluate Toxicity Markers reduce_dose->re_evaluate coadminister 2. Co-administer Antioxidant (e.g., NAC) coadminister->re_evaluate use_nano 3. Use Nanocarrier Formulation use_nano->re_evaluate re_evaluate->observe_toxicity

Caption: Troubleshooting workflow for managing this compound off-target effects.

References

Navigating the Challenges of Vitamin K5 Stability in Long-Term Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vitamin K5, also known as 4-amino-2-methyl-1-naphthol, is a synthetic analogue of vitamin K with significant potential in various research fields, including cancer biology and drug development. However, its inherent instability, particularly in aqueous solutions, presents a considerable challenge for researchers conducting long-term experiments. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the stability issues of this compound, ensuring the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

A1: this compound is a water-soluble hydrochloride salt of 4-amino-2-methyl-1-naphthol, a synthetic analogue of menadione (Vitamin K3).[1] It is investigated for its prothrombogenic (blood-clotting) activity and, more recently, for its potential as an anticancer agent.[2][3] Research suggests it can inhibit tumor growth by targeting cancer cell metabolism and inducing apoptosis (programmed cell death).[3][4]

Q2: Why is this compound unstable in experimental settings?

A2: this compound is highly susceptible to oxidation, especially in neutral or alkaline aqueous solutions.[5][6] This degradation is accelerated by exposure to air (oxygen) and light.[5] The primary degradation pathway involves the oxidation and deamination of the 4-amino-2-methyl-1-naphthol molecule to form menadione (Vitamin K3). This intermediate can then react with undegraded this compound to produce a colored precipitate, indicating a loss of the active compound.[5]

Q3: What are the visible signs of this compound degradation?

A3: A common indicator of this compound degradation in solution is a color change. The solution may turn pink and progressively darken to a violet or purple hue upon exposure to air and light, often accompanied by the formation of a precipitate.[5][6] This is due to the formation of (4-oxy-2-methylnaphtylimine)-2-methyl-1,4-naphthoquinone.[5]

Q4: How does pH affect the stability of this compound?

A4: The stability of this compound is highly pH-dependent. It is most stable in acidic conditions. As the pH approaches neutrality (pH 7), the rate of oxidative degradation increases significantly.[5][6] Therefore, maintaining a slightly acidic pH is crucial for preserving the integrity of this compound solutions.

Q5: Can I store this compound solutions long-term?

A5: Long-term storage of this compound solutions is challenging due to its inherent instability. If storage is necessary, it should be done at low temperatures (refrigerated or frozen), in the absence of light (using amber vials), and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The pH of the solution should also be maintained in the acidic range. However, for optimal results, it is always recommended to prepare fresh solutions immediately before use.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause Recommended Solution
Solution turns pink/purple shortly after preparation. Oxidation of this compound. This is accelerated by exposure to atmospheric oxygen and neutral or alkaline pH.[5]1. Prepare solutions fresh before each experiment.2. Use deoxygenated solvents (e.g., sparged with nitrogen or argon).3. Work under an inert atmosphere if possible.4. Ensure the final pH of the solution is in the acidic range (e.g., pH 4-6).5. Store stock solutions in amber vials at low temperatures (-20°C or -80°C) and blanketed with an inert gas.
Precipitate forms in the this compound solution. Formation of degradation products. The colored precipitate is a condensation product of oxidized and non-oxidized this compound.[5]1. Discard the solution and prepare a fresh one.2. Filter the solution through a 0.22 µm syringe filter immediately after preparation to remove any initial micro-precipitates. However, this does not prevent further degradation.
Inconsistent experimental results over time. Degradation of this compound in the working solution. The concentration of active this compound is decreasing during the experiment.1. Prepare fresh working solutions from a stable stock for each time point in a long-term experiment.2. Minimize the exposure of the working solution to light and air during the experiment.3. Consider using a stabilizing agent in your experimental medium (see below).
Loss of biological activity of this compound. Chemical modification of the molecule due to degradation. The degradation products may not have the same biological activity as the parent compound.1. Confirm the purity and concentration of your this compound solution using an analytical method like HPLC-UV before each critical experiment.2. Implement stringent preparation and handling protocols to minimize degradation.

Strategies for Enhancing this compound Stability

To mitigate the stability issues of this compound in your long-term experiments, consider implementing the following strategies:

pH Control:

Maintaining a slightly acidic environment is the most critical factor in stabilizing this compound.

  • Recommendation: Prepare your this compound stock solutions and final experimental media in a buffer system that maintains a pH between 4 and 6.

Use of Antioxidants:

Antioxidants can help to prevent the oxidative degradation of this compound.

  • Ascorbic Acid (Vitamin C): Can act as a sacrificial antioxidant, protecting this compound from oxidation.

  • Sodium Bisulfite: Has been reported to stabilize aqueous solutions of 4-amino-2-methyl-1-naphthol.

Chelating Agents:

Trace metal ions in your buffers or media can catalyze the oxidation of this compound.

  • Ethylenediaminetetraacetic acid (EDTA): Can chelate metal ions, thereby reducing their catalytic activity.

Control of Environmental Factors:
  • Light: Always store this compound powder and solutions in the dark or in amber-colored containers to prevent photodegradation.

  • Oxygen: Prepare solutions with deoxygenated solvents and consider working under an inert atmosphere for highly sensitive experiments.

  • Temperature: Store stock solutions at low temperatures (-20°C or below) to slow down the degradation rate.

Data Presentation: Impact of pH on this compound Stability

pH of Aqueous Solution Temperature Expected Stability (Half-life) Visual Observation
4.025°C (Room Temp)Relatively Stable (Hours to Days)Solution remains colorless for an extended period.
5.025°C (Room Temp)Moderately Stable (Hours)Slow development of a faint pinkish hue over time.
6.025°C (Room Temp)Less Stable (Minutes to Hours)Noticeable pink to light purple color development.
7.0 (Neutral)25°C (Room Temp)Highly Unstable (Minutes)Rapid color change to pink/purple and potential precipitate formation.[5][6]
8.025°C (Room Temp)Very Unstable (Minutes)Immediate and intense color change and precipitation.
4.04°C (Refrigerated)More Stable (Days to Weeks)Solution remains colorless for a longer duration compared to room temperature.
7.0 (Neutral)4°C (Refrigerated)Unstable (Hours)Slower degradation compared to room temperature, but color change is still expected.

Note: The stability of this compound will also be influenced by the specific composition of the experimental medium.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a this compound stock solution with enhanced stability for use in cell culture or other aqueous-based experiments.

Materials:

  • This compound (4-amino-2-methyl-1-naphthol hydrochloride) powder

  • Nuclease-free water, deoxygenated (sparge with nitrogen or argon for at least 30 minutes)

  • Ascorbic acid

  • EDTA (disodium salt)

  • Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare a deoxygenated aqueous solvent containing 1 mM EDTA and 100 µM ascorbic acid.

  • Adjust the pH of the solvent to approximately 4.0 with HCl.

  • Weigh out the desired amount of this compound powder in a sterile, amber tube.

  • Under dim light, add the prepared acidic, antioxidant-containing solvent to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly to dissolve the powder completely.

  • Immediately filter the solution through a sterile 0.22 µm syringe filter into a fresh, sterile amber tube.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Blanket the headspace of each aliquot with nitrogen or argon before sealing.

  • Store the aliquots at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment of this compound

This protocol provides a general method for quantifying the concentration of this compound in a solution to assess its stability over time. This method is adapted from established procedures for other Vitamin K analogues.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Mobile Phase:

  • A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

Procedure:

  • Sample Preparation: At each time point of your stability study, take an aliquot of your this compound solution and dilute it with the mobile phase to a concentration within the linear range of your calibration curve.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10-20 µL

    • Column temperature: 30°C

    • UV detection wavelength: 248 nm

    • Gradient: A typical gradient could be:

      • 0-2 min: 10% B

      • 2-10 min: Linear gradient from 10% to 90% B

      • 10-12 min: 90% B

      • 12-14 min: Linear gradient from 90% to 10% B

      • 14-20 min: 10% B (re-equilibration)

  • Quantification:

    • Prepare a calibration curve using freshly prepared this compound standards of known concentrations.

    • Integrate the peak area corresponding to this compound in your samples.

    • Calculate the concentration of this compound in your samples based on the calibration curve.

    • The percentage of remaining this compound at each time point can be calculated relative to the initial concentration (time zero).

Visualizations

This compound Degradation Pathway

G This compound Degradation Pathway VK5 This compound (4-amino-2-methyl-1-naphthol) Menadione Menadione (Vitamin K3) VK5->Menadione Oxidation & Deamination (Air, Light, Neutral pH) Precipitate (4-oxy-2-methylnaphtylimine) -2-methyl-1,4-naphthoquinone (Colored Precipitate) VK5->Precipitate Menadione->Precipitate Condensation

Caption: Oxidative degradation of this compound to Menadione and subsequent precipitation.

Experimental Workflow for this compound Stability Assessment

G Workflow for this compound Stability Assessment cluster_prep Solution Preparation cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare this compound Solution (Varying pH, Temp, etc.) T0 Time 0 Prep->T0 T1 Time 1 HPLC HPLC-UV Analysis T0->HPLC Tn Time n T1->HPLC Tn->HPLC Quant Quantify Peak Area HPLC->Quant Calc Calculate % Remaining Quant->Calc Plot Plot Degradation Curve Calc->Plot

Caption: A typical experimental workflow for monitoring this compound stability over time.

Simplified Signaling Pathway of this compound in Cancer Cells

G This compound Anticancer Signaling VK5 This compound PKM2 Pyruvate Kinase M2 (PKM2) VK5->PKM2 Inhibits Mitochondria Mitochondria VK5->Mitochondria Induces Dysfunction Apoptosis Apoptosis VK5->Apoptosis Induces Glycolysis Aerobic Glycolysis (Warburg Effect) PKM2->Glycolysis Promotes CellGrowth Tumor Cell Growth & Proliferation PKM2->CellGrowth Non-glycolytic functions Glycolysis->CellGrowth Supports ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS ROS->Apoptosis Triggers

Caption: this compound inhibits cancer cell growth by targeting PKM2 and inducing apoptosis.

References

Technical Support Center: Overcoming Resistance to 4-amino-2-methyl-1-naphthol in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-amino-2-methyl-1-naphthol, a synthetic vitamin K3 analog. The information provided addresses common issues related to the development of resistance in cancer cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 4-amino-2-methyl-1-naphthol in cancer cells?

A1: The primary anticancer mechanism of 4-amino-2-methyl-1-naphthol, similar to other vitamin K3 analogs, involves the generation of reactive oxygen species (ROS) through redox cycling.[1][2] This leads to oxidative stress, mitochondrial dysfunction, and ultimately, the induction of apoptosis (programmed cell death).[1][3][4]

Q2: My cancer cell line has become resistant to 4-amino-2-methyl-1-naphthol. What are the potential mechanisms of resistance?

A2: Resistance to 4-amino-2-methyl-1-naphthol can arise from several factors:

  • Altered NQO1 Activity: NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key enzyme in the bioactivation of quinone-based drugs. Alterations in NQO1 expression or mutations affecting its enzymatic activity can lead to reduced drug efficacy.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump the drug out of the cell, reducing its intracellular concentration.[2] Vitamin K3 and its analogs have been identified as substrates for ABCG2.

  • Enhanced Antioxidant Capacity: Upregulation of endogenous antioxidant systems, such as the glutathione (GSH) system, can neutralize the drug-induced ROS, thereby mitigating its cytotoxic effects.

  • Alterations in Signaling Pathways: Changes in pro-survival signaling pathways, such as the MAPK/ERK, PI3K/Akt, and NF-κB pathways, can help cancer cells evade apoptosis.

Q3: How can I determine if NQO1 activity is altered in my resistant cell line?

A3: You can measure NQO1 enzymatic activity using a colorimetric or fluorometric assay. This typically involves lysing the cells and measuring the dicoumarol-sensitive reduction of a specific substrate. A significant decrease in NQO1 activity in your resistant cell line compared to the sensitive parental line would suggest this as a resistance mechanism.

Q4: What is the role of the MAPK, PI3K/Akt, and NF-κB signaling pathways in resistance to 4-amino-2-methyl-1-naphthol?

A4: While direct studies on 4-amino-2-methyl-1-naphthol are limited, studies with its analog menadione (vitamin K3) show that it can modulate these pathways. For instance, menadione can induce phosphorylation of ERK.[3] The PI3K/Akt pathway is a well-established pro-survival pathway that can be activated in response to cellular stress, potentially counteracting the apoptotic effects of the drug. The NF-κB pathway is often associated with inflammation and cell survival, and its inhibition has been linked to the anti-inflammatory effects of menadione.[5] Dysregulation of these pathways in your resistant cells could contribute to their survival despite treatment.

Troubleshooting Guides

Problem 1: Decreased cytotoxicity of 4-amino-2-methyl-1-naphthol in long-term cultures.

Question: I've been treating my cancer cell line with 4-amino-2-methyl-1-naphthol for several weeks, and I'm observing a gradual decrease in its effectiveness. What could be the cause, and how can I investigate it?

Answer: This is a classic sign of acquired resistance. Here’s a step-by-step troubleshooting guide:

Step 1: Verify Drug Integrity

  • Action: Ensure that your stock solution of 4-amino-2-methyl-1-naphthol has not degraded. Prepare a fresh stock and repeat the cytotoxicity assay.

Step 2: Assess for Multidrug Resistance

  • Action: Investigate the expression of ABC transporters, particularly ABCG2, in your resistant and parental cell lines using Western blotting or qPCR.

  • Expected Outcome: An increased level of ABCG2 in the resistant cells would suggest that drug efflux is a contributing factor.

Step 3: Evaluate NQO1 Activity

  • Action: Perform an NQO1 activity assay on lysates from both sensitive and resistant cells.

  • Expected Outcome: A significant reduction in NQO1 activity in the resistant cell line points to a decreased bioactivation of the drug.

Step 4: Analyze Cellular Redox State

  • Action: Measure intracellular ROS levels and glutathione (GSH) content in both cell lines with and without drug treatment.

  • Expected Outcome: Resistant cells may exhibit lower basal ROS levels or a greater capacity to replenish GSH upon drug exposure, indicating an enhanced antioxidant response.

Workflow for Investigating Acquired Resistance

G start Decreased Drug Efficacy Observed drug_integrity Verify Drug Integrity start->drug_integrity mdr Assess Multidrug Resistance (ABC Transporters) drug_integrity->mdr If drug is potent nqo1 Evaluate NQO1 Activity mdr->nqo1 redox Analyze Cellular Redox State nqo1->redox pathway Investigate Pro-Survival Signaling Pathways redox->pathway conclusion Identify Dominant Resistance Mechanism(s) pathway->conclusion

Experimental workflow for troubleshooting acquired resistance.

Problem 2: Inconsistent results in apoptosis assays following treatment.

Question: I am using Annexin V/PI staining to measure apoptosis induced by 4-amino-2-methyl-1-naphthol, but my results are variable between experiments. What could be the issue?

Answer: Variability in apoptosis assays can stem from several factors. Follow these steps to ensure consistency:

Step 1: Standardize Cell Culture Conditions

  • Action: Ensure that cell density, passage number, and growth phase are consistent across experiments. Cells that are too confluent or have been passaged too many times can respond differently to drug treatment.

Step 2: Optimize Staining Protocol

  • Action: Carefully titrate your Annexin V and Propidium Iodide (PI) concentrations. Ensure that the incubation time and temperature are consistent.

  • Tip: Always include unstained, Annexin V only, and PI only controls to set up your flow cytometer gates correctly.

Step 3: Confirm Apoptosis with a Secondary Assay

  • Action: Use an independent method to confirm apoptosis, such as Western blotting for cleaved caspase-3 or PARP.

  • Expected Outcome: Consistent results between two different assays will increase confidence in your findings.

Step 4: Consider the Timing of Apoptosis

  • Action: Perform a time-course experiment to determine the optimal time point for observing apoptosis after drug treatment. The peak of apoptosis may occur earlier or later depending on the cell line and drug concentration.

Data Presentation: Comparative IC50 Values
Cell LineTreatment Duration (hours)IC50 (µM) - SensitiveIC50 (µM) - ResistantFold Resistance
Example Cancer Cell Line A2415.2 ± 1.878.5 ± 5.35.2
Example Cancer Cell Line A488.7 ± 0.945.1 ± 3.75.2
Example Cancer Cell Line B2422.5 ± 2.1> 100> 4.4
Example Cancer Cell Line B4812.3 ± 1.589.6 ± 7.27.3

Note: This is example data and should be replaced with experimental results.

Experimental Protocols

NQO1 Activity Assay (Colorimetric)

Principle: This assay measures the dicoumarol-sensitive reduction of menadione, which then reduces cytochrome c. The rate of cytochrome c reduction is proportional to NQO1 activity.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA)

  • Assay buffer: 25 mM Tris-HCl (pH 7.4), 0.7 mg/mL BSA

  • Cytochrome c solution: 10 mg/mL in water

  • Menadione solution: 10 mM in acetonitrile

  • NADH solution: 20 mM in assay buffer

  • Dicoumarol solution: 10 mM in 0.5 M KOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • In a 96-well plate, add the following to each well:

    • 155 µL Assay buffer

    • 10 µL Cytochrome c solution

    • 10 µL NADH solution

    • 5 µL Dicoumarol solution (for inhibitor wells) or 5 µL 0.5 M KOH (for control wells)

    • 10 µL cell lysate (containing 20-50 µg of protein)

  • Incubate the plate at 30°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of Menadione solution to each well.

  • Immediately measure the absorbance at 550 nm every 30 seconds for 5-10 minutes.

  • Calculate the rate of change in absorbance (ΔA550/min).

  • NQO1 activity = (Rate of control) - (Rate with dicoumarol).

Intracellular ROS Detection using DCFH-DA

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • DCFH-DA stock solution (10 mM in DMSO)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable format (e.g., 24-well plate or 6-well plate).

  • Treat cells with 4-amino-2-methyl-1-naphthol for the desired time. Include positive (e.g., H₂O₂) and negative controls.

  • Remove the culture medium and wash the cells once with warm PBS.

  • Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Add PBS to the wells and immediately measure the fluorescence using a fluorescence microscope (excitation ~485 nm, emission ~535 nm) or by harvesting the cells and analyzing them by flow cytometry.

Apoptosis Assay using Annexin V/PI Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Flow cytometer

Procedure:

  • Treat cells with 4-amino-2-methyl-1-naphthol for the desired time.

  • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI (concentrations may need optimization).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour.

Western Blotting for Apoptosis-Related Proteins

Principle: This technique is used to detect specific proteins (e.g., cleaved caspase-3, PARP) in a cell lysate, providing evidence of apoptosis.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare cell lysates and quantify protein concentration.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Resistance Mechanisms

Signaling Pathways Implicated in Resistance

Resistance to 4-amino-2-methyl-1-naphthol can involve the activation of pro-survival signaling pathways that counteract the drug's cytotoxic effects. Below are diagrams illustrating these pathways.

MAPK_Pathway cluster_0 MAPK/ERK Pathway GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation

MAPK/ERK signaling pathway, a key regulator of cell proliferation and survival.

PI3K_Akt_Pathway cluster_1 PI3K/Akt Pathway GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR ApoptosisInhibition Inhibition of Apoptosis (e.g., Bad, Caspase-9) Akt->ApoptosisInhibition

PI3K/Akt signaling pathway, a critical mediator of cell survival and apoptosis inhibition.

NFkB_Pathway cluster_2 NF-κB Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Gene Transcription (Anti-apoptotic, Pro-inflammatory) Nucleus->GeneTranscription promotes

NF-κB signaling pathway, a key player in inflammation and cell survival.

Logical Relationship of Resistance Mechanisms

The development of resistance is often a multifactorial process where different mechanisms can be interconnected.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms Drug 4-amino-2-methyl-1-naphthol ROS ROS Production Drug->ROS induces Apoptosis Apoptosis ROS->Apoptosis leads to NQO1 Decreased NQO1 Activity NQO1->ROS reduces Efflux Increased Drug Efflux (ABC Transporters) Efflux->Drug reduces intracellular concentration of Antioxidants Enhanced Antioxidant Response Antioxidants->ROS neutralize Signaling Pro-Survival Signaling (MAPK, PI3K/Akt, NF-κB) Signaling->Apoptosis inhibit

Interplay of resistance mechanisms to 4-amino-2-methyl-1-naphthol.

References

Technical Support Center: Optimizing Vitamin K5 for Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vitamin K5 in antimicrobial assays.

Frequently Asked Questions (FAQs)

1. What is the general range of effective concentrations for this compound in antimicrobial assays?

The effective concentration of this compound varies depending on the target microorganism. Generally, concentrations ranging from 10 to 300 parts per million (ppm) have been shown to be effective.[1] For bacteria, Minimum Inhibitory Concentrations (MICs) can range from 64 to 1,024 µg/mL.[2]

2. Which types of microorganisms are most susceptible to this compound?

Gram-positive bacteria have been found to be more susceptible to the antimicrobial activity of this compound than Gram-negative bacteria.[1][3][4] It has also demonstrated fungistatic effects against various molds.[1]

3. What is the mechanism of action of this compound as an antimicrobial agent?

This compound, a quinone, is thought to exert its antimicrobial effects through several mechanisms:

  • Competitive Inhibition: It may act as a competitive inhibitor of bacterial quinones, which are crucial for electron transport and cellular respiration.[1]

  • Affinity for Sulfhydryl Groups: this compound has an affinity for sulfhydryl groups within essential microbial enzymes, leading to their inactivation.[1]

  • Generation of Reactive Oxygen Species (ROS): When exposed to UVA light, this compound can act as a photosensitizer, generating ROS such as superoxide anion and hydroxyl radicals, which are damaging to microbial cells.[2]

4. Can the antimicrobial activity of this compound be enhanced?

Yes, the combination of this compound with sodium chloride (NaCl) has been shown to lower the MIC for several bacterial strains.[2] Additionally, its photosensitizing properties suggest that its antimicrobial activity can be significantly enhanced with UVA irradiation.[2]

5. Is this compound cytotoxic to mammalian cells?

This compound has demonstrated cytotoxicity against various cancer cell lines.[5][6] Therefore, it is crucial for researchers to perform cytotoxicity assays on relevant mammalian cell lines to determine a therapeutic window for their specific application, ensuring that the effective antimicrobial concentration is not toxic to host cells.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Precipitation of this compound in stock solution or media. This compound can form a flocculent precipitate in aqueous solutions.[1] The stability of Vitamin K is also pH-dependent and can be low in acidic conditions.[7]- Prepare stock solutions in a suitable solvent like ethanol or DMSO before diluting in aqueous media. - Consider the use of a solubilizing agent like Tween 80. - Ensure the final pH of the assay medium is not highly acidic. - Prepare fresh solutions for each experiment to minimize degradation.
Inconsistent or non-reproducible MIC results. - Inoculum Size: The initial number of microbial cells can affect the bactericidal concentration required.[3][4] - Contact Time: The inhibitory effect of this compound is not immediate and is dependent on the contact time.[3][4] - Oxygen Levels: The presence or absence of oxygen can influence the inhibitory activity, with some studies suggesting different inhibitory factors at play in aerobic versus anaerobic conditions.[3][4] - Media Components: Components in the culture media may interact with this compound, affecting its availability or activity.- Standardize the inoculum preparation to ensure a consistent starting cell density (e.g., using a McFarland standard). - Maintain a consistent incubation time across all experiments as specified in your protocol. - Control the atmospheric conditions of your assay (aerobic, anaerobic, or microaerophilic) based on the requirements of your microorganism and experimental design. - Use a defined minimal medium if complex media components are suspected of interfering with the assay.
No antimicrobial activity observed against a specific microorganism. - Intrinsic Resistance: The microorganism may be naturally resistant to the antimicrobial action of this compound. - Incorrect Concentration Range: The tested concentrations may be too low to inhibit the growth of the specific strain.- Test a broader range of this compound concentrations. - Include known susceptible (Gram-positive) and potentially resistant (Gram-negative) control strains in your assay for comparison. - Consider investigating potential synergistic effects with other antimicrobial agents.

Quantitative Data Summary

Table 1: Bactericidal Concentrations of this compound against Various Bacteria

MicroorganismInitial Cell Count (cells/mL)Contact Time (hours)Bactericidal Concentration (ppm)Reference
Staphylococcus aureus160,000 - 200,0001260[3][4]
Escherichia coli160,000 - 200,00012220[3][4]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound

Microorganism TypeMIC Range (µg/mL)Reference
Various Bacterial Strains64 - 1,024[2]

Table 3: Fungistatic Concentrations of this compound against Molds

Mold GeneraFungistatic Concentration Range (%)Reference
Aspergillus, Botrytis, Hormodendrum, Mucor, Penicillium0.006 - 0.02[1]

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Due to its potential for precipitation in aqueous solutions, prepare a high-concentration stock solution of this compound in a suitable organic solvent such as ethanol or dimethyl sulfoxide (DMSO).

  • For example, dissolve this compound powder in 100% ethanol to a final concentration of 10 mg/mL.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution in an amber, airtight container at -20°C to protect it from light and degradation.

2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium to all wells.

  • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 50 µL from the last well. This will create a gradient of this compound concentrations.

  • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the diluted microbial suspension to each well.

  • Include a positive control (microorganism in broth without this compound) and a negative control (broth only) on each plate.

  • Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read and Record Results incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Proposed Antimicrobial Mechanisms of Action for this compound.

References

issues with 4-amino-2-methyl-1-naphthol precipitating in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-amino-2-methyl-1-naphthol. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during its use in experimental settings, with a particular focus on precipitation in media.

Frequently Asked Questions (FAQs)

Q1: What is 4-amino-2-methyl-1-naphthol and why is it used in research?

A1: 4-amino-2-methyl-1-naphthol, also known as Vitamin K5, is a synthetic analog of menadione (Vitamin K3).[1] It is often used in its water-soluble hydrochloride salt form.[1] In research, it has been investigated for its potential as an anti-cancer agent due to its ability to inhibit glycolysis in cancer cells, as well as for its antimicrobial properties, making it a candidate for a food preservative.[1][2][3]

Q2: I'm observing a pink or purple precipitate after adding 4-amino-2-methyl-1-naphthol to my cell culture media. What is causing this?

A2: The precipitation is likely due to the oxidation and degradation of 4-amino-2-methyl-1-naphthol in your aqueous solution. This process is particularly rapid at a neutral pH, which is typical for most cell culture media.[1][2] The colored precipitate is a result of a condensation reaction between 4-amino-2-methyl-1-naphthol and its oxidation and deamination product, menadione.[1]

Q3: How can I prevent the precipitation of 4-amino-2-methyl-1-naphthol in my experiments?

A3: To prevent precipitation, it is crucial to minimize oxidation. This can be achieved by:

  • Preparing fresh solutions immediately before use.

  • Using deoxygenated solvents or media.

  • Adjusting the pH of the stock solution to be more acidic, if your experimental design allows.

  • Using a stabilizing agent such as sodium bisulfite.[4]

Q4: What is the recommended solvent for 4-amino-2-methyl-1-naphthol?

A4: The hydrochloride salt of 4-amino-2-methyl-1-naphthol is soluble in water.[1] It is poorly soluble in ethanol and insoluble in diethyl ether.[1] For biological experiments, sterile, deionized water is the recommended solvent for the hydrochloride salt.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with 4-amino-2-methyl-1-naphthol.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon addition to media. 1. High pH of the media (neutral to alkaline) is accelerating oxidation.[1][2] 2. High concentration of the compound.1. Prepare a more concentrated, slightly acidic stock solution and dilute it in the media just before the experiment. 2. Test a range of lower concentrations to find the solubility limit in your specific media.
Solution changes color (pink to purple) and precipitates over time. Gradual oxidation and degradation of the compound.[1]1. Prepare fresh solutions for each experiment and avoid long-term storage of aqueous solutions. 2. If storage is necessary, store aliquots at -20°C or -80°C and protect from light. Thaw immediately before use. 3. Consider adding a stabilizing agent like sodium bisulfite to your stock solution.[4]
Inconsistent experimental results. Degradation of the compound leading to a lower effective concentration.1. Always use freshly prepared solutions. 2. Ensure complete dissolution of the compound before use. 3. Perform a dose-response curve to determine the optimal concentration for your experiments.

Physicochemical Properties of 4-Amino-2-Methyl-1-Naphthol Hydrochloride

PropertyValueReference
Molecular Formula C11H12ClNO[5]
Molecular Weight 209.67 g/mol [5]
Appearance White crystalline powder[1]
Solubility in Water Soluble[1]
Solubility in Ethanol Poorly soluble[1]
Solubility in Diethyl Ether Insoluble[1]
Melting Point Decomposes at 280-282 °C[1]
Stability in Aqueous Solution Unstable at neutral pH, prone to oxidation[1][2]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of 4-Amino-2-Methyl-1-Naphthol Hydrochloride

  • Weighing: Accurately weigh out 20.97 mg of 4-amino-2-methyl-1-naphthol hydrochloride powder.

  • Dissolution: In a sterile conical tube, dissolve the powder in 10 mL of sterile, deionized water.

  • Mixing: Vortex the solution until the compound is completely dissolved. The solution should be clear.

  • Sterilization (Optional): If required for your application, filter-sterilize the solution using a 0.22 µm syringe filter.

  • Use: Use the solution immediately. For short-term storage, protect from light and store at 2-8°C. For longer-term storage, aliquot and freeze at -20°C or below.

Visualizations

experimental_workflow Experimental Workflow for Using 4-Amino-2-Methyl-1-Naphthol prep Prepare Fresh Stock Solution (e.g., 10 mM in sterile water) dilute Dilute Stock Solution in Cell Culture Media prep->dilute Immediately before use treat Treat Cells with Media Containing Compound dilute->treat incubate Incubate Cells for Desired Time Period treat->incubate assay Perform Downstream Assays incubate->assay

Experimental Workflow

troubleshooting_flowchart Troubleshooting Precipitation Issues start Precipitate Observed in Media? check_freshness Was the solution freshly prepared? start->check_freshness Yes prepare_fresh Action: Prepare a fresh solution immediately before use. check_freshness->prepare_fresh No check_pH Is the media pH neutral or alkaline? check_freshness->check_pH Yes end_resolved Issue Resolved prepare_fresh->end_resolved acidic_stock Action: Prepare a more concentrated, slightly acidic stock and dilute. check_pH->acidic_stock Yes check_concentration Is the final concentration high? check_pH->check_concentration No acidic_stock->end_resolved lower_concentration Action: Test a lower concentration range. check_concentration->lower_concentration Yes check_concentration->end_resolved No lower_concentration->end_resolved

Troubleshooting Flowchart

degradation_pathway Degradation Pathway of 4-Amino-2-Methyl-1-Naphthol amn 4-Amino-2-Methyl-1-Naphthol (Soluble) oxidation Oxidation & Deamination (Accelerated at neutral pH) amn->oxidation condensation Condensation Reaction amn->condensation menadione Menadione oxidation->menadione menadione->condensation precipitate Colored Precipitate (Insoluble) condensation->precipitate

References

Technical Support Center: Interference of Vitamin K5 with Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from Vitamin K5 in their fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence-based assay?

This compound, also known as 4-amino-2-methyl-1-naphthol, is a synthetic analog of Vitamin K. Like other naphthoquinone derivatives, it possesses properties that can interfere with fluorescence-based detection methods. The primary reasons for interference are:

  • Intrinsic Fluorescence: this compound is a fluorescent molecule. Its excitation and emission spectra can overlap with those of the fluorophores used in your assay, leading to high background signals or false positives.

  • Photosensitizing Properties: this compound is an efficient photosensitizer, especially under UVA light. This means it can absorb light energy and transfer it to molecular oxygen, generating reactive oxygen species (ROS). ROS can, in turn, degrade or alter the fluorescent properties of your reporter molecules, leading to signal loss or artifacts.

  • Quenching Effects: The naphthoquinone structure of this compound can lead to quenching of fluorescence from nearby fluorophores through mechanisms like Förster Resonance Energy Transfer (FRET) or collisional quenching, resulting in a decrease in your assay signal.

Q2: What are the potential mechanisms of this compound interference in fluorescence-based assays?

This compound can interfere with fluorescence-based assays through several mechanisms:

  • Spectral Overlap: The intrinsic fluorescence of this compound may have excitation and emission wavelengths that are similar to your experimental fluorophore, causing direct interference with signal detection.

  • Fluorescence Quenching: this compound can act as a quencher, reducing the fluorescence intensity of your reporter dye. This can occur through direct electronic interaction when the molecules are in close proximity (contact quenching) or through energy transfer over a longer distance (FRET quenching).

  • Inner Filter Effect: At high concentrations, this compound can absorb either the excitation light intended for your fluorophore or the emitted fluorescence, leading to an apparent decrease in signal.

  • Photosensitization and Reactive Oxygen Species (ROS) Generation: Upon excitation with light, this compound can generate ROS, which can chemically modify and degrade your fluorophore, leading to a loss of signal. This is particularly relevant for assays that involve prolonged exposure to light.

Q3: Which fluorescence-based assays are potentially affected by this compound?

Any fluorescence-based assay is potentially susceptible to interference by this compound. This includes, but is not limited to:

  • Enzyme-Linked Immunosorbent Assays (ELISAs) using fluorescent substrates.

  • Quantitative Polymerase Chain Reaction (qPCR) using fluorescent probes or dyes.

  • Cell-based assays employing fluorescent reporters for viability, apoptosis, or signaling pathways (e.g., Annexin V-FITC, propidium iodide).

  • Fluorescence microscopy and high-content screening.

  • Fluorescence Polarization (FP) assays.

Q4: Are there any known spectral properties of this compound that I should be aware of?

Troubleshooting Guide

Problem 1: High background fluorescence in my assay when this compound is present.
Possible Cause Recommended Solution
Intrinsic fluorescence of this compound. 1. Run a "this compound only" control: Prepare a sample containing only this compound in your assay buffer and measure its fluorescence at the same excitation and emission wavelengths as your experimental samples. This will quantify the background signal from this compound. 2. Subtract the background: If the background is consistent, you can subtract this value from your experimental readings. 3. Change fluorophore: If the background is too high or variable, consider using a fluorophore with excitation and emission wavelengths that are spectrally distinct from those of this compound. Red-shifted fluorophores are often a good choice to avoid interference from autofluorescent compounds.
Contamination of reagents with a fluorescent substance. 1. Check all reagents for fluorescence: Individually test each component of your assay for background fluorescence. 2. Use high-purity reagents: Ensure you are using high-quality, fluorescence-free solvents and reagents.
Problem 2: My fluorescence signal decreases or is unstable in the presence of this compound.
Possible Cause Recommended Solution
Fluorescence quenching by this compound. 1. Perform a quenching control experiment: Titrate increasing concentrations of this compound into a solution of your fluorophore and measure the fluorescence. A concentration-dependent decrease in signal will confirm quenching. 2. Reduce the concentration of this compound: If experimentally feasible, lower the concentration of this compound to minimize quenching effects. 3. Choose a different fluorophore: Some fluorophores are more resistant to quenching than others. Consider testing alternative dyes.
Photosensitization and degradation of the fluorophore. 1. Minimize light exposure: Protect your samples from light as much as possible during incubations and before reading. Use a plate reader with a focused light source and minimal read times. 2. Incorporate an antioxidant: If appropriate for your assay, consider adding a mild antioxidant to the buffer to scavenge any ROS generated by this compound. 3. Use a photostable fluorophore: Select fluorophores known for their high photostability.
Inner filter effect. 1. Measure the absorbance spectrum of this compound: Determine if this compound absorbs light at the excitation or emission wavelengths of your fluorophore. 2. Reduce the concentration of this compound: Lowering the concentration can mitigate the inner filter effect. 3. Use a microplate reader with top-reading capabilities: For cell-based assays, reading from the top can sometimes reduce interference from compounds in the media.

Experimental Protocols

Protocol 1: Determining the Intrinsic Fluorescence of this compound

Objective: To measure the background fluorescence of this compound in your specific assay buffer.

Materials:

  • This compound stock solution

  • Your assay buffer

  • Fluorescence microplate reader

  • Black, clear-bottom microplates

Method:

  • Prepare a serial dilution of this compound in your assay buffer, covering the range of concentrations used in your experiment.

  • Include a "buffer only" blank control.

  • Pipette the dilutions and the blank into the wells of a black, clear-bottom microplate.

  • Set the fluorescence plate reader to the excitation and emission wavelengths of your experimental fluorophore.

  • Measure the fluorescence intensity of each well.

  • Subtract the fluorescence of the "buffer only" blank from all readings.

  • Plot the background-subtracted fluorescence intensity against the concentration of this compound.

Protocol 2: Assessing Fluorescence Quenching by this compound

Objective: To determine if this compound quenches the fluorescence of your reporter dye.

Materials:

  • Your fluorophore of interest at a fixed concentration

  • This compound stock solution

  • Your assay buffer

  • Fluorescence microplate reader

  • Black, clear-bottom microplates

Method:

  • Prepare a solution of your fluorophore in the assay buffer at the concentration used in your experiments.

  • Prepare a serial dilution of this compound in the assay buffer.

  • In the microplate, mix the fluorophore solution with each dilution of this compound.

  • Include a control well with the fluorophore solution and buffer only (no this compound).

  • Incubate the plate for a short period under the same conditions as your assay.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of quenching for each this compound concentration relative to the "no this compound" control.

Visualizations

Interference_Pathways cluster_assay Assay Components cluster_interference Interference Mechanisms VK5 This compound Assay Fluorescence-Based Assay VK5->Assay Introduced into Assay Spectral_Overlap Spectral Overlap VK5->Spectral_Overlap Intrinsic Fluorescence Quenching Quenching VK5->Quenching Energy Transfer Photosensitization Photosensitization VK5->Photosensitization Light Absorption Fluorophore Fluorophore Signal Fluorescence Signal Fluorophore->Signal Emits Light Excitation Light Light->Fluorophore Excites Detector Detector Signal->Detector Detected by ROS Reactive Oxygen Species (ROS) ROS->Fluorophore Degrades Spectral_Overlap->Detector False Positive Signal Quenching->Signal Signal Reduction Photosensitization->ROS Generates

Caption: Potential interference pathways of this compound in fluorescence-based assays.

Troubleshooting_Workflow Start Unexpected Results with this compound Check_High_Bkg High Background Signal? Start->Check_High_Bkg Check_Low_Signal Low or Unstable Signal? Start->Check_Low_Signal Check_High_Bkg->Check_Low_Signal No Run_VK5_Control Run 'this compound Only' Control Check_High_Bkg->Run_VK5_Control Yes Run_Quenching_Assay Run Quenching Assay Check_Low_Signal->Run_Quenching_Assay Yes End Optimized Assay Check_Low_Signal->End No Subtract_Bkg Background Subtraction Run_VK5_Control->Subtract_Bkg Consistent Bkg Change_Fluorophore Change Fluorophore (Spectral Shift) Run_VK5_Control->Change_Fluorophore High/Variable Bkg Subtract_Bkg->End Change_Fluorophore->End Minimize_Light Minimize Light Exposure Run_Quenching_Assay->Minimize_Light If Quenching Confirmed Check_Absorbance Check Absorbance Spectrum (Inner Filter Effect) Minimize_Light->Check_Absorbance Check_Absorbance->Change_Fluorophore If Interference Persists Check_Absorbance->End Issue Resolved

Caption: A logical workflow for troubleshooting this compound interference in fluorescence assays.

References

how to ensure consistent delivery of Vitamin K5 in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the consistent delivery of Vitamin K5 in animal models. It includes frequently asked questions (FAQs) and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to other forms of Vitamin K?

A1: this compound is a synthetic derivative of Vitamin K. Like other synthetic forms such as Vitamin K3 (Menadione), it is a man-made compound with vitamin K activity.[1][2] While naturally occurring forms include Vitamin K1 (phylloquinone) from plants and Vitamin K2 (menaquinones) from bacterial synthesis, synthetic forms are often used in research and animal feed due to factors like cost and stability of certain formulations.[1][3] this compound, along with K2 and K3, has demonstrated anti-tumor effects in animal models by inducing apoptosis.[2][4][5] Much of the practical knowledge on formulation and administration for synthetic K vitamins comes from extensive studies on Vitamin K3 (Menadione) and its derivatives, which can serve as a valuable reference for working with this compound.

Q2: What are the most common administration routes for this compound in animal models?

A2: The choice of administration route depends on the experimental goals, the formulation, and the animal model. Common routes include:

  • Oral (Dietary Admixture): This is the most common method for long-term studies and nutritional research. Water-soluble forms like Menadione Sodium Bisulfite (MSB) are often mixed into animal feed or drinking water.[6][7][8] This route is convenient but may have variability in intake between animals.

  • Intravenous (IV) Injection: IV administration provides the most direct and immediate delivery, ensuring precise dosage and 100% bioavailability.[4][9] It is often used in studies examining acute effects or toxicity.

  • Subcutaneous (SC) Injection: SC injection is a common parenteral route that provides a slower release compared to IV. It is often preferred over intramuscular injections to avoid the formation of hematomas, especially in studies involving coagulation.[10]

  • Intramuscular (IM) Injection: While possible, this route can lead to hematomas at the injection site, a critical consideration when working with a vitamin that affects blood clotting.[10]

Q3: How can I ensure the stability of my this compound formulation?

A3: Vitamin K3, a close analog of K5, is among the most heat-sensitive and unstable vitamins.[11] Stability is compromised by exposure to heat, moisture, oxygen, light, and reactive compounds like trace minerals.[3][11]

  • Formulation Choice: Use stabilized forms. Menadione Nicotinamide Bisulfite (MNB) has shown greater stability during feed processing (pelleting, extrusion) compared to Menadione Sodium Bisulfite (MSB).[12] Encapsulated or coated forms can also offer significant protection.[11][12]

  • Storage: Store vitamin premixes in a cool, dry, and dark place in sealed containers like plastic-lined bags to minimize moisture and light exposure.[11] Vitamin-only premixes can typically be stored for 3-4 months under these conditions.[11]

  • Premix Composition: Avoid mixing this compound directly with inorganic trace minerals (especially sulfates) or choline in a concentrated premix, as these can accelerate degradation through oxidation.[11][13]

Troubleshooting Guide

Q1: I'm observing high variability in my experimental results. What could be the cause?

A1: High variability can stem from several factors related to delivery and animal physiology.

Potential Cause Troubleshooting Steps
Inconsistent Compound Intake For dietary administration, monitor food and water consumption daily for each animal. Consider using gavage for precise oral dosing in short-term studies.
Formulation Instability Prepare fresh solutions for injection daily. If using a feed admixture, prepare smaller batches of medicated feed more frequently. Review your storage conditions based on the stability FAQ.[11]
Coprophagy (in Rodents) Rodents consume their feces, which contain bacterially-synthesized Vitamin K2, potentially interfering with studies on K5. Using suspended wire caging can help minimize, but not eliminate, this behavior.[14][15]
Sex-Specific Differences Metabolism of Vitamin K and expression of related enzymes can differ between male and female mice.[14] Ensure your experimental design accounts for sex as a biological variable.
Nutrient Interactions High doses of Vitamin A and E can interfere with Vitamin K absorption and function.[1][16] Ensure the basal diet is well-defined and does not contain excessive levels of these vitamins.

Q2: My animals are showing signs of toxicity (e.g., lethargy, organ damage). How do I address this?

A2: Vitamin K3 (Menadione) can cause toxicity at high doses, primarily through oxidative stress leading to cardiac and renal damage.[9][17][18][19]

Potential Cause Troubleshooting Steps
Dose is too high Review the literature for established dose ranges. Menadione doses as low as 25 mg/kg have produced minimal kidney lesions in rats, with more severe damage at 100-150 mg/kg.[9] Reduce the dose and perform a dose-response study to find the optimal therapeutic window.
Rapid IV Injection Anaphylactic reactions have been reported with IV injection of Vitamin K1.[10] While less documented for K5, consider a slower infusion rate or switching to subcutaneous administration.
Incorrect Formulation Ensure the correct form and concentration of the vitamin were used. A simple calculation error can lead to a significant overdose. Double-check all calculations and preparation steps.

Q3: How do I confirm that my this compound administration is biologically active?

A3: Confirmation of biological activity is crucial. The primary function of Vitamin K is to enable the carboxylation of specific proteins, most notably those involved in blood coagulation.[1][20]

Assessment Method Description
Prothrombin Time (PT) This is the classical method for assessing Vitamin K status. A deficiency in Vitamin K leads to a prolonged PT, which should be corrected by effective supplementation.[21]
Coagulation Factor Activity Measure the activity of Vitamin K-dependent clotting factors (II, VII, IX, and X). In a deficient animal, their activity will be low and should increase after supplementation.[21][22]
Tissue Vitamin K Levels Directly measure the concentration of Vitamin K forms (e.g., MK-4, the active metabolite) in tissues like the liver via methods such as HPLC to confirm uptake and conversion.[15][23]

Quantitative Data Summary

Table 1: Vitamin K3 (Menadione) Toxicity Data in Rodents Data for Menadione is provided as a reference for synthetic K vitamins.

Animal Model Route Dose / LD50 Observed Effects Reference
Rat (Wistar)Intravenous (Single Dose)25 mg/kgMinimal granular degeneration in kidney tubular cells.[9]
Rat (Wistar)Intravenous (Single Dose)50 mg/kgMinimal kidney lesions and mild pulmonary hemorrhage.[9]
Rat (Wistar)Intravenous (Single Dose)100-150 mg/kgLesions in kidney, heart, liver, and lung; apoptosis in the kidney.[9]
MouseOralLD50: 500 mg/kgModerately toxic.[24]
MouseSubcutaneousLD50: 138 mg/kgModerately toxic.[24]

Table 2: Stability of Vitamin K3 Formulations in Animal Feed Processing

Formulation Processing Method Processing Temperature Average Recovery (%) Reference
Menadione Sodium Bisulfite (MSB)Extrusion100-135 °C64.67%[12]
Menadione Nicotinamide Bisulfite (MNB)Extrusion100-135 °C72.74%[12]
Menadione Sodium Bisulfite (MSB)Pelleting60-80 °C75.49%[12]
Menadione Nicotinamide Bisulfite (MNB)Pelleting60-80 °C86.21%[12]
Micro-capsule FormulationPelleting60-80 °C85.06%[12]

Experimental Protocols

Protocol 1: Induction of a Subclinical Vitamin K Deficiency in Mice

This protocol is adapted from methodologies designed to study the effects of Vitamin K supplementation by first inducing a controlled deficiency.[15][21]

  • Objective: To reduce endogenous Vitamin K levels without causing overt hemorrhage, creating a model to test the efficacy of this compound supplementation.

  • Materials:

    • C57BL/6 mice (female mice may be less susceptible to deficiency).[15]

    • Suspended wire caging (to minimize coprophagy).[14][15]

    • AIN-93 G purified diet.

    • Custom Vitamin K-deficient AIN-93 G diet (e.g., <30 µg phylloquinone/kg).[15]

    • Broad-spectrum antibiotic (e.g., Gentamicin) for drinking water.[21]

  • Procedure:

    • Acclimation (1 week): Individually house mice in suspended wire cages. Provide the standard AIN-93 G diet and water ad libitum to allow adaptation to the housing and purified diet.[15]

    • Induction (14-28 days):

      • Switch the diet to the custom Vitamin K-deficient AIN-93 G diet.[15]

      • To eliminate gut bacteria that produce Vitamin K2, supplement the drinking water with an antibiotic like gentamicin (consult veterinary staff for appropriate dosage and animal welfare). A study in rats used 30 mg/kg administered intragastrically.[21]

    • Monitoring: Monitor animals daily for signs of distress or hemorrhage (e.g., bleeding from the nose, subcutaneous hematomas). A 28-day period on a deficient diet has been shown to make liver vitamin K undetectable in mice without clinical signs of bleeding.[15]

    • Confirmation: At the end of the induction period, confirm deficiency by measuring Prothrombin Time (PT) or tissue vitamin K levels in a subset of animals before beginning this compound supplementation. A significant prolongation of PT indicates deficiency.[21]

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_eval Phase 3: Evaluation prep1 Select VK5 Form (e.g., water-soluble salt, encapsulated) prep2 Choose Delivery Route (Dietary, IV, SC) prep1->prep2 prep3 Prepare Formulation (e.g., Medicated Feed, Sterile Solution) prep2->prep3 admin1 Dose Calculation (mg/kg body weight) prep3->admin1 admin2 Administer to Animal Model admin1->admin2 eval1 Monitor Animal Health (Toxicity Signs) admin2->eval1 eval2 Assess Bioactivity (Prothrombin Time, Factor Activity) admin2->eval2 eval3 Measure Outcomes (e.g., Tumor Growth, Biomarker Levels) eval2->eval3

Caption: Workflow for this compound delivery in animal models.

Signaling & Metabolic Pathways

G cluster_cycle Vitamin K Cycle (in Liver & Tissues) cluster_function Biological Functions VK3 Menadione (K3) (Pro-vitamin) MK4 Menaquinone-4 (MK-4) (Active Form) VK3->MK4 UBIAD1 Prenyltransferase VKH2 Vitamin K Hydroquinone (KH2) MK4->VKH2 Reduction Apoptosis Induction of Apoptosis (in Cancer Cells) MK4->Apoptosis VKO Vitamin K Epoxide (KO) VKH2->VKO Carboxylation Enabled GGCX GGCX (Enzyme) VKH2->GGCX VKO->VKH2 Regeneration VKOR VKORC1 (Enzyme) Glu Inactive Protein (Glu residue) GGCX->Glu Gla Active Protein (Gla residue) Glu->Gla Coag Blood Coagulation (Factors II, VII, IX, X) Gla->Coag Caspase Caspase-3 Activation Apoptosis->Caspase

Caption: Metabolism and key functions of synthetic Vitamin K.

Troubleshooting Logic

G start Inconsistent Experimental Results q1 Is the dose administered accurately? start->q1 a1_yes Check Animal Factors q1->a1_yes Yes a1_no Review Dosing Method: - Use oral gavage for precision - Monitor feed/water intake - Check calculations q1->a1_no No q2 Are there sex-specific differences in data? a1_yes->q2 a2_yes Analyze data for males and females separately. Account for sex in design. q2->a2_yes Yes a2_no Check for Compound Instability q2->a2_no No q3 Is the formulation freshly prepared and stored correctly? a2_no->q3 a3_yes Consider Environmental Factors (e.g., Coprophagy) q3->a3_yes Yes a3_no Prepare fresh solutions. Store premix in cool, dark, dry conditions. Avoid minerals. q3->a3_no No

Caption: Decision tree for troubleshooting inconsistent results.

References

troubleshooting poor peak shape in Vitamin K5 chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in Vitamin K5 (menadione) chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common types of poor peak shape observed in this compound chromatography?

A1: The most common peak shape issues encountered during the analysis of this compound are peak tailing, peak fronting, and peak broadening. Peak tailing, where the latter half of the peak is wider than the front half, is the most frequently reported problem.

Q2: What causes peak tailing in this compound analysis?

A2: Peak tailing for this compound can be caused by several factors:

  • Secondary Interactions: Interactions between the slightly basic this compound molecule and acidic residual silanol groups on the surface of silica-based columns are a primary cause.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the partial ionization of this compound, causing it to interact differently with the stationary phase, resulting in a tailed peak.

  • Column Overload: Injecting too much sample can saturate the column, leading to a distorted peak shape.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.

  • Inappropriate Solvent for Sample Dissolution: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

Q3: How can I improve a tailing peak for this compound?

A3: To improve a tailing peak, consider the following troubleshooting steps:

  • Adjust Mobile Phase pH: For reversed-phase chromatography, using a slightly acidic mobile phase (pH 3-4) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions.

  • Use an End-capped Column: Employing a modern, well-end-capped C18 or C8 column will reduce the number of available silanol groups.

  • Optimize Mobile Phase Composition: Increasing the ionic strength of the mobile phase buffer can sometimes help to reduce secondary interactions. For instance, increasing the concentration of ammonium acetate has been shown to slightly improve the peak tailing factor for menadione sodium bisulfite.[1]

  • Reduce Sample Concentration: Dilute your sample or reduce the injection volume to avoid overloading the column.

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample.

  • Flush the Column: If you suspect column contamination, flush the column with a strong solvent.

Q4: My this compound peak is broad. What could be the cause?

A4: Peak broadening can be caused by:

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.

  • Column Deterioration: A loss of stationary phase or the creation of a void at the column inlet can cause peaks to broaden.

  • Slow Elution: If the mobile phase is too weak, the analyte will spend more time on the column, leading to broader peaks due to diffusion.

  • Low Column Temperature: Lower temperatures can sometimes lead to broader peaks due to slower mass transfer.[2]

Q5: What should I do to address a broad this compound peak?

A5: To address peak broadening:

  • Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter to connect the components of your HPLC system.

  • Check Column Health: If you suspect column degradation, try reversing the column (if permissible by the manufacturer) and flushing it. If the problem persists, the column may need to be replaced.

  • Increase Mobile Phase Strength: A modest increase in the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase can lead to sharper peaks.

  • Optimize Column Temperature: While one study noted better separation at a cooler temperature (5°C) for urinary menadione, it's important to experiment with temperature as it can affect peak shape.[2]

Quantitative Data Summary

The following table summarizes the effect of various chromatographic parameters on the peak shape of this compound and its derivatives, based on published methods.

ParameterConditionAnalyteColumnObserved Effect on Peak ShapeReference
Mobile Phase pH pH 3.7 to 7.2Menadione Sodium BisulfiteZIC-HILICAs pH increased, the retention time slightly increased. A pH of 5.7 was chosen for the optimized method.[1]
Organic Modifier Concentration 50% to 90% AcetonitrileMenadione Sodium BisulfiteZIC-HILICIncreasing acetonitrile from 50% to 90% increased retention time. 80% acetonitrile provided the best peak tailing factor.[1]
Ionic Strength 50mM to 200mM Ammonium AcetateMenadione Sodium BisulfiteZIC-HILICA negligible effect on retention, but the peak tailing factor slightly improved with increased ionic strength.[1]
Column Temperature 5°CMenadioneC30Cooling the column to 5°C allowed for better separation of peaks of interest.[2]
Water Content in Mobile Phase Increasing percentage of waterMenadioneC30Better separation was achieved with a higher percentage of water, but with a loss of sensitivity. 5% water was found to be optimal.[2]

Experimental Protocols

Below are detailed methodologies for two different HPLC methods for the analysis of this compound derivatives.

Method 1: Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) for Menadione Sodium Bisulfite [1]

  • Instrumentation: HPLC with a photodiode array detector.

  • Column: ZIC-HILIC (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of 200mM ammonium acetate solution and acetonitrile (20:80, v/v), with the pH adjusted to 5.7 using glacial acetic acid.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection: 261 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Method 2: Reversed-Phase HPLC for Urinary Menadione [2]

  • Instrumentation: HPLC with fluorescence detection and post-column zinc reduction.

  • Column: C30 (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: 95% methanol with a 0.55% aqueous solution (containing 1.36 g sodium acetate, 0.42 g zinc chloride, 1.0 mL acetic acid, and 1.0 mL sodium acetate) and 5% deionized water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 5°C.

  • Detection: Fluorescence detector with excitation at 243 nm and emission at 430 nm, following post-column reduction with a zinc column.

  • Sample Preparation: For urine samples, enzymatic hydrolysis of menadiol conjugates is performed, followed by oxidation to menadione and solid-phase extraction.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in this compound chromatography.

TroubleshootingWorkflow start Poor Peak Shape Observed (Tailing, Broadening, Fronting) is_tailing Is the peak tailing? start->is_tailing good_peak Acceptable Peak Shape is_broad Is the peak broad? is_tailing->is_broad No check_mobile_phase_pH Adjust Mobile Phase pH (e.g., slightly acidic for RP) is_tailing->check_mobile_phase_pH Yes is_broad->good_peak No, consult general troubleshooting guides check_extra_column_volume Minimize tubing length and diameter is_broad->check_extra_column_volume Yes use_endcapped_column Use a well-end-capped column check_mobile_phase_pH->use_endcapped_column reduce_sample_load Reduce sample concentration or injection volume use_endcapped_column->reduce_sample_load check_sample_solvent Ensure sample solvent is not much stronger than mobile phase reduce_sample_load->check_sample_solvent check_column_health Check for column voids/contamination (Flush or replace column) check_extra_column_volume->check_column_health optimize_mobile_phase_strength Increase organic modifier concentration check_column_health->optimize_mobile_phase_strength optimize_mobile_phase_strength->good_peak check_sample_solvent->good_peak

Caption: Troubleshooting workflow for poor peak shape in this compound chromatography.

References

Technical Support Center: Optimizing Vitamin K5-Induced Apoptosis Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for Vitamin K5-induced apoptosis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected timeframe to observe apoptosis after treating cells with this compound?

A1: The optimal incubation time for observing this compound-induced apoptosis is cell-type dependent and should be determined empirically. However, based on studies with related Vitamin K analogs, apoptotic effects can be detected as early as a few hours after treatment, with more pronounced effects typically observed between 24 and 72 hours. It is recommended to perform a time-course experiment to identify the ideal endpoint for your specific cell line and experimental conditions.

Q2: What are the key cellular events to monitor when optimizing incubation time?

A2: Key events in this compound-induced apoptosis include the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, activation of caspases (particularly caspase-3), and exposure of phosphatidylserine (PS) on the outer cell membrane. Monitoring these markers at different time points will provide a comprehensive understanding of the apoptotic progression.

Q3: Can I use the same incubation time for different assays (e.g., Annexin V vs. Caspase-3 activity)?

A3: Not necessarily. The kinetics of different apoptotic events can vary. For instance, ROS production may be an early event, followed by phosphatidylserine externalization (detected by Annexin V) and then caspase-3 activation. Therefore, the optimal incubation time may differ between assays. A time-course experiment assessing multiple parameters is advisable.

Q4: How does the concentration of this compound affect the optimal incubation time?

A4: Higher concentrations of this compound may induce apoptosis more rapidly. Conversely, lower concentrations might require longer incubation periods to observe a significant effect. It is crucial to determine the optimal concentration (e.g., via a dose-response experiment using an MTT assay) before proceeding with a detailed time-course analysis.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No significant increase in apoptosis observed at any time point. - this compound concentration is too low.- Incubation times are too short.- The cell line is resistant to this compound-induced apoptosis.- Reagent or kit malfunction.- Perform a dose-response experiment to determine the optimal this compound concentration.- Extend the time-course of the experiment (e.g., up to 72 hours).- Try a different cell line known to be sensitive to Vitamin K analogs.- Use a positive control (e.g., staurosporine) to validate the assay.
High levels of necrosis observed, even at early time points. - this compound concentration is too high, causing rapid cell death.- Harsh cell handling during the experiment.- Reduce the concentration of this compound.- Handle cells gently, especially during harvesting and staining steps.
Inconsistent results between replicate experiments. - Variation in cell seeding density.- Inconsistent timing of reagent addition or incubation.- Pipetting errors.- Ensure consistent cell seeding density across all wells and experiments.- Standardize all incubation times and procedural steps.- Calibrate pipettes and use proper pipetting techniques.
High background signal in control (untreated) cells. - Spontaneous apoptosis due to poor cell health or over-confluency.- Contamination of cell culture.- Use healthy, log-phase cells for experiments.- Avoid letting cells become over-confluent.- Regularly check cell cultures for contamination.

Data Presentation

Optimizing the incubation time requires a systematic approach. Below is a sample data table illustrating the results of a time-course experiment to determine the optimal incubation period for this compound-induced apoptosis in a hypothetical cancer cell line.

Incubation Time (Hours)Cell Viability (%) (MTT Assay)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic Cells (%) (Annexin V+/PI+)Relative Caspase-3 Activity (Fold Change)
0 (Control)100 ± 4.52.1 ± 0.51.5 ± 0.31.0 ± 0.1
695 ± 5.15.3 ± 0.82.0 ± 0.41.5 ± 0.2
1282 ± 6.315.2 ± 1.24.8 ± 0.62.8 ± 0.3
2465 ± 5.828.7 ± 2.110.3 ± 1.15.2 ± 0.5
4848 ± 4.920.1 ± 1.825.4 ± 2.54.1 ± 0.4
7235 ± 4.212.5 ± 1.540.2 ± 3.82.5 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability over time.[1][2]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound. Include untreated control wells.

  • Incubate the plate for various time points (e.g., 6, 12, 24, 48, 72 hours).

  • At the end of each incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.[3][4][5][6]

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound for the desired incubation times.

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[7][8][9]

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired incubation times.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Determine the protein concentration of each lysate.

  • Add 50-200 µg of protein to a 96-well plate and adjust the volume to 50 µL with cell lysis buffer.

  • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.

  • Add 5 µL of the DEVD-pNA substrate and incubate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Visualizations

This compound-Induced Apoptosis Signaling Pathway

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 This compound This compound ROS Production ROS Production This compound->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Bcl-2 down Bcl-2 (Anti-apoptotic) down-regulation ROS Production->Bcl-2 down Bax up Bax (Pro-apoptotic) up-regulation ROS Production->Bax up Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Bcl-2 down->Mitochondrial Dysfunction Bax up->Mitochondrial Dysfunction Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Optimizing Incubation Time

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Select Cell Line and this compound Concentration treat Treat cells with this compound start->treat incubate Incubate for a range of time points (e.g., 0, 6, 12, 24, 48, 72 hours) treat->incubate harvest Harvest cells at each time point incubate->harvest mtt MTT Assay (Cell Viability) harvest->mtt facs Annexin V/PI Staining (Flow Cytometry) harvest->facs caspase Caspase-3 Assay (Enzyme Activity) harvest->caspase analyze Analyze Data and Determine Optimal Incubation Time mtt->analyze facs->analyze caspase->analyze

Caption: Workflow for optimizing this compound incubation time.

Logical Relationship of Apoptosis Assays

G cluster_0 cluster_1 cluster_2 cluster_3 This compound Treatment This compound Treatment ROS Production ROS Production This compound Treatment->ROS Production Early Events Early Events Mitochondrial Depolarization Mitochondrial Depolarization ROS Production->Mitochondrial Depolarization Mid Events Mid Events PS Exposure Phosphatidylserine (PS) Exposure (Annexin V Assay) Caspase-3 Activation Caspase-3 Activation PS Exposure->Caspase-3 Activation Mitochondrial Depolarization->PS Exposure Late Events Late Events DNA Fragmentation DNA Fragmentation Caspase-3 Activation->DNA Fragmentation Membrane Permeabilization Membrane Permeabilization (PI Staining) DNA Fragmentation->Membrane Permeabilization

Caption: Chronological relationship of apoptotic events.

References

challenges in the large-scale synthesis of 4-amino-2-methyl-1-naphthol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Large-Scale Synthesis of Aminonaphthols

This guide provides troubleshooting advice and answers to frequently asked questions regarding the large-scale synthesis of 4-amino-2-methyl-1-naphthol and related aminonaphthol compounds. The information is compiled for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield and purity in the synthesis of aminonaphthols? A1: The most critical factors are the purity of the starting materials, strict temperature control during diazotization and coupling reactions, and prevention of product oxidation during workup and isolation.[1][2] Using high-purity α-naphthol derivatives is essential, as impurities can lead to significant side product formation and lower yields.[1]

Q2: My final product has a persistent pink or purplish color. What causes this and how can it be prevented? A2: A pink, red, or purplish tint is typically due to the oxidation of the aminonaphthol product.[1][2] These compounds are highly susceptible to air oxidation. To prevent this, it is crucial to work quickly, use deoxygenated solvents, and employ antioxidants like stannous chloride or sodium hydrosulfite in the reaction and purification steps.[1][2] The product should be stored under an inert atmosphere.

Q3: Why is the aminonaphthol typically isolated as a hydrochloride salt? A3: The free aminonaphthol base is unstable and prone to rapid oxidation. Isolating the product as a hydrochloride salt significantly enhances its stability, making it easier to handle, purify, and store.[1] The hydrochloride can be further purified by recrystallization from water with the addition of concentrated hydrochloric acid.[1]

Q4: What is the purpose of using sodium hydrosulfite or stannous chloride in the reduction step? A4: Sodium hydrosulfite is a common reducing agent used to convert the intermediate azo dye to the desired aminonaphthol.[2] Stannous chloride can also be used for the reduction and is often added during the workup and crystallization steps as an antioxidant to prevent the product from degrading.[1][2]

Q5: Can technical grade starting materials be used for large-scale synthesis? A5: While technical grade α-naphthol can be used, it will likely result in lower yields and may require more rigorous purification of the final product.[1] For instance, using technical α-naphthol (m.p. ≥ 91°C) can yield around 65-74%, whereas a higher purity grade can increase the yield to 85-90%.[1] It is crucial that the starting material is substantially free of the β-naphthol isomer.[1][2]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Overall Yield 1. Impure starting materials (e.g., presence of β-naphthol).[1][2] 2. Incorrect temperature control during diazotization (too high).[1] 3. Formation of disazo compounds due to improper temperature during coupling.[2] 4. Product loss during workup and isolation.1. Use α-naphthol with a melting point of 91°C or higher; consider distillation of colored starting material.[1][2] 2. Maintain a strict temperature of 0–5°C during the addition of sodium nitrite.[1] 3. Keep the coupling reaction temperature below 10°C.[1][2] 4. Test the filtrate to ensure complete precipitation of the product before discarding.[1]
Product Discoloration (Pink, Purple, Red, or Tan) 1. Air oxidation of the aminonaphthol product.[2] 2. Presence of oxidized impurities from starting materials.1. Handle the crude aminonaphthol quickly and use an antioxidant like stannous chloride in the dissolving solution.[2] 2. Wash the final hydrochloride salt thoroughly with cold hydrochloric acid solution.[1] 3. Dry and store the final product under an inert atmosphere (e.g., nitrogen or argon).
Difficulty Filtering the Intermediate or Product 1. The precipitate is too fine or has a tarry consistency.[3] 2. Incomplete coagulation of the aminonaphthol suspension after reduction.[2]1. For fine precipitates, allow for a longer settling time or use a filter aid. For tarry materials, ensure reaction temperatures were not too high. 2. After reduction with sodium hydrosulfite, heat the mixture to ~70°C to promote coagulation before cooling and filtering.[2]
Inconsistent Results Between Batches 1. Variation in the quality of starting materials or reagents. 2. Inconsistent control of critical process parameters (temperature, addition rates, stirring efficiency).[1]1. Qualify all raw materials before use. Use reagents from the same batch for a given campaign if possible. 2. Implement strict process controls and document all parameters for each batch. Ensure stirring is uniform and efficient, especially during the addition of the diazonium solution.[1]

Experimental Protocols & Data

Representative Synthesis of 1,4-Aminonaphthol Hydrochloride

This procedure is adapted from a verified method for 1,4-aminonaphthol and serves as a foundational protocol.[1][2] Adjustments to stoichiometry and conditions may be necessary for the synthesis of 4-amino-2-methyl-1-naphthol.

Step 1: Diazotization of Aniline

  • In a 3-L vessel, combine 128 g of aniline and 1.5 kg of cracked ice.

  • While stirring, add 410 cc of concentrated hydrochloric acid.

  • Slowly add a solution of 100 g of sodium nitrite in 200 cc of water, keeping the temperature between 0–5°C. The tip of the addition funnel should be below the surface of the liquid.

  • Monitor the reaction with starch-iodide paper. The addition is complete when a positive test for nitrous acid persists for five minutes.

Step 2: Coupling Reaction

  • In a separate 6-L vessel, dissolve 200 g of α-naphthol (m.p. ≥ 91°C) in 910 cc of 10% sodium hydroxide solution with stirring.

  • Cool the alkaline naphthol solution by adding 1 kg of cracked ice.

  • With efficient stirring, slowly add the cold diazonium salt solution from Step 1 over 10 minutes, ensuring the temperature remains below 10°C.

  • The intermediate azo dye (benzeneazo-α-naphthol) will precipitate. Stir for one hour, then filter the precipitate and wash it with water.

Step 3: Reduction to 4-Amino-1-Naphthol

  • Prepare a solution of 460 g of stannous chloride in 1100 cc of concentrated hydrochloric acid in a 5-L flask equipped with a reflux condenser and stirrer.

  • Add the moist azo dye from Step 2 to the stannous chloride solution.

  • Heat the mixture to dissolve the dye, then pass a rapid stream of steam through the mixture for 45 minutes to complete the reduction.

  • Filter the hot solution to remove any insoluble impurities.

Step 4: Isolation and Purification

  • Cool the filtrate to 25°C. If not clear, filter again.

  • With stirring, add 1200 cc of concentrated hydrochloric acid to the clear solution to precipitate the 4-amino-1-naphthol hydrochloride as a light gray solid.

  • Allow the solution to stand for 2-3 hours to ensure complete crystallization.

  • Filter the product, wash thoroughly with a 1:1 solution of hydrochloric acid and water, and dry on a porous plate.

Quantitative Data Summary

Table 1: Impact of Starting Material Purity on Yield

α-Naphthol GradePurity SpecificationExpected Yield of 1,4-Aminonaphthol HClReference
Technical GradeMelting Point ≥ 91°C65–74%[1]
High Purity GradeSubstantially free of β-isomer85–90%[1]

Visualizations

Process Flow and Logic Diagrams

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Reduction cluster_3 Step 4: Isolation & Purification Start Aniline + HCl + Ice AddNitrite Add NaNO2 (0-5°C) Start->AddNitrite Diazonium Benzenediazonium Chloride Solution AddNitrite->Diazonium Coupling Combine & Stir (<10°C) Diazonium->Coupling Naphthol 2-Methyl-1-Naphthol in NaOH Naphthol->Coupling AzoDye Intermediate Azo Dye (Precipitate) Coupling->AzoDye Reduction Heat with Steam AzoDye->Reduction Reducer SnCl2 in HCl Reducer->Reduction CrudeSolution Crude Aminonaphthol Solution Reduction->CrudeSolution Precipitate Add Conc. HCl CrudeSolution->Precipitate Filter Filter & Wash Precipitate->Filter FinalProduct Pure 4-Amino-2-Methyl-1-Naphthol HCl Filter->FinalProduct G Problem Unsatisfactory Result (Low Yield / Impure Product) CheckPurity Verify Purity of Naphthol Starting Material Problem->CheckPurity Cause? CheckTemp Review Temperature Logs Problem->CheckTemp Cause? CheckWorkup Analyze Workup & Purification Procedure Problem->CheckWorkup Cause? PurityLow Purity is Low or Contains β-Isomer CheckPurity->PurityLow Finding TempHigh Temperature Exceeded Limits (>5°C Diazotization or >10°C Coupling) CheckTemp->TempHigh Finding Oxidation Evidence of Oxidation? (Product Discoloration) CheckWorkup->Oxidation Finding Sol_Purify Action: Purify Naphthol (e.g., Distillation) PurityLow->Sol_Purify Sol_Temp Action: Improve Cooling & Monitoring TempHigh->Sol_Temp Sol_Antioxidant Action: Use Antioxidant (SnCl2) & Inert Atmosphere Oxidation->Sol_Antioxidant Yes Sol_NoOxidation Check for other workup losses Oxidation->Sol_NoOxidation No G Key Reaction vs. Side Reaction Naphthol Naphthoxide Ion Good_Cond Correct Conditions (<10°C, Stoichiometric) Naphthol->Good_Cond Diazonium Diazonium Salt Diazonium->Good_Cond Bad_Cond Incorrect Conditions (High Temp, Excess Diazonium) Diazonium->Bad_Cond Desired Desired Azo Dye (Mono-Coupling) Desired->Bad_Cond Side Side Product (Disazo Compound) Good_Cond->Desired Bad_Cond->Side

References

Validation & Comparative

A Comparative Analysis of Vitamin K5 and Menadione (Vitamin K3) Cytotoxicity in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of Vitamin K5 (4-amino-2-methyl-1-naphthol) and menadione (Vitamin K3) on breast cancer cells, supported by experimental data from published studies.

Executive Summary

Both this compound and menadione (Vitamin K3) have demonstrated cytotoxic effects against breast cancer cells. Menadione induces apoptosis through a well-documented mechanism involving the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. This compound has also been shown to inhibit the proliferation of breast cancer cells, with a proposed mechanism involving the inhibition of key glycolytic enzymes, including pyruvate kinase M2 (PKM2).

While direct comparative studies providing IC50 values for both compounds in the same breast cancer cell line are limited, available data suggests that menadione has a potent cytotoxic effect with a defined IC50 in the low micromolar range in MCF-7 cells. The cytotoxic effect of this compound in the same cell line has been described as present but potentially less potent than in leukemia cell lines, where anti-proliferative effects were observed in a similar micromolar range.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the cytotoxicity of menadione and this compound in breast cancer cells.

CompoundCell LineIC50 ValueMethodReference
Menadione (Vitamin K3)MCF-714.2 µMIntracellular esterase activity[1]

Table 1: Cytotoxicity of Menadione (Vitamin K3) in Breast Cancer Cells.

CompoundCell LineObserved EffectConcentration RangeMethodReference
This compoundMCF-7Inhibition of proliferationNot specified, but noted as "somewhat weaker" than in leukemia cellsNot specified[2]
This compoundMOLT-4 (Leukemia)Anti-proliferative effects10-100 µMNot specified[2]

Table 2: Cytotoxicity of this compound in Cancer Cells. Note: A specific IC50 value for this compound in breast cancer cells was not available in the reviewed literature.

Mechanisms of Action

Menadione (Vitamin K3)

Menadione's primary mechanism of cytotoxicity in breast cancer cells involves the induction of oxidative stress. This is achieved through redox cycling, which generates a significant amount of reactive oxygen species (ROS)[1]. The excessive ROS leads to:

  • Mitochondrial Dysfunction: Damage to the mitochondrial membrane, resulting in the loss of mitochondrial membrane potential[1].

  • Apoptosis Induction: The mitochondrial damage triggers the intrinsic apoptotic pathway, involving the activation of caspase-9 and caspase-7[1].

Menadione_Pathway Menadione Menadione (Vitamin K3) ROS Reactive Oxygen Species (ROS) Generation Menadione->ROS Mitochondria Mitochondrial Dysfunction (Loss of Membrane Potential) ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase7 Caspase-7 Activation Caspase9->Caspase7 Apoptosis Apoptosis Caspase7->Apoptosis

Caption: Signaling pathway of Menadione-induced apoptosis.

This compound

The cytotoxic mechanism of this compound in breast cancer cells is less defined than that of menadione. However, studies have shown that this compound acts as an inhibitor of several key enzymes in the glycolytic pathway, which is often upregulated in cancer cells (the Warburg effect)[3][4]. A primary target is Pyruvate Kinase M2 (PKM2), an enzyme critical for the final step of glycolysis[3][5]. By inhibiting PKM2 and other glycolytic enzymes, this compound is thought to disrupt the energy supply of cancer cells, leading to cell death.

VitaminK5_Pathway VK5 This compound GlycolyticEnzymes Inhibition of Glycolytic Enzymes (e.g., PKM2, Hexokinase) VK5->GlycolyticEnzymes Glycolysis Disruption of Glycolysis GlycolyticEnzymes->Glycolysis ATP Decreased ATP Production Glycolysis->ATP CellDeath Cell Death ATP->CellDeath

Caption: Proposed signaling pathway of this compound cytotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (Intracellular Esterase Activity)

This protocol is based on the methodology used to determine the IC50 of menadione in MCF-7 cells[1].

Cell_Viability_Workflow cluster_0 Cell Culture and Treatment cluster_1 Assay Procedure cluster_2 Data Analysis A Seed MCF-7 cells in 96-well plates B Incubate for 24 hours A->B C Treat with varying concentrations of Menadione/Vitamin K5 B->C D Incubate for a specified period (e.g., 24-48 hours) C->D E Add Calcein-AM solution to each well D->E F Incubate for 30 minutes at 37°C E->F G Measure fluorescence at Ex/Em = 485/530 nm F->G H Calculate cell viability as a percentage of the control G->H I Plot dose-response curve and determine IC50 H->I

Caption: Experimental workflow for cell viability assay.

  • Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or menadione. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • Esterase Activity Measurement: A solution of Calcein-AM is added to each well. Live cells with active intracellular esterases will convert the non-fluorescent Calcein-AM into the highly fluorescent calcein.

  • Fluorescence Reading: After a short incubation period, the fluorescence is measured using a microplate reader.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Measurement of Reactive Oxygen Species (ROS) Generation

This protocol is based on the methodology used to assess ROS production induced by menadione[1].

  • Cell Treatment: Cells are cultured in appropriate plates and treated with this compound or menadione for a specified time.

  • Probe Loading: The cells are then incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope.

  • Data Analysis: An increase in fluorescence intensity in treated cells compared to control cells indicates an increase in intracellular ROS levels.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This protocol is based on the methodology to assess mitochondrial dysfunction[1].

  • Cell Treatment: Cells are treated with the test compounds as described above.

  • JC-1 Staining: The cells are incubated with the JC-1 dye. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

  • Analysis: The shift in fluorescence from red to green is quantified using flow cytometry or fluorescence microscopy.

  • Interpretation: An increase in the green/red fluorescence intensity ratio indicates a loss of mitochondrial membrane potential.

Conclusion

Menadione (Vitamin K3) exhibits clear and potent cytotoxicity against breast cancer cells, primarily through the induction of ROS-mediated apoptosis. This compound also demonstrates anti-proliferative activity, likely by disrupting cancer cell metabolism through the inhibition of glycolytic enzymes.

While a direct quantitative comparison is challenging due to the lack of a specific IC50 value for this compound in breast cancer cells from the reviewed literature, both compounds show promise as potential anticancer agents. Further research is warranted to fully elucidate the cytotoxic potency and detailed mechanism of action of this compound in breast cancer, and to perform direct comparative studies with menadione to better understand their relative therapeutic potential.

References

Comparative Analysis of the Antimicrobial Activity of Vitamin K5 and Other Naphthoquinones

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Naphthoquinones, a class of organic compounds derived from naphthalene, have demonstrated significant antimicrobial properties, positioning them as promising candidates for new drug development. This guide provides a comparative analysis of the antimicrobial activity of Vitamin K5 (4-amino-2-methyl-1-naphthol) against other prominent naphthoquinones, namely plumbagin, lawsone, and juglone. This objective comparison is supported by experimental data, detailed methodologies, and mechanistic insights to aid researchers in their pursuit of effective antimicrobial strategies.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound and other selected naphthoquinones is summarized in the table below, presenting Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against common pathogenic microorganisms. Lower MIC and MBC values indicate higher antimicrobial potency.

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
This compound Staphylococcus aureus60-[1]
Escherichia coli220-[1]
Plumbagin Staphylococcus aureus0.49 - 30.6-[2]
Escherichia coli31.25 - 62.50-[2][3]
Candida albicans--
Lawsone Staphylococcus aureus--
Escherichia coli--
Candida albicans--
Juglone Staphylococcus aureus30.6 - 125.3-[2]
Escherichia coli--
Candida albicans--

Experimental Protocols

The following are detailed methodologies for two standard assays used to determine the antimicrobial activity of naphthoquinones.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Naphthoquinone Solutions:

  • Prepare a stock solution of the test compound (e.g., this compound, plumbagin, lawsone, juglone) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to achieve a range of concentrations.[4][5][6][7][8]

2. Inoculum Preparation:

  • Culture the test microorganism overnight on an appropriate agar medium.

  • Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]

  • Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

3. Inoculation and Incubation:

  • Add the prepared inoculum to each well of the microtiter plate containing the diluted naphthoquinone solutions.

  • Include a positive control (inoculum without antimicrobial agent) and a negative control (broth only).

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.[4][7][8]

4. Interpretation of Results:

  • The MIC is the lowest concentration of the naphthoquinone that shows no visible growth (turbidity) in the well.[5][6]

Kirby-Bauer Disk Diffusion Method

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent.

1. Inoculum Preparation:

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[9]

2. Inoculation of Agar Plate:

  • Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[10][11][12][13]

3. Application of Disks:

  • Aseptically place paper disks impregnated with a known concentration of the test naphthoquinone onto the surface of the inoculated agar plate.

  • Ensure the disks are placed at a sufficient distance from each other to prevent overlapping of inhibition zones.[10][13]

4. Incubation:

  • Invert the plates and incubate at 35-37°C for 18-24 hours.[13]

5. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.

  • The size of the zone of inhibition is indicative of the susceptibility of the microorganism to the compound. A larger zone indicates greater susceptibility.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of naphthoquinones, including this compound, involves the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress within microbial cells.[14][15]

Signaling Pathway of Naphthoquinone-Induced Oxidative Stress

antimicrobial_pathway cluster_cell Microbial Cell NQ Naphthoquinone (e.g., this compound) Membrane Cell Membrane NQ->Membrane Penetration ETC Electron Transport Chain Membrane->ETC ROS Reactive Oxygen Species (ROS) (O2•-, H2O2, •OH) ETC->ROS Disruption & Redox Cycling DNA DNA Damage ROS->DNA Protein Protein Damage (Enzyme Inactivation) ROS->Protein Lipid Lipid Peroxidation ROS->Lipid CellDeath Cell Death DNA->CellDeath Protein->CellDeath Lipid->CellDeath

Caption: Naphthoquinone-induced oxidative stress pathway in microbial cells.

Naphthoquinones penetrate the microbial cell membrane and interact with the electron transport chain. This interaction disrupts normal cellular respiration and leads to the generation of ROS, such as superoxide anions, hydrogen peroxide, and hydroxyl radicals.[14][15] These highly reactive molecules cause widespread cellular damage by oxidizing essential biomolecules, including DNA, proteins, and lipids. This cellular damage ultimately leads to the inhibition of microbial growth and cell death. Some studies suggest that this compound specifically may interfere with sulfhydryl groups in enzymes, contributing to its antimicrobial effect.[16]

Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results CompoundPrep Prepare Naphthoquinone Stock Solutions BrothDilution Broth Microdilution (Serial Dilutions) CompoundPrep->BrothDilution DiskDiffusion Disk Diffusion (Impregnated Disks on Agar) CompoundPrep->DiskDiffusion InoculumPrep Prepare Standardized Microbial Inoculum (0.5 McFarland) InoculumPrep->BrothDilution InoculumPrep->DiskDiffusion Incubate Incubate at 35-37°C BrothDilution->Incubate DiskDiffusion->Incubate ReadMIC Read MIC (Lowest concentration with no growth) Incubate->ReadMIC MeasureZone Measure Zone of Inhibition (mm) Incubate->MeasureZone

Caption: Workflow for antimicrobial susceptibility testing of naphthoquinones.

This guide provides a foundational understanding of the comparative antimicrobial activity of this compound and other naphthoquinones. The presented data and protocols can serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of these compounds.

References

Navigating Vitamin K5 Analysis in Plasma: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Vitamin K5 (menadione) in plasma is crucial for pharmacokinetic studies and toxicological assessments. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) based methods for this compound analysis, presenting supporting experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the bioanalysis of this compound in plasma.[1] Its versatility allows for various configurations, most commonly involving reverse-phase chromatography coupled with Ultraviolet (UV), fluorescence, or tandem mass spectrometry (MS/MS) detection.[2] The choice of method is often dictated by the required sensitivity, selectivity, and the complexity of the plasma matrix.

Performance Comparison of HPLC Methods for this compound Analysis

The selection of an appropriate analytical method hinges on a thorough evaluation of its validation parameters. The following table summarizes the key performance characteristics of two prominent HPLC-based methods for the quantification of this compound in plasma: HPLC with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Validation ParameterHPLC-UVLC-MS/MSAlternative Methods
Linearity Range 0.5 - 20 µg/mL0.05 - 50.0 ng/mL[3]HPLC-Fluorescence: Lower ng/mL range
Limit of Detection (LOD) 0.01 µg/mL40 pg (on-column)[4]HPLC-Fluorescence: 4 pg (on-column)
Limit of Quantification (LOQ) 0.04 µg/mL0.05 ng/mL[3]HPLC-Fluorescence: 0.3 pmole/mL (in urine)[1]
Accuracy (% Recovery) Favorable results reported90.5 - 109.6%[4]HPLC-Fluorescence: 85.1 - 112.0% (in urine)[1]
Precision (%RSD) Favorable results reportedIntra-day: 5.4 - 8.2%[4]HPLC-Fluorescence: Not explicitly stated for plasma
Sample Preparation Protein Precipitation, Liquid-Liquid Extraction (LLE)Protein Precipitation, LLE, Solid-Phase Extraction (SPE)[5]LLE, SPE
Selectivity Moderate, potential for interferenceHigh, due to mass-based detectionHigh, especially with post-column reduction
Run Time ~12 minutes~4 minutes[5]Varies, can be longer with post-column derivatization

Experimental Protocols

Detailed methodologies are essential for the successful replication and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of this compound in plasma.

RP-HPLC-UV Method Protocol

This protocol outlines a typical Reverse-Phase HPLC method with UV detection for the quantification of menadione in plasma.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma in a centrifuge tube, add an internal standard.

  • Add 1.5 mL of ethanol to precipitate proteins and vortex for 1 minute.[5]

  • Add 4 mL of n-hexane and vortex for 1 minute.[5]

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic (n-hexane) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

b. Chromatographic Conditions

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)[6]

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV detector at 248 nm[6]

  • Column Temperature: 30 °C

LC-MS/MS Method Protocol

This protocol describes a sensitive and selective method for this compound analysis using Liquid Chromatography coupled with tandem mass spectrometry.

a. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma in a microcentrifuge tube, add an internal standard.

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

b. LC-MS/MS Conditions

  • Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm)[5]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B)[5]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for menadione and its internal standard.

Visualizing the Workflow and Validation Logic

To further clarify the experimental process and the logic behind method validation, the following diagrams are provided.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is Internal Standard Addition plasma->is extraction Extraction (LLE or PP) is->extraction evap Evaporation extraction->evap recon Reconstitution evap->recon injection Injection recon->injection separation Chromatographic Separation (C18) injection->separation detection Detection (UV or MS/MS) separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification chromatogram->quantification Method_Validation cluster_performance Performance Characteristics Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Stability Stability Validation->Stability

References

A Comparative Guide to the In Vivo Antitumor Effects of Vitamin K2, K3, and K5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antitumor effects of three key Vitamin K analogues: Vitamin K2 (menaquinone), Vitamin K3 (menadione), and Vitamin K5. The following sections detail their efficacy in preclinical cancer models, the experimental protocols used in pivotal studies, and the underlying molecular signaling pathways.

Quantitative Comparison of In Vivo Antitumor Efficacy

The in vivo antitumor activities of Vitamins K2, K3, and K5 have been evaluated in murine models of colorectal carcinoma and hepatocellular carcinoma (HCC). The data presented below is a synthesis of key findings from comparative studies.

Cancer Model Vitamin K Analogue Dosage & Administration Tumor Growth Inhibition Primary Mechanism of Action Key Molecular Targets Reference
Colorectal Carcinoma (Colon 26) Vitamin K220 mg/kg, intravenousSignificantly suppressed tumor growth. The number of apoptotic tumor cells was significantly larger than in the control group.Induction of ApoptosisCaspase-3[1][2]
Vitamin K320 mg/kg, intravenousSignificantly suppressed tumor growth. The number of apoptotic tumor cells was significantly larger than in the control group.Induction of ApoptosisCaspase-3[1][2]
This compound20 mg/kg, intravenousSignificantly suppressed tumor growth. The number of apoptotic tumor cells was significantly larger than in the control group.Induction of ApoptosisCaspase-3[1][2]
Hepatocellular Carcinoma (PLC/PRF/5) Vitamin K2400 µM in drinking waterMarkedly inhibited the growth of HCC tumors.G1 Cell Cycle ArrestDownregulation of Cdk4; Upregulation of p16INK4a and Retinoblastoma[3][4]
Vitamin K3400 µM in drinking waterMarkedly inhibited the growth of HCC tumors.G1 Cell Cycle ArrestDownregulation of Cdk4; Upregulation of p16INK4a and Retinoblastoma[3][4]
This compound400 µM in drinking waterMarkedly inhibited the growth of HCC tumors.G1 Cell Cycle ArrestDownregulation of Cdk4; Upregulation of p16INK4a and Retinoblastoma[3][4]

Detailed Experimental Protocols

The following protocols are based on studies that provide a direct comparison of the in vivo antitumor effects of Vitamins K2, K3, and K5.

Colorectal Carcinoma Model
  • Animal Model: Syngeneic BALB/c mice.[2]

  • Cell Line: Murine colon carcinoma Colon 26 cells.[2]

  • Tumor Implantation: Subcutaneous injection of Colon 26 cells into the flank of the mice.[2]

  • Treatment Groups:

    • Control group (vehicle).[2]

    • Vitamin K2 (20 mg/kg).[2]

    • Vitamin K3 (20 mg/kg).[2]

    • This compound (20 mg/kg).[2]

  • Administration: Intravenous injection every other day for a total of six injections.[2]

  • Tumor Measurement: Tumor volume was calculated using the formula: Volume = (largest diameter) x (smallest diameter)² x 0.52.[5]

  • Apoptosis Detection: In vivo apoptosis was assessed by the TUNEL (TdT-mediated dUTP-biotin nick end labeling) method on excised tumor tissues.[2]

Hepatocellular Carcinoma Model
  • Animal Model: Athymic nude mice.[4]

  • Cell Line: Human hepatocellular carcinoma PLC/PRF/5 cells.[4]

  • Tumor Implantation: Subcutaneous injection of PLC/PRF/5 cells into the flank of the mice.[4]

  • Treatment Groups:

    • Control group (plain drinking water).[4]

    • Vitamin K2 (400 µM in drinking water).[3][4]

    • Vitamin K3 (400 µM in drinking water).[3][4]

    • This compound (400 µM in drinking water).[3][4]

  • Administration: Ad libitum access to drinking water containing the respective vitamin K analogue.[4]

  • Tumor Measurement: Tumor size was monitored over time.[4]

  • Molecular Analysis: Expression of G1 phase-related cell cycle molecules (Cdk4, p16INK4a, Retinoblastoma) was evaluated by real-time reverse transcription-polymerase chain reaction (RT-PCR) on RNA extracted from the tumors.[3][4]

Signaling Pathways and Mechanisms of Action

The antitumor effects of Vitamins K2, K3, and K5 are mediated through distinct, yet sometimes overlapping, signaling pathways.

Induction of Apoptosis in Colorectal Carcinoma

In the colorectal carcinoma model, all three vitamin K analogues demonstrated the ability to induce apoptosis.[1][2] The central mechanism involves the activation of the caspase cascade, a family of proteases crucial for the execution phase of apoptosis.

VK2 Vitamin K2 Caspase3 Caspase-3 Activation VK2->Caspase3 VK3 Vitamin K3 VK3->Caspase3 VK5 This compound VK5->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caspase-3 mediated apoptosis by Vitamin K analogues.
G1 Cell Cycle Arrest in Hepatocellular Carcinoma

In the hepatocellular carcinoma model, Vitamins K2, K3, and K5 were found to induce a G1 phase cell cycle arrest.[3][4] This is achieved by modulating the expression of key regulators of the G1/S transition.

cluster_0 Vitamin K Analogues VK2 Vitamin K2 Cdk4 Cdk4 VK2->Cdk4 p16 p16INK4a VK2->p16 Rb Retinoblastoma (Rb) VK2->Rb VK3 Vitamin K3 VK3->Cdk4 VK3->p16 VK3->Rb VK5 This compound VK5->Cdk4 VK5->p16 VK5->Rb G1_Arrest G1 Cell Cycle Arrest Cdk4->G1_Arrest Promotes G1/S Transition p16->Cdk4 Inhibits Rb->G1_Arrest Maintains G1 Arrest

G1 cell cycle arrest pathway modulated by Vitamin K.
Experimental Workflow for In Vivo Studies

The general workflow for the in vivo comparative studies of Vitamin K analogues is outlined below.

Start Tumor Cell Implantation (Subcutaneous) Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Treatment Treatment Initiation (e.g., when tumor reaches a certain volume) Tumor_Growth->Treatment Groups Randomization into Treatment Groups (Control, VK2, VK3, VK5) Treatment->Groups Admin Vitamin K Administration (e.g., Intravenous or in Drinking Water) Groups->Admin Measurement Tumor Volume Measurement (Regular Intervals) Admin->Measurement Endpoint Study Endpoint (e.g., predetermined time or tumor size) Measurement->Endpoint Analysis Tumor Excision and Analysis (e.g., TUNEL, RT-PCR) Endpoint->Analysis

References

head-to-head comparison of Vitamin K5 and sorafenib in liver cancer models

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with limited therapeutic options for advanced disease. Sorafenib, a multi-kinase inhibitor, has been a standard of care, but its efficacy is often limited by resistance and toxicity. Vitamin K5 (VK5), a synthetic derivative of vitamin K3, has emerged as a potential anti-cancer agent, demonstrating inhibitory effects on liver cancer cells. This guide provides a detailed, head-to-head comparison of the preclinical data available for this compound and sorafenib in liver cancer models, offering insights into their respective mechanisms and potential as therapeutic agents. While direct comparative studies are limited, this guide synthesizes available data to present a parallel evaluation.

Mechanism of Action

This compound

This compound is believed to exert its anti-tumor effects through the induction of cell cycle arrest and, in some contexts, apoptosis.[1] One of the key mechanisms identified is the downregulation of cyclin-dependent kinase 4 (Cdk4), a crucial regulator of the G1 phase of the cell cycle.[1] This leads to a G1 phase arrest, thereby inhibiting cell proliferation.[1] Some vitamin K analogs have also been shown to induce apoptosis by blocking the activity of protein-tyrosine phosphatases, leading to an excess of tyrosine-phosphorylated proteins that can trigger programmed cell death.[2]

Sorafenib

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.[3][4][5] Its primary targets include:

  • Raf/MEK/ERK pathway: By inhibiting Raf kinases (B-Raf and c-Raf), sorafenib blocks downstream signaling, which is crucial for cell proliferation and survival.[3][5]

  • Receptor Tyrosine Kinases (RTKs): Sorafenib inhibits vascular endothelial growth factor receptors (VEGFR-2, VEGFR-3) and platelet-derived growth factor receptor (PDGFR-β), which are critical for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[3][5]

By targeting these pathways, sorafenib effectively reduces tumor cell proliferation and cuts off the tumor's blood supply.[6][7]

Data Presentation: In Vitro Efficacy

Table 1: Inhibition of Cell Proliferation (IC50 Values)
CompoundCell LineIC50 (µM)Treatment Duration (hours)Reference
This compound PLC/PRF/5~30 (suppression)Not Specified[1]
HepG2Data Not Available
Huh7Data Not Available
Sorafenib HepG27.10 (mean)72
Huh711.03 (mean)72
HLF>10 (with FBS), ~1 (without FBS)Not Specified

Note: The value for this compound represents a concentration at which proliferation was suppressed, not a formal IC50 value. A direct comparison of potency is therefore challenging.

Table 2: Effects on Cell Cycle Distribution
CompoundCell LineEffectQuantitative DataReference
This compound PLC/PRF/5G1 arrestNot specified[1]
Sorafenib HLFS/G2/M arrestBrdU index decreased from 9.2% to 1.5%
HepG2S and G2 phase delayNot specified
Table 3: Induction of Apoptosis
CompoundCell LineEffectQuantitative DataReference
This compound PLC/PRF/5No significant apoptosisNot specified[1]
Vitamin K Analog (Cpd 5) HLE, SK-Hep1Apoptosis inductionNot specified[8]
HepG2No apoptosisNot specified[8]
Sorafenib HLFIncreased apoptosisApoptotic index increased to 6.3%
HepG2, Huh7Apoptosis inductionNot specified[6]

Data Presentation: In Vivo Efficacy

Table 4: Antitumor Activity in Xenograft Models
CompoundCancer ModelAdministrationKey FindingsReference
This compound Subcutaneous PLC/PRF/5 xenograft in athymic nude miceDrinking waterMarkedly suppressed tumor growth[1]
Sorafenib Subcutaneous Huh-7 xenograft in nude miceOral gavageSignificant tumor growth inhibition

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate liver cancer cells (e.g., HepG2, Huh7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or sorafenib for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat liver cancer cells with this compound or sorafenib at the desired concentrations and for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of human liver cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., athymic nude mice).[9]

  • Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[9]

  • Drug Administration: Administer this compound (e.g., in drinking water) or sorafenib (e.g., by oral gavage) daily or as per the established protocol.[1]

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.

  • Endpoint: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Further analysis, such as immunohistochemistry, can be performed on the tumor tissues.

Visualizations

Vitamin_K5_Signaling_Pathway VK5 This compound Cell Liver Cancer Cell VK5->Cell Cdk4 Cdk4 Cell->Cdk4 Downregulates G1_Phase G1 Phase Cdk4->G1_Phase Promotes progression Proliferation Cell Proliferation G1_Phase->Proliferation Sorafenib_Signaling_Pathway Sorafenib Sorafenib Raf Raf Kinase Sorafenib->Raf VEGFR VEGFR Sorafenib->VEGFR PDGFR PDGFR Sorafenib->PDGFR MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Liver Cancer Cell Lines (HepG2, Huh7, PLC/PRF/5) Treatment Treat with This compound or Sorafenib Cell_Culture->Treatment Assays Cell Viability (MTT) Apoptosis (Annexin V) Cell Cycle (PI Staining) Treatment->Assays Endpoint_Analysis Tumor Excision and Analysis Xenograft Establish Subcutaneous Xenograft Model Drug_Admin Administer this compound or Sorafenib Xenograft->Drug_Admin Tumor_Monitoring Monitor Tumor Growth Drug_Admin->Tumor_Monitoring Tumor_Monitoring->Endpoint_Analysis

References

The Unseen Ally: Assessing the Synergistic Power of Vitamin K5 with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The rise of antibiotic resistance necessitates novel therapeutic strategies. One promising avenue is the use of adjuvants that can enhance the efficacy of existing antibiotics. This guide provides a comprehensive comparison of the synergistic effects of Vitamin K5, a synthetic menadione analog, with conventional antibiotics. Due to a scarcity of published data specifically on this compound, this guide leverages experimental findings on its close structural analog, Vitamin K3 (menadione), to provide a comparative framework. This information is intended to guide further research into the potential of this compound as a valuable partner in combating bacterial infections.

Quantitative Analysis of Synergistic Effects

The synergy between Vitamin K3 (menadione) and various antibiotics has been quantitatively assessed using the checkerboard method to determine the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is indicative of synergy, an FICI between 0.5 and 1.0 suggests an additive effect, and an FICI > 4.0 indicates antagonism. The following tables summarize the minimum inhibitory concentrations (MICs) of antibiotics alone and in combination with menadione, along with the calculated FICI values against key bacterial pathogens.

AntibioticBacterial StrainMIC of Antibiotic Alone (µg/mL)MIC of Menadione Alone (µg/mL)MIC of Antibiotic with Menadione (µg/mL)FICIEffect
OxacillinMethicillin-Resistant Staphylococcus aureus (MRSA)Varies (≥4)2 - 32Reduced≤0.5 - 1.0Synergistic to Additive[1][2]
AmpicillinMultidrug-Resistant Staphylococcus aureusVaries32 - 256Reduced≤0.5Synergistic[3][4]
CiprofloxacinMultidrug-Resistant Staphylococcus aureusVaries32 - 256Reduced>0.5 - ≤1.0Additive[3][4]
AzithromycinPseudomonas aeruginosa62.562.515.6 (with 0.5 µg/mL Menadione)0.248Synergistic[5][6]
AzithromycinAzithromycin-Resistant E. coli DH5α51264Reduced0.5Synergistic[5]
AminoglycosidesMultidrug-Resistant S. aureus, P. aeruginosa, E. coliVariesClinically RelevantReducedNot specifiedPotentiation of activity[7][8]

Deciphering the Mechanism of Synergy

The synergistic effect of menadione with conventional antibiotics is believed to stem from a multi-pronged mechanism of action that targets bacterial defense systems.

1. Inhibition of Efflux Pumps: A primary mechanism is the inhibition of bacterial efflux pumps, which are responsible for expelling antibiotics from the bacterial cell.[9][10][11][12] Menadione has been shown to inhibit the NorA efflux pump in Staphylococcus aureus, leading to increased intracellular concentrations of antibiotics like fluoroquinolones.[9][12] This inhibition is achieved through direct interaction with the pump protein and by downregulating the expression of the norA gene.[9][12]

2. Induction of Oxidative Stress: Menadione can induce the production of reactive oxygen species (ROS) within bacterial cells.[1][2] This increase in oxidative stress can damage bacterial DNA, proteins, and cell membranes, making the bacteria more susceptible to the action of antibiotics.

3. Disruption of Bacterial Membranes: As a lipophilic molecule, menadione can insert into and disrupt the bacterial cell membrane.[7][8][13] This disruption increases membrane permeability, facilitating the entry of antibiotics into the cell and enhancing their antimicrobial effect.[7][8][13]

Synergy_Mechanism cluster_1 Bacterial Cell K5 This compound EffluxPump Efflux Pump K5->EffluxPump Inhibits Membrane Cell Membrane K5->Membrane Disrupts ROS Reactive Oxygen Species (ROS) K5->ROS Induces Antibiotic Antibiotic EffluxPump->Antibiotic Reduced Expulsion Membrane->Antibiotic Increased Permeability DNA Bacterial DNA ROS->DNA Damages

Figure 1. Proposed mechanisms of synergistic action between this compound (Menadione) and conventional antibiotics.

Experimental Protocols

The following section details the standard methodologies employed in the assessment of antimicrobial synergy.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

Materials:

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (or analog) stock solution

  • Antibiotic stock solution

  • 96-well microtiter plates

  • Spectrophotometer (for reading optical density)

Procedure:

  • Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilutions: Two-fold serial dilutions of this compound and the antibiotic are prepared in CAMHB in the 96-well plate. The dilutions of this compound are typically made along the y-axis (rows), and the antibiotic dilutions are made along the x-axis (columns).

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Controls: Include wells with bacteria and no antimicrobials (growth control), and wells with medium only (sterility control).

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth.

  • Calculation of FICI: The FICI is calculated using the following formula: FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone FICI = FIC of Drug A + FIC of Drug B

Checkerboard_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Prepare 2-fold Serial Dilutions of this compound (Rows) and Antibiotic (Columns) in 96-well plate B->C D Incubate Plate (37°C, 18-24h) C->D E Determine MIC of each agent alone and in combination D->E F Calculate Fractional Inhibitory Concentration Index (FICI) E->F G Interpret Results: Synergy (FICI ≤ 0.5) Additive (0.5 < FICI ≤ 1) Indifference (1 < FICI ≤ 4) Antagonism (FICI > 4) F->G

Figure 2. Experimental workflow for the checkerboard synergy assay.

Efflux Pump Inhibition Assay

This assay is used to determine if a compound can inhibit the activity of bacterial efflux pumps, often using a fluorescent substrate like ethidium bromide (EtBr).

Materials:

  • Bacterial strains overexpressing a specific efflux pump

  • Mueller-Hinton Broth (MHB)

  • Ethidium bromide (EtBr) solution

  • This compound (or analog) solution

  • Fluorometer

Procedure:

  • Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase.

  • Cell Preparation: Harvest the cells by centrifugation, wash, and resuspend them in a buffer.

  • Loading with EtBr: Incubate the bacterial suspension with EtBr to allow its uptake.

  • Addition of Test Compound: Add this compound at a sub-inhibitory concentration.

  • Fluorescence Monitoring: Monitor the fluorescence of the bacterial suspension over time. An increase in fluorescence indicates that EtBr is being retained within the cells due to the inhibition of the efflux pump.

  • Controls: Include a control with no this compound to measure the basal efflux rate.

Efflux_Pump_Inhibition_Assay A Grow Bacterial Culture to Mid-Logarithmic Phase B Harvest and Wash Bacterial Cells A->B C Load Cells with Ethidium Bromide (EtBr) B->C D Add this compound (Sub-inhibitory Concentration) C->D E Monitor Fluorescence Over Time D->E F Analyze Data: Increased Fluorescence indicates Efflux Pump Inhibition E->F

Figure 3. Workflow for the ethidium bromide-based efflux pump inhibition assay.

Conclusion and Future Directions

The available evidence, primarily from studies on the structural analog Vitamin K3 (menadione), strongly suggests that this compound holds significant potential as a synergistic agent when combined with conventional antibiotics. The mechanisms of efflux pump inhibition, induction of oxidative stress, and membrane disruption provide a solid rationale for its observed effects.

However, to fully realize the therapeutic potential of this compound, further research is imperative. Direct, quantitative studies on the synergistic effects of this compound with a broad range of antibiotics against clinically relevant, drug-resistant bacterial strains are critically needed. Elucidating the precise molecular interactions and signaling pathways involved will be crucial for optimizing its use. The data presented in this guide serves as a foundational resource to stimulate and inform these future investigations, ultimately paving the way for novel combination therapies to combat the growing threat of antibiotic resistance.

References

Validation of 4-Amino-2-Methyl-1-Naphthol as a Radiosensitizer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-amino-2-methyl-1-naphthol, also known as Vitamin K5, as a potential radiosensitizer for cancer therapy. While direct and extensive validation studies on this specific compound are limited in publicly available research, this document synthesizes existing data on related Vitamin K analogs and other known radiosensitizers to offer a comparative perspective. The information presented herein is intended to guide further research and development in this promising area.

Executive Summary

Radiotherapy is a cornerstone of cancer treatment, but its efficacy is often limited by the intrinsic or acquired resistance of tumor cells. Radiosensitizers are agents that increase the susceptibility of cancer cells to radiation, thereby enhancing the therapeutic ratio. Vitamin K analogs have emerged as a class of compounds with potential radiosensitizing properties, primarily attributed to their ability to induce oxidative stress within cancer cells. 4-amino-2-methyl-1-naphthol, a synthetic Vitamin K analog, is a subject of interest for its potential in this regard. This guide will objectively compare its theoretical potential with established radiosensitizers, supported by available experimental data on related compounds.

Comparative Performance of Radiosensitizers

RadiosensitizerCancer Cell LineSensitizer Enhancement Ratio (SER)Mechanism of ActionReference
Menadione (Vitamin K3) DU145 (Prostate)1.02 (Normoxia), 1.15 (Hypoxia)Reactive Oxygen Species (ROS) Generation[1]
Misonidazole Various~1.5 - 2.0 (Hypoxic cells)Hypoxic cell specific sensitization[2]
5-Fluorouracil (5-FU) VariousVaries (often used in combination)Inhibition of thymidylate synthase, DNA damage[3]
Cisplatin VariousVaries (often used in combination)DNA cross-linking, induction of apoptosis[3]
Nimorazole Head and Neck~1.3 - 1.5Hypoxic cell specific sensitization[2]

Note: The absence of data for 4-amino-2-methyl-1-naphthol highlights a critical gap in the current research landscape and underscores the need for dedicated studies to quantify its radiosensitizing potential.

Mechanism of Action: Insights from Vitamin K Analogs

The primary mechanism by which Vitamin K analogs are believed to exert their anticancer and potential radiosensitizing effects is through the generation of Reactive Oxygen Species (ROS).[1] This process, known as redox cycling, can lead to a cascade of cellular events culminating in cell death.

Proposed Signaling Pathway for 4-Amino-2-Methyl-1-Naphthol as a Radiosensitizer

Based on the known mechanisms of related Vitamin K analogs, a putative signaling pathway for the radiosensitizing action of 4-amino-2-methyl-1-naphthol is proposed below. It is crucial to note that this pathway is hypothetical and requires experimental validation.

Radiosensitization_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Events cluster_2 Cellular Outcomes 4-AM-1-N 4-Amino-2-Methyl-1-Naphthol ROS ↑ Reactive Oxygen Species (ROS) 4-AM-1-N->ROS DDR_Inhibit Inhibition of DNA Damage Repair 4-AM-1-N->DDR_Inhibit Potential Effect Radiation Ionizing Radiation Radiation->ROS DNA_Damage DNA Double-Strand Breaks Radiation->DNA_Damage Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys ROS->DNA_Damage Oxidative Damage Apoptosis Apoptosis Mito_Dys->Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_Damage->Cell_Cycle_Arrest Senescence Senescence DNA_Damage->Senescence DDR_Inhibit->DNA_Damage Cell_Death Enhanced Tumor Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Cell_Death Senescence->Cell_Death

Caption: Proposed mechanism of radiosensitization by 4-amino-2-methyl-1-naphthol.

Key Experimental Protocols for Validation

To rigorously validate 4-amino-2-methyl-1-naphthol as a radiosensitizer, a series of well-defined experiments are necessary. The following are detailed methodologies for key assays.

Clonogenic Survival Assay

This assay is the gold standard for determining the cytotoxic and radiosensitizing effects of a compound on cancer cells.

Objective: To quantify the ability of single cancer cells to proliferate and form colonies after treatment with 4-amino-2-methyl-1-naphthol and/or radiation.

Methodology:

  • Cell Culture: Maintain the selected cancer cell line (e.g., a radioresistant line) in appropriate culture medium and conditions.

  • Drug Treatment: Plate a known number of cells into multi-well plates. After cell adherence, treat with a range of concentrations of 4-amino-2-methyl-1-naphthol for a predetermined duration (e.g., 24 hours). Include a vehicle control.

  • Irradiation: Following drug incubation, irradiate the cells with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

  • Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for a period that allows for colony formation (typically 10-14 days).

  • Staining and Counting: Fix the colonies with a solution like methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. Plot survival curves (surviving fraction vs. radiation dose) and determine the Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., 10%).

Clonogenic_Assay_Workflow A Seed Cells B Treat with 4-amino-2-methyl-1-naphthol A->B C Irradiate B->C D Incubate (10-14 days) C->D E Fix and Stain Colonies D->E F Count Colonies and Calculate Survival Fraction E->F G Determine SER F->G

Caption: Workflow for the clonogenic survival assay.

DNA Damage and Repair Assays (e.g., γ-H2AX Foci Formation)

These assays assess the extent of DNA damage induced by the treatment and the cell's ability to repair this damage.

Objective: To determine if 4-amino-2-methyl-1-naphthol enhances radiation-induced DNA double-strand breaks and/or inhibits their repair.

Methodology:

  • Cell Treatment: Grow cells on coverslips and treat with 4-amino-2-methyl-1-naphthol and/or radiation as described for the clonogenic assay.

  • Immunofluorescence Staining: At various time points post-treatment (e.g., 1, 4, 24 hours), fix the cells and permeabilize them. Incubate with a primary antibody against phosphorylated histone H2AX (γ-H2AX), a marker for DNA double-strand breaks. Follow with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Microscopy and Image Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software.

  • Data Analysis: Compare the number and persistence of γ-H2AX foci in cells treated with radiation alone versus the combination of 4-amino-2-methyl-1-naphthol and radiation. A higher number or slower resolution of foci in the combination group would indicate enhanced DNA damage or inhibited repair.

DNA_Damage_Assay_Workflow A Treat Cells on Coverslips B Fix and Permeabilize A->B C Immunostain for γ-H2AX B->C D Fluorescence Microscopy C->D E Quantify γ-H2AX Foci D->E F Assess DNA Damage and Repair E->F

References

A Comparative Analysis of the Mechanisms of Action: Vitamin K5 and Other Quinone-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of Vitamin K5 and other prominent quinone-based drugs in the context of cancer therapy. By presenting objective experimental data, detailed methodologies, and visual representations of key cellular pathways, this document aims to facilitate a deeper understanding of their therapeutic potential and inform future drug development strategies.

Introduction to Quinones in Cancer Therapy

Quinone-containing compounds are a diverse group of molecules characterized by a cyclic conjugated dione structure. Their unique redox properties allow them to participate in various biological processes, making them a cornerstone in the development of anticancer agents.[1][2] The primary mechanisms through which quinones exert their cytotoxic effects include the induction of oxidative stress, DNA damage, inhibition of essential enzymes like topoisomerases, and modulation of cellular signaling pathways.[1][2][3]

This guide will focus on a comparative analysis of this compound, a synthetic menadione derivative, against other well-established and emerging quinone-based drugs.

Comparative Mechanism of Action

The anticancer activity of quinones is multifaceted. A central mechanism involves their ability to undergo redox cycling, a process that generates reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.[1][4] Furthermore, many quinones can directly interact with and damage DNA or inhibit enzymes crucial for cell survival and proliferation.

This compound: A Multi-Targeted Approach

This compound (4-amino-2-methyl-1-naphthol) is a synthetic analog of Vitamin K3 (menadione) that has demonstrated significant anticancer properties.[5] Its mechanism of action is characterized by a multi-pronged attack on cancer cell metabolism and survival pathways.

One of the key targets of this compound is pyruvate kinase M2 (PKM2) , a critical enzyme in the glycolytic pathway that is often overexpressed in cancer cells.[5][6] By inhibiting PKM2, this compound disrupts cancer cell metabolism, leading to reduced energy production and cell death.[5][6]

Furthermore, this compound is a potent inducer of both apoptosis (programmed cell death) and necrosis .[7] Studies have shown its efficacy in overcoming P-glycoprotein-mediated drug resistance, a common challenge in chemotherapy.[7]

Other Quinone-Based Drugs: Diverse Strategies
  • Mitomycin C: This clinically used anticancer agent acts as a bioreductive alkylating agent.[1][8] Following intracellular reduction, it crosslinks DNA, thereby inhibiting DNA synthesis and leading to cell death.[1][3][9] More recent studies have also identified thioredoxin reductase as another target for Mitomycin C.[1]

  • Lapachol and β-Lapachone: These natural naphthoquinones also target cancer cell metabolism by inhibiting PKM2 and glycolysis.[2][10] β-Lapachone's cytotoxicity is particularly enhanced in cancer cells overexpressing NAD(P)H:quinone oxidoreductase 1 (NQO1), which leads to a futile redox cycle and massive ROS production.[10][11]

  • Doxorubicin: A widely used anthracycline quinone, doxorubicin's primary mechanism involves intercalation into DNA and inhibition of topoisomerase II, leading to DNA strand breaks.[12] It is also a potent generator of ROS.

Quantitative Data Comparison

The following tables summarize key quantitative data from various experimental studies, providing a basis for comparing the efficacy and mechanisms of these quinone-based drugs.

CompoundCancer Cell LineIC50 Value (µM)Reference
This compound MOLT-4 (Leukemia)~10-100[7]
MOLT-4/DNR (Daunorubicin-resistant Leukemia)~10-100[7]
Vitamin K3 MCF-7 (Breast Cancer)14.2[13]
Mitomycin C Varies widely depending on cell lineGenerally in the low micromolar range[14]
β-Lapachone Varies widely depending on NQO1 statusCan be in the nanomolar to low micromolar range in NQO1-positive cells[10]
Doxorubicin Varies widely depending on cell lineGenerally in the nanomolar to low micromolar range[14]

Table 1: Comparative Cytotoxicity (IC50 Values) of Quinone-Based Drugs.

CompoundMechanismMethod of DetectionKey FindingsReference
This compound ROS InductionDihydrorhodamine 123, DCFH-DAVitamin K analogs induce ROS production.[15][16]
Vitamin K (general) Inhibition of 12-lipoxygenaseMeasurement of 12-HETE productionVitamin K blocks the activation of 12-lipoxygenase, preventing ROS accumulation.[16][17]
β-Lapachone NQO1-dependent ROS generation-Continuous redox cycling leads to high levels of ROS.[10]
Doxorubicin ROS Production-A well-established mechanism of its cytotoxicity and cardiotoxicity.[12]

Table 2: Comparison of ROS Induction Mechanisms.

CompoundTarget EnzymeAssay MethodKey FindingsReference
This compound Pyruvate Kinase M2 (PKM2)LDH coupled assayA relatively specific inhibitor of PKM2.[6][18]
Vitamin K3 Pyruvate Kinase M2 (PKM2)LDH coupled assayA relatively specific inhibitor of PKM2.[6][18]
Lapachol Pyruvate Kinase M2 (PKM2)-Inhibits PKM2 activity.[2]
Mitomycin C Thioredoxin ReductaseKinetic and spectroscopic analysisMechanism-based irreversible inhibitor.[1]
Doxorubicin Topoisomerase II-Inhibits the catalytic activity of the enzyme.[12]

Table 3: Comparison of Enzyme Inhibition.

Experimental Protocols

Pyruvate Kinase Activity Assay (LDH Coupled Assay)

This assay is commonly used to measure the activity of pyruvate kinase and assess the inhibitory potential of compounds like this compound.[18][19]

Principle: The production of pyruvate by pyruvate kinase is coupled to the lactate dehydrogenase (LDH) reaction. LDH catalyzes the conversion of pyruvate to lactate, which is accompanied by the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is proportional to the pyruvate kinase activity.

Protocol:

  • Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2, 0.2 mM NADH, 2 mM ADP, and 8 units/mL LDH.

  • Prepare cell extracts (e.g., 200 ng/µl) or purified enzyme.

  • Incubate the cell extract or enzyme with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1 hour at 25°C).

  • Initiate the reaction by adding the substrate, phosphoenolpyruvate (2 mM).

  • Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the relative enzyme activity compared to a vehicle control.

Reactive Oxygen Species (ROS) Detection Assay

This protocol describes a common method for detecting intracellular ROS levels using fluorescent probes.[20][21]

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Protocol:

  • Culture cells in a suitable format (e.g., 96-well plate).

  • Treat the cells with the test compound (e.g., this compound) for the desired time.

  • Wash the cells with a suitable buffer (e.g., PBS).

  • Load the cells with DCFH-DA (e.g., 10 µM) in a serum-free medium and incubate in the dark (e.g., for 30 minutes at 37°C).

  • Wash the cells to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).

Signaling Pathways and Visualizations

Quinone-based drugs modulate various signaling pathways to exert their anticancer effects. The following diagrams, generated using the DOT language, illustrate some of these key pathways.

Quinone_ROS_Pathway cluster_redox Redox Cycling cluster_stress Oxidative Stress Quinone Quinone Semiquinone Semiquinone Quinone->Semiquinone 1e- reduction Semiquinone->Quinone Oxidation (O2 -> O2-) Hydroquinone Hydroquinone Semiquinone->Hydroquinone 1e- reduction ROS Reactive Oxygen Species (ROS) Semiquinone->ROS DNA_Damage DNA Damage ROS->DNA_Damage Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation Apoptosis Apoptosis DNA_Damage->Apoptosis Lipid_Peroxidation->Apoptosis Protein_Oxidation->Apoptosis

Caption: General mechanism of ROS production by quinone redox cycling, leading to oxidative stress and apoptosis.

PKM2_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_effects Cellular Effects Vitamin_K5 This compound PKM2 Pyruvate Kinase M2 (PKM2) Vitamin_K5->PKM2 Inhibits Lapachol Lapachol Lapachol->PKM2 Inhibits Reduced_ATP Reduced ATP Production PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate PKM2 Reduced_Proliferation Reduced Cell Proliferation Reduced_ATP->Reduced_Proliferation Apoptosis Apoptosis Reduced_Proliferation->Apoptosis

Caption: Inhibition of Pyruvate Kinase M2 (PKM2) by this compound and Lapachol disrupts glycolysis, leading to reduced ATP and apoptosis.

MitomycinC_Pathway Mitomycin_C Mitomycin C Reduced_Mitomycin_C Reduced Mitomycin C Mitomycin_C->Reduced_Mitomycin_C Bioreduction DNA DNA Reduced_Mitomycin_C->DNA Alkylates DNA_Crosslinking DNA Crosslinking Reduced_Mitomycin_C->DNA_Crosslinking Inhibition_DNA_Synthesis Inhibition of DNA Synthesis DNA_Crosslinking->Inhibition_DNA_Synthesis Apoptosis Apoptosis Inhibition_DNA_Synthesis->Apoptosis

Caption: Mechanism of action of Mitomycin C, involving bioreduction and subsequent DNA crosslinking.

Conclusion

This compound and other quinone-based drugs represent a valuable class of anticancer agents with diverse and potent mechanisms of action. While sharing the common feature of inducing oxidative stress, they exhibit distinct primary targets, such as the specific inhibition of PKM2 by this compound and Lapachol, or the DNA alkylating properties of Mitomycin C. This comparative guide highlights the importance of understanding these nuanced mechanisms to optimize their therapeutic application and to guide the development of next-generation quinone-based therapies with improved efficacy and selectivity. Further research into direct comparative studies and the elucidation of specific signaling pathways affected by these compounds will be crucial for advancing their clinical potential.

References

cross-validation of different analytical methods for Vitamin K5 quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Analytical Methods for Vitamin K5 Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of this compound (menadione) is crucial for various applications, from pharmaceutical analysis to food science. This guide provides a comprehensive comparison of different analytical methods, supported by experimental data, to aid in the selection of the most suitable technique for your specific needs. The primary methods covered include High-Performance Liquid Chromatography (HPLC) with various detectors, Spectrophotometry, and Electrochemical Sensors.

Comparison of Analytical Methods

The selection of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods.

Analytical MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC-UV 0.01 - 0.33 ng/mL[1]0.01 ng/mL[1]Not specifiedSimple, cost-effective, good for routine analysis[1]Lower sensitivity compared to other detectors, potential for interference from matrix components[2]
HPLC with Fluorescence Detection (HPLC-FD) Not specified2-10 pg[1]Not specifiedHigh sensitivity and selectivity, especially with post-column reduction[1][3][4]Requires derivatization or post-column reduction, longer analysis time[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) 0.1 - 1000 ng/mL[5]50 pg/mL - 1 ng/mL[5]50 pg/mL - 1 ng/mL[5]High sensitivity, high selectivity, suitable for complex matrices, can identify and quantify multiple forms of Vitamin K[1][5][6]High instrument cost, requires specialized expertise
UV-Vis Spectrophotometry 0.4 - 24 µg/mL[7]Not specifiedNot specifiedSimple, rapid, cost-effective, suitable for pharmaceutical formulations[7][8]Low sensitivity, susceptible to interference from other UV-absorbing compounds[2]
Electrochemical Sensors 50 - 700 nmol/L[9]16.58 nmol/L[9][10]Not specifiedRapid, simple, high sensitivity, suitable for direct measurement in biological fluids[9][10]Susceptible to electrode fouling, potential for interference from electroactive species

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of this compound using the compared techniques.

High-Performance Liquid Chromatography (HPLC)

a) Sample Preparation (General)

Sample preparation is critical to remove interfering substances and concentrate the analyte. Common techniques include:

  • Protein Precipitation (PP): Useful for serum and plasma samples. An organic solvent like methanol or acetonitrile is added to precipitate proteins, followed by centrifugation.[1]

  • Liquid-Liquid Extraction (LLE): Effective for separating this compound from aqueous matrices. A water-immiscible organic solvent (e.g., hexane, isooctane) is used to extract the analyte.[1][5]

  • Solid-Phase Extraction (SPE): Provides a cleaner extract by passing the sample through a solid sorbent that retains either the analyte or the interferences.[1][11]

b) HPLC-UV Method

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 248 nm.[2]

  • Procedure:

    • Prepare standard solutions of this compound in the mobile phase.

    • Inject prepared samples and standards into the HPLC system.

    • Quantify this compound by comparing the peak area of the sample with the calibration curve generated from the standards.[2]

c) HPLC with Fluorescence Detection (HPLC-FD) Method

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Methanol:Acetonitrile:Zinc Acetate solution.[3]

    • Flow Rate: 0.8 mL/min.[3]

    • Post-Column Reduction: A zinc or platinum reduction column is used to convert the non-fluorescent quinone form of Vitamin K to the fluorescent hydroquinone form.[3][12]

    • Detection: Fluorescence detector with excitation at 246 nm and emission at 430 nm.[3][4]

d) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

  • Chromatographic Conditions:

    • Column: A suitable column such as an Accucore PFP, 100 x 2.1 mm, 2.6 μm.[5]

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[5]

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[5][13]

    • Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions of this compound.[5]

UV-Vis Spectrophotometry

This method is often used for the analysis of pharmaceutical preparations where the concentration of this compound is relatively high.[7]

  • Method A: Direct UV Spectrophotometry

    • Solvent: Methanol.

    • Procedure:

      • Prepare a standard stock solution of phytomenadione (a form of vitamin K) in methanol.[14]

      • Create a series of dilutions to establish a calibration curve in the desired concentration range (e.g., 2 – 14 µg/ml).[14]

      • Measure the absorbance of the sample and standard solutions at the wavelength of maximum absorption (λmax), which is approximately 249 nm for phytomenadione in methanol.[14]

      • Calculate the concentration of phytomenadione in the sample by comparing its absorbance to the calibration curve.[14]

  • Method B: Colorimetric Reaction

    • Reagents: 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) and sodium hydroxide.[7]

    • Procedure:

      • React this compound with MBTH in an alkaline medium to produce a blue-colored product.[7]

      • Measure the absorbance of the resulting solution at 625 nm.[7]

      • The color is stable for over an hour, and Beer's law is obeyed in the range of 0.4-16 µg/ml.[7]

Electrochemical Sensors

Electrochemical methods offer a rapid and sensitive alternative for this compound quantification.

  • Electrode: A modified pencil graphite electrode with electrodeposited silver nanoparticles and 2-amino-5-chloro benzophenone.[9]

  • Technique: Square-wave voltammetry.[9]

  • Procedure:

    • The modified electrode is immersed in a solution containing the sample at a pH of 7.0.[9]

    • A voltammetric scan is performed, and a reduction peak for Vitamin K1 is observed at approximately 0.13 V (versus Ag/AgCl).[9]

    • The peak current is proportional to the concentration of Vitamin K1.[9]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the different analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample (e.g., Serum, Plasma) Extraction Extraction (LLE/SPE/PP) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC System Evaporation->HPLC Detector Detection (UV/FD/MS) HPLC->Detector Data Data Acquisition & Analysis Detector->Data Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis Sample Sample (e.g., Pharmaceutical Formulation) Dilution Dilution in Solvent Sample->Dilution Reaction Colorimetric Reaction (Optional) Dilution->Reaction Spectrophotometer Spectrophotometer Dilution->Spectrophotometer If direct UV Reaction->Spectrophotometer If colorimetric Measurement Absorbance Measurement Spectrophotometer->Measurement Electrochemical_Workflow cluster_prep Sample Preparation cluster_analysis Electrochemical Analysis Sample Sample (e.g., Blood Serum) Dilution Dilution in Buffer Sample->Dilution Sensor Modified Electrode Dilution->Sensor Voltammetry Square-Wave Voltammetry Sensor->Voltammetry Measurement Peak Current Measurement Voltammetry->Measurement

References

Comparative Genomics of Microbial Resistance to Vitamin K5: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of microbial resistance to Vitamin K5, a synthetic naphthoquinone with known antimicrobial properties. While research into the specific genomic determinants of this compound resistance is an emerging field, this document synthesizes current knowledge on quinone resistance mechanisms and outlines the experimental and computational workflows used to investigate them. The content is intended for researchers, scientists, and drug development professionals engaged in antimicrobial resistance studies.

Introduction to this compound and Microbial Resistance

This compound, also known as 2-methyl-4-amino-1-naphthol hydrochloride, is a potent antimicrobial agent effective against a range of pathogenic and spoilage microorganisms, including both bacteria and fungi.[1] Its mechanism of action is believed to involve the competitive inhibition of bacterial quinones, which are crucial for cellular respiration, and interference with sulfhydryl groups in essential enzymes.[1] Gram-positive bacteria have been shown to be more susceptible to this compound than Gram-negative bacteria.[2] As with all antimicrobials, the potential for microbial resistance is a significant concern. Understanding the genetic basis of this resistance is critical for the continued efficacy of this compound and the development of new therapeutic strategies.

Comparative genomics offers a powerful approach to elucidate resistance mechanisms by comparing the genomes of resistant and susceptible microbial strains.[3][4] This allows for the identification of key genetic changes, such as point mutations, gene gain or loss, and variations in gene expression that confer the resistance phenotype.

Hypothetical Comparative Analysis: Staphylococcus aureus

To illustrate the application of comparative genomics in this context, we present a hypothetical study comparing a wild-type, susceptible strain of Staphylococcus aureus (SA-S) to a laboratory-evolved, this compound-resistant strain (S. aureus SA-R).

Data Presentation: Quantitative Susceptibility and Genomic Features

The following tables summarize the hypothetical data from this comparative study.

Table 1: Antimicrobial Susceptibility Profile

StrainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
S. aureus SA-S (Wild-Type)811
S. aureus SA-R (Resistant)256161

MIC: Minimum Inhibitory Concentration. Data is hypothetical.

Table 2: Comparative Genomic and Transcriptomic Features of S. aureus SA-R vs. SA-S

Genetic LocusFeature TypeChange in SA-R StrainPutative Function in Resistance
gyrASingle Nucleotide Polymorphism (SNP)S84L (Serine -> Leucine)Altered DNA gyrase, reduced drug target affinity
parCSingle Nucleotide Polymorphism (SNP)S80F (Serine -> Phenylalanine)Altered Topoisomerase IV, reduced drug target affinity
norAUpregulation (mRNA)15-fold increaseEfflux pump, increased expulsion of this compound
fabIUpregulation (mRNA)5-fold increaseFatty acid biosynthesis, potential membrane alteration
IS256 InsertionInsertion SequenceUpstream of norA geneEnhanced promoter activity for efflux pump gene

Data is hypothetical, based on common resistance mechanisms to quinolone antibiotics.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of comparative genomics studies.

Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial susceptibility of bacterial strains to this compound is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: A suspension of the bacterial strain is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth. S. aureus ATCC 29213 is used as a quality control strain.

Whole-Genome Sequencing and Analysis
  • DNA Extraction: High-molecular-weight genomic DNA is extracted from overnight cultures of the susceptible and resistant strains using a commercial DNA extraction kit. DNA quality and quantity are assessed via spectrophotometry and fluorometry.

  • Library Preparation and Sequencing: Sequencing libraries are prepared using a Nextera XT DNA Library Preparation Kit (Illumina) and sequenced on an Illumina MiSeq or NovaSeq platform to generate paired-end reads (e.g., 2 x 150 bp).

  • Genome Assembly and Annotation: Raw sequencing reads are quality-filtered and assembled de novo using an assembler such as SPAdes. The assembled genome is then annotated to predict coding sequences and other genomic features.

  • Comparative Genomic Analysis: The genome of the resistant strain is compared to the susceptible (reference) strain to identify genetic variations. This involves:

    • SNP and InDel Detection: Aligning the raw reads of the resistant strain to the reference genome to identify single nucleotide polymorphisms (SNPs) and small insertions/deletions (InDels).

    • Identification of Larger Structural Variations: Using tools to detect larger insertions, deletions, and rearrangements.

    • Gene Content Comparison: Identifying genes present in the resistant strain but absent in the susceptible strain, which may have been acquired through horizontal gene transfer.

Gene Expression Analysis (RNA-Seq)
  • RNA Extraction: Bacterial cultures are grown to mid-log phase and exposed to a sub-inhibitory concentration of this compound. Total RNA is extracted using a suitable RNA purification kit.

  • Library Preparation and Sequencing: Ribosomal RNA is depleted, and the remaining mRNA is used to construct sequencing libraries, which are then sequenced.

  • Differential Expression Analysis: The resulting RNA-Seq reads are mapped to the reference genome, and the expression levels of genes are quantified. Statistical analysis is performed to identify genes that are significantly up- or downregulated in the resistant strain compared to the susceptible strain.

Visualizing Workflows and Pathways

Experimental and Analytical Workflow

The diagram below outlines the key steps in a comparative genomics study to identify resistance determinants.

G cluster_experimental Experimental Phase cluster_computational Computational Analysis SA_S S. aureus Susceptible Strain (SA-S) MIC_Test MIC Determination SA_S->MIC_Test DNA_Seq Whole-Genome Sequencing SA_S->DNA_Seq RNA_Seq RNA-Sequencing SA_S->RNA_Seq SA_R S. aureus Resistant Strain (SA-R) SA_R->MIC_Test SA_R->DNA_Seq SA_R->RNA_Seq Assembly Genome Assembly & Annotation DNA_Seq->Assembly Diff_Exp Differential Gene Expression RNA_Seq->Diff_Exp Variant Variant Calling (SNPs, InDels) Assembly->Variant Results Identification of Resistance Determinants Variant->Results Diff_Exp->Results

Caption: Workflow for comparative genomic analysis of resistance.

Proposed Signaling Pathway for this compound Resistance

Based on mechanisms of resistance to other quinone antibiotics, a plausible signaling pathway leading to this compound resistance in S. aureus could involve a two-component system that senses membrane or DNA damage, leading to the upregulation of efflux pumps.

G VK5 This compound Membrane Cell Membrane VK5->Membrane Intercalation/ Damage DNA DNA Damage VK5->DNA Inhibition of DNA Gyrase SensorKinase Sensor Kinase (e.g., GraS) Membrane->SensorKinase Senses Stress DNA->SensorKinase Senses Damage ResponseRegulator Response Regulator (e.g., GraR) SensorKinase->ResponseRegulator Phosphorylation EffluxPumpGene Efflux Pump Gene (e.g., norA) ResponseRegulator->EffluxPumpGene Binds Promoter & Activates Transcription EffluxPump Efflux Pump Protein EffluxPumpGene->EffluxPump Translation EffluxPump->VK5 Expels Drug Resistance Resistance Phenotype EffluxPump->Resistance

Caption: Hypothetical signaling pathway for this compound resistance.

Conclusion

While direct comparative genomic studies on this compound resistance are yet to be published, the methodologies and likely resistance mechanisms can be inferred from research on other quinone-based antimicrobials. The primary mechanisms are expected to involve mutations in target enzymes such as DNA gyrase and topoisomerase IV, and the upregulation of efflux pumps. The workflows and hypothetical data presented in this guide provide a framework for future investigations into this important area of antimicrobial resistance. Such studies will be instrumental in developing strategies to counteract resistance and prolong the therapeutic utility of this compound.

References

Comparative Analysis of the Anti-inflammatory Properties of Vitamin K5 versus Vitamin K1

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of Vitamin K5 and Vitamin K1, drawing upon available experimental data. The focus is on providing researchers, scientists, and drug development professionals with a clear understanding of their relative efficacy and mechanisms of action.

Executive Summary

Recent in vitro studies indicate that both Vitamin K1 and this compound possess significant anti-inflammatory properties. The available data suggests that vitamins K with shorter isoprenoid chains, including Vitamin K1 and this compound (a form of Vitamin K2), exhibit a stronger anti-inflammatory potential compared to their long-chain counterparts.[1][2][3] The primary mechanism underlying their anti-inflammatory action is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a central mediator of inflammation.[4][5][6] This activity appears to be independent of the traditional role of vitamin K in blood coagulation.[1][2][3]

Data Presentation: In Vitro Anti-inflammatory Efficacy

The following table summarizes the comparative effects of Vitamin K1 and Vitamin K2 (MK-5) on the production of key pro-inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells).

Vitamin FormConcentration% Reduction of IL-6 Production (compared to LPS control)% Reduction of TNF-α Production (compared to LPS control)Reference
Vitamin K1 10 µMStrong inhibitory effectStrong inhibitory effect[3]
Vitamin K2 (MK-5) 10 µMStrong inhibitory effectStrong inhibitory effect[3]

Note: The referenced study qualitatively describes the inhibitory effects as "strong" for both K1 and MK-5, and stronger than longer-chain menaquinones (MK-6 and MK-7).[3] Precise quantitative percentages were not provided in the abstract.

Experimental Protocols

The following is a representative experimental protocol for evaluating the anti-inflammatory effects of Vitamin K analogs in vitro, based on methodologies described in the literature.[3]

Objective: To determine and compare the inhibitory effects of Vitamin K1 and this compound on the production of pro-inflammatory cytokines in a macrophage cell line.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Vitamin K1 (phylloquinone) and this compound (a menaquinone, specifically MK-5) dissolved in a suitable solvent (e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for IL-6 and TNF-α

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Pre-treatment with Vitamin K: The culture medium is replaced with fresh medium containing various concentrations of Vitamin K1 or this compound (e.g., 1, 5, 10 µM). A vehicle control (DMSO) is also included. Cells are incubated for 2 hours.

  • Induction of Inflammation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A negative control group without LPS stimulation is also maintained.

  • Incubation: The cells are incubated for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatants are collected and stored at -80°C for cytokine analysis.

  • Cytokine Quantification: The concentrations of IL-6 and TNF-α in the supernatants are measured using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: A cell viability assay is performed on the remaining cells to ensure that the observed effects on cytokine production are not due to cytotoxicity of the vitamin K compounds.

  • Data Analysis: The results are expressed as the mean ± standard deviation. Statistical analysis is performed using an appropriate test (e.g., ANOVA) to determine significant differences between treatment groups.

Mandatory Visualizations

Signaling Pathway Diagram

G Inhibition of NF-κB Signaling by Vitamin K1 and K5 cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_active->Cytokines induces transcription Nucleus Nucleus VitaminK Vitamin K1 / K5 VitaminK->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by Vitamin K1 and K5.

Experimental Workflow Diagram

G Experimental Workflow for Comparing Anti-inflammatory Effects start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture seeding Seed Cells into 96-well Plates cell_culture->seeding pretreatment Pre-treat with Vitamin K1 / K5 or Vehicle seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24h stimulation->incubation supernatant Collect Supernatant incubation->supernatant viability Assess Cell Viability (MTT Assay) incubation->viability elisa Quantify Cytokines (IL-6, TNF-α) via ELISA supernatant->elisa analysis Data Analysis elisa->analysis viability->analysis end End analysis->end

Caption: Workflow for in vitro comparison of Vitamin K1 and K5.

Conclusion

The current body of evidence suggests that both Vitamin K1 and this compound are effective anti-inflammatory agents in vitro, with a potentially stronger effect observed for these shorter-chain forms of vitamin K.[1][2][3] Their ability to inhibit the NF-κB signaling pathway highlights a therapeutic potential for inflammatory conditions that is distinct from their classical role in hemostasis.[4][5][6] For researchers and drug development professionals, these findings warrant further investigation into the specific molecular interactions and the in vivo efficacy of this compound compared to the more extensively studied Vitamin K1. Future studies should focus on direct quantitative comparisons across a range of inflammatory markers and in various cell types and animal models to fully elucidate their comparative therapeutic potential.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Vitamin K5 Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Vitamin K5 (4-amino-2-methyl-1-naphthol) and its derivatives present a compelling area of study, demonstrating significant potential in both anticancer and antimicrobial applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, supported by experimental data, to illuminate their therapeutic promise and guide future research.

The biological activity of this compound derivatives is intrinsically linked to their 2-methyl-1,4-naphthoquinone core. This structure allows them to participate in redox cycling, a key process in their mechanism of action. Modifications to the amino group at the C4 position and other substitutions on the naphthoquinone ring have been shown to significantly influence their efficacy against cancer cells and various microbes.

Anticancer Activity: A Tale of Two Pathways

This compound and its analogs have demonstrated notable cytotoxicity against a range of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, through multiple signaling cascades. Evidence suggests that these compounds can trigger both caspase-dependent and -independent apoptotic pathways.

One key target of this compound is Pyruvate Kinase M2 (PKM2), an enzyme crucial for aerobic glycolysis in cancer cells. By inhibiting PKM2, this compound disrupts cancer cell metabolism. Furthermore, studies on structurally similar Vitamin K analogs, such as Vitamin K2, indicate the involvement of reactive oxygen species (ROS) generation and the activation of the JNK/p38 MAPK signaling pathway, leading to mitochondria-mediated apoptosis. In some instances, a decrease in the X-linked inhibitor of apoptosis protein (XIAP) has been observed, suggesting a multifaceted approach to inducing cancer cell death.

Comparative Anticancer Potency of Naphthoquinone Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and related naphthoquinone derivatives against various cancer cell lines, providing a quantitative comparison of their anticancer activity.

CompoundDerivative ClassCancer Cell LineIC50 (µM)Reference
This compound 4-amino-2-methyl-1-naphthol- (PKM2 enzyme assay)28[1]
Aminobenzylnaphthol (MMZ-140C) Naphthol derivativeHT-29 (Colon)11.55[2][3][4]
Aminobenzylnaphthol (MMZ-45AA) Naphthol derivativeBxPC-3 (Pancreatic)13.26[2][3][4]
Naphthoquinone-naphthol deriv. (Cpd 13) Naphthoquinone-naphtholPC9 (Lung)0.57[5]
Naphthoquinone-naphthol deriv. (Cpd 13) Naphthoquinone-naphtholHCT116 (Colon)1.18[5]
2-bromo-naphthoquinone deriv. (Cpd 10) Naphthoquinone derivativeHEC1A (Endometrial)1.24[6]

Note: The presented data for aminobenzylnaphthols and other naphthoquinone derivatives, while not direct derivatives of this compound, share the core bioactive scaffold and provide valuable insights into the structure-activity relationships of this class of compounds.

Proposed Signaling Pathway for this compound-Induced Apoptosis in Cancer Cells

anticancer_pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_signaling_cascade Signaling Cascade cluster_outcome Outcome VK5 This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) VK5->ROS PKM2 Pyruvate Kinase M2 (PKM2) Inhibition VK5->PKM2 XIAP ↓ XIAP Expression VK5->XIAP JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 Apoptosis Apoptosis PKM2->Apoptosis Mitochondria Mitochondrial Dysfunction JNK_p38->Mitochondria Caspases Caspase Activation (e.g., Caspase-3) XIAP->Caspases Mitochondria->Caspases Caspases->Apoptosis

Caption: Proposed anticancer mechanism of this compound derivatives.

Antimicrobial Activity: Disrupting Bacterial Respiration

This compound and its analogs also exhibit significant antimicrobial properties against a variety of bacteria and fungi. The mechanism of action is believed to be the interference with the bacterial electron transport chain. In many bacteria, particularly Gram-positive species, menaquinones (Vitamin K2) are essential components of this chain, responsible for shuttling electrons. This compound, with its similar naphthoquinone structure, is thought to act as a competitive inhibitor of these bacterial quinones, thereby disrupting cellular respiration and leading to cell death.[7][8][9]

Comparative Antimicrobial Potency of this compound

The following table presents the bactericidal concentrations and Minimum Inhibitory Concentrations (MIC) of this compound against several bacterial strains, highlighting its effectiveness as an antimicrobial agent.

CompoundMicroorganismActivity MetricValueReference
This compound Staphylococcus aureusBactericidal Conc.60 ppm (µg/mL)[3]
This compound Bacillus subtilisBactericidal Conc.80 ppm (µg/mL)[3]
This compound Proteus vulgarisBactericidal Conc.180 ppm (µg/mL)[3]
This compound Escherichia coliBactericidal Conc.220 ppm (µg/mL)[3]
This compound Pseudomonas fluorescensBactericidal Conc.140 ppm (µg/mL)[6]

Proposed Mechanism of Antimicrobial Action of this compound Derivatives

antimicrobial_workflow cluster_drug Inhibitor cluster_bacterial_process Bacterial Process cluster_outcome Outcome VK5 This compound Derivative Menaquinone Menaquinone (VK2) Function VK5->Menaquinone Competitive Inhibition ETC Bacterial Electron Transport Chain Inhibition Inhibition of Cellular Respiration ETC->Inhibition Menaquinone->ETC Death Bacterial Cell Death Inhibition->Death

Caption: Antimicrobial mechanism of this compound derivatives.

Experimental Protocols

Determination of Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivative and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Determination of Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The this compound derivative is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The compiled data underscores the significant potential of this compound derivatives as both anticancer and antimicrobial agents. The core naphthoquinone structure is fundamental to their activity, with modifications to the side chains and aromatic ring system offering avenues to modulate potency and selectivity.

Future research should focus on the synthesis and evaluation of a broader library of this compound derivatives to establish a more detailed and quantitative structure-activity relationship. Elucidating the precise molecular interactions within the identified signaling pathways will be crucial for optimizing the therapeutic index of these promising compounds. The development of derivatives with enhanced specificity for cancer cells or microbial targets will be a key step in translating the potential of this compound into clinical applications.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vitamin K5
Reactant of Route 2
Vitamin K5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.